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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS 333348-58-6)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a substituted benzamide with potential applications in r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a substituted benzamide with potential applications in research and drug discovery. Drawing upon available data and established principles of medicinal chemistry, this document details the compound's properties, a proposed synthesis protocol, and its potential biological context, offering a valuable resource for professionals in the field.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a versatile class of compounds with a wide range of pharmacological activities.[1] Their chemical structure, characterized by a benzoyl group attached to a nitrogen atom, allows for diverse modifications, leading to compounds with applications as antipsychotics, antiemetics, and gastroprokinetics.[2][3] Notably, many substituted benzamides exhibit activity as modulators of dopamine receptors, highlighting their potential in the development of novel therapeutics for neurological and psychiatric disorders.[4][5][6] N-(2,5-dichlorophenyl)-4-ethoxybenzamide belongs to this important class of molecules, and this guide will explore its specific characteristics and potential for further investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of N-(2,5-dichlorophenyl)-4-ethoxybenzamide are summarized in the table below.

PropertyValueSource
CAS Number 333348-58-6Sigma-Aldrich
Molecular Formula C15H13Cl2NO2PubChem[7]
Molecular Weight 310.2 g/mol PubChem[7]
IUPAC Name N-(2,5-dichlorophenyl)-4-ethoxybenzamidePubChem[7]
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)ClPubChem[7]
InChI Key PRQPWTUAFWLRJS-UHFFFAOYSA-NPubChem[7]
Appearance White to off-white powder (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and ethanol-

Synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Proposed Synthetic Pathway

The synthesis involves the reaction of an acyl chloride with an aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-ethoxybenzoyl_chloride 4-ethoxybenzoyl chloride Product N-(2,5-dichlorophenyl)-4-ethoxybenzamide 4-ethoxybenzoyl_chloride->Product + 2,5-dichloroaniline 2,5-dichloroaniline 2,5-dichloroaniline->Product Base Base (e.g., Pyridine or Triethylamine) Base->Product Solvent Anhydrous Solvent (e.g., Dichloromethane or THF) Solvent->Product

Caption: Proposed synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution and stir.

  • Addition of Acyl Chloride: Slowly add a solution of 4-ethoxybenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Mechanism of Action

Given that many substituted benzamides act on the central nervous system, it is plausible that N-(2,5-dichlorophenyl)-4-ethoxybenzamide could exhibit similar properties. The primary targets for this class of compounds are often dopamine receptors, particularly the D2 and D3 subtypes.[5][6]

Hypothetical Signaling Pathway

The following diagram illustrates the potential interaction of N-(2,5-dichlorophenyl)-4-ethoxybenzamide with the dopamine D2 receptor signaling pathway. As a hypothetical antagonist, it would block the binding of dopamine, thereby inhibiting the downstream signaling cascade.

G cluster_cell Postsynaptic Neuron D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Activity PKA->Cellular_Response Leads to Dopamine Dopamine Dopamine->D2R Binds Compound N-(2,5-dichlorophenyl)- 4-ethoxybenzamide Compound->D2R Blocks

Caption: Hypothetical antagonism of the Dopamine D2 receptor pathway.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activity of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a dopamine D2 receptor binding assay would be a logical first step.

Dopamine D2 Receptor Binding Assay Workflow

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of the test compound for the D2 receptor.

G cluster_workflow Dopamine D2 Receptor Binding Assay Preparation Prepare cell membranes expressing D2 receptors Incubation Incubate membranes with a radiolabeled D2 antagonist (e.g., [3H]Spiperone) and varying concentrations of the test compound Preparation->Incubation Separation Separate bound from free radioligand by rapid filtration Incubation->Separation Quantification Quantify the amount of bound radioligand using liquid scintillation counting Separation->Quantification Analysis Analyze the data to determine the IC50 and Ki values of the test compound Quantification->Analysis

Caption: Workflow for a Dopamine D2 receptor binding assay.

Detailed Protocol for Dopamine D2 Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane suspension.

      • 50 µL of [3H]Spiperone (a radiolabeled D2 antagonist) at a final concentration near its Kd.

      • 50 µL of varying concentrations of N-(2,5-dichlorophenyl)-4-ethoxybenzamide or a known D2 antagonist (for positive control) or buffer (for total binding).

      • For non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a member of the pharmacologically significant class of substituted benzamides. While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known dopamine receptor modulators suggests a promising avenue for investigation. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in the context of drug discovery and development, particularly in the area of neuroscience. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

  • Ögren, S. O., & Fuxe, K. (1988). Studies on the mechanism of action of substituted benzamide drugs. Psychopharmacology, 94(1), 1-10.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Racagni, G., Canonico, P. L., Ravizza, L., Pani, L., & Amore, M. (2004). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Neuropsychobiology, 50(2), 134-143.
  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 869300, 2,5-dichloro-N-(4-ethoxyphenyl)benzamide. Retrieved February 13, 2026 from [Link].

  • Kato, Y., et al. (1993). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 41(5), 869-875.

Sources

Exploratory

A Technical Guide to the Structural Isomerism of Dichloro-N-(ethoxyphenyl)benzamides

Abstract This technical guide provides a detailed examination of the chemical structure of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide and its positional isomers. As a Senior Application Scientist, this document moves beyon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the chemical structure of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide and its positional isomers. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer field-proven insights into the critical importance of isomeric differentiation in research and development. We will explore the foundational principles of structural isomerism as they apply to this molecule, detail the analytical methodologies required for their unambiguous identification and separation, and discuss the profound impact that isomeric purity has on biological activity and material properties. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how subtle changes in molecular architecture can lead to significant functional consequences.

Introduction: The Criticality of Spatial Arrangement

The compound 2,5-dichloro-N-(4-ethoxyphenyl)benzamide (PubChem CID: 869300) belongs to the benzamide class of molecules, a scaffold prevalent in numerous pharmaceutical agents and functional materials.[1] Its structure is defined by three key components: a dichlorinated benzene ring, an amide linker, and a para-substituted ethoxybenzene moiety. While this specific arrangement defines the target molecule, the potential for positional isomerism—where these functional groups are arranged differently around the aromatic rings—is vast.

In the context of drug development, different isomers of the same molecule can exhibit dramatically different pharmacological, metabolic, and toxicological profiles.[2][3] A therapeutic effect from one isomer could be accompanied by significant toxicity from another. Therefore, the ability to synthesize the correct isomer and analytically confirm its purity is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides the technical foundation for achieving that certainty.

Structural Elucidation: The Target Molecule and Its Isomeric Landscape

The designated molecule, 2,5-dichloro-N-(4-ethoxyphenyl)benzamide, serves as our primary reference point. Its precise atomic arrangement dictates its unique chemical and physical properties.

The Core Structure: 2,5-dichloro-N-(4-ethoxyphenyl)benzamide

The IUPAC name itself provides the blueprint for its structure:

  • Benzamide: A benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.

  • 2,5-dichloro-: Two chlorine atoms are substituted on the benzoyl ring at positions 2 and 5.

  • N-(4-ethoxyphenyl)-: The nitrogen of the amide is bonded to a phenyl ring which has an ethoxy (-OCH₂CH₃) group at the para (position 4) location.

Caption: Chemical structure of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide.

The Isomeric Field: A Universe of Possibilities

Isomers are molecules that share the same molecular formula (C₁₅H₁₃Cl₂NO₂) but differ in the arrangement of their atoms. For our topic molecule, positional isomerism is the primary consideration.

  • Dichlorobenzoyl Isomers: The two chlorine atoms can be placed in six different arrangements on the benzoyl ring (2,3-; 2,4-; 2,6-; 3,4-; 3,5-; and our target, 2,5-).

  • Ethoxyphenyl Isomers: The ethoxy group on the N-phenyl ring can be at the ortho- (2-), meta- (3-), or para- (4-) position.

This creates a matrix of 6 x 3 = 18 possible positional isomers, each a distinct chemical entity with unique properties.

IsomerComparison cluster_target Target Molecule cluster_isomers Representative Positional Isomers Target 2,5-dichloro-N-(4-ethoxyphenyl)benzamide Isomer1 3,5-dichloro-N-(4-ethoxyphenyl)benzamide (Different Cl positions) Target->Isomer1 Isomeric Shift (Benzoyl Ring) Isomer2 2,5-dichloro-N-(2-ethoxyphenyl)benzamide (Different ethoxy position) Target->Isomer2 Isomeric Shift (N-Phenyl Ring) Isomer3 3,4-dichloro-N-(3-ethoxyphenyl)benzamide (Both positions different) Target->Isomer3 Complex Isomeric Shift

Caption: Logical relationship between the target molecule and its positional isomers.

Comparative Physicochemical Properties

The shift in functional group positions directly alters molecular symmetry, polarity, and intermolecular bonding capabilities. These changes manifest as different physical properties, which are foundational to their analytical separation.

Property2,5-dichloro-N-(4-ethoxyphenyl)benzamideRepresentative Isomer (e.g., 3,5-dichloro-)Rationale for Difference
Molecular Formula C₁₅H₁₃Cl₂NO₂C₁₅H₁₃Cl₂NO₂Identical by definition of an isomer.
Molecular Weight ~310.18 g/mol ~310.18 g/mol Identical by definition of an isomer.[4]
Predicted logP 4.4VariesLipophilicity changes with molecular polarity and surface area.
Dipole Moment Non-symmetricalVariesThe vector sum of bond dipoles changes with substituent positions, affecting polarity.
Melting Point Compound-specificExpected to be differentCrystal lattice packing efficiency is highly sensitive to molecular shape and symmetry.
Solubility Compound-specificExpected to be differentPolarity differences dictate solubility in various solvents.

Experimental Protocols for Isomer Differentiation

Unambiguous identification and separation of isomers is impossible without leveraging advanced analytical techniques. The choice of method is driven by the inherent physicochemical differences between the isomers.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopy provides a detailed view of the molecular structure, allowing for definitive identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus is unique, resulting in a distinct spectrum for each isomer.

  • Causality: The positions of the electron-withdrawing chlorine atoms and the electron-donating ethoxy group profoundly influence the electron density around the aromatic protons and carbons. This changes their resonance frequencies (chemical shifts). Furthermore, the spin-spin coupling patterns between adjacent protons will be completely different. For example, the aromatic region of the ¹H NMR for the 2,5-dichloro isomer will show a different set of doublets and doublet of doublets compared to the more symmetric 3,5-dichloro isomer.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the benzamide sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This is a less sensitive nucleus, requiring more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds).

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

  • Data Analysis: Compare the observed chemical shifts, integration values (for ¹H), and coupling patterns to the predicted spectra for each potential isomer.

B. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern.

  • Causality: While all isomers will have the identical molecular ion peak (m/z ≈ 309 for [M]+, showing a characteristic isotopic pattern for two chlorine atoms), the way they break apart upon ionization can differ. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition (C₁₅H₁₃Cl₂NO₂) to rule out other potential impurities.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the formula C₁₅H₁₃Cl₂NO₂. The measured mass should be within a 5 ppm error.

Chromatographic Separation: Exploiting Polarity Differences

Chromatography is the gold standard for separating isomeric mixtures and assessing purity.

  • Causality: The differences in dipole moments and intermolecular interaction capabilities (e.g., hydrogen bonding potential) between isomers cause them to interact differently with the stationary phase of a chromatography column. This results in different elution times, allowing for their separation.[5][6]

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (ACN) and water. A typical starting point would be a 70:30 (v/v) mixture of ACN:H₂O.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Injection & Elution: Inject 10 µL of the sample and run the mobile phase at a flow rate of 1.0 mL/min.

  • Detection: Monitor the column effluent with a UV detector at a wavelength where the analytes absorb strongly (e.g., 254 nm).

  • Analysis: Each isomer, if present, will appear as a separate peak with a distinct retention time. Purity can be assessed by the relative area of the main peak.

Synthesis, Isomeric Purity, and Biological Implications

The primary route to synthesizing 2,5-dichloro-N-(4-ethoxyphenyl)benzamide is the condensation reaction between 2,5-dichlorobenzoyl chloride and 4-ethoxyaniline.

SynthesisWorkflow reactant1 2,5-Dichlorobenzoyl Chloride reaction Condensation Reaction (Base, Solvent) reactant1->reaction reactant2 4-Ethoxyaniline reactant2->reaction product Crude Product (Mixture of Isomers if Reactants are Impure) reaction->product purification Purification (Chromatography / Recrystallization) product->purification final_product Pure 2,5-dichloro-N-(4-ethoxyphenyl)benzamide purification->final_product

Caption: Synthetic workflow for 2,5-dichloro-N-(4-ethoxyphenyl)benzamide.

The Self-Validating System: The trustworthiness of this synthesis relies on a self-validating loop. The purity of the starting materials (e.g., ensuring the dichlorobenzoyl chloride is not a mixture of 2,5- and 2,4- isomers) is the first control point. Following the reaction, the analytical methods described above (HPLC, NMR) must be used to validate the structure and purity of the final product. Without this analytical confirmation, the identity of the synthesized material remains an unverified claim.

The biological significance of this validation cannot be overstated. In the development of the gastroprokinetic agent mosapride, a related benzamide, the specific biological activities of its different optical isomers were carefully evaluated to identify the most potent and selective compound.[2] This principle holds true for positional isomers as well; a minor shift in a chlorine atom could alter a molecule's ability to bind to a target receptor, potentially rendering it inactive or causing it to bind to an off-target receptor with unintended consequences.

Conclusion

2,5-dichloro-N-(4-ethoxyphenyl)benzamide and its isomers provide a compelling case study in the importance of structural precision in chemistry. While they all share the same atomic constituents, their unique spatial arrangements give rise to distinct physicochemical properties and, consequently, different biological and material functions. The robust application of a multi-technique analytical approach, combining NMR for structural confirmation, mass spectrometry for molecular formula verification, and chromatography for separation and purity assessment, is indispensable. For professionals in drug development and materials science, a thorough understanding and rigorous application of these principles are paramount to ensuring the integrity, safety, and efficacy of their work.

References

  • Title: Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... Source: ResearchGate URL: [Link]

  • Title: 2,5-dichloro-N-(4-ethoxyphenyl)benzamide | C15H13Cl2NO2 | CID 869300 Source: PubChem URL: [Link]

  • Title: Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) Source: PubMed URL: [Link]

  • Title: Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives Source: SciSpace URL: [Link]

  • Title: N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide Source: ResearchGate URL: [Link]

  • Title: An analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Source: MDPI URL: [Link]

  • Title: Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers Source: PubMed URL: [Link]

  • Title: Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU Source: The Distant Reader URL: [Link]

  • Title: Separation of Bromodichlorobenzene isomers Source: Chromatography Forum URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: ResearchGate URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to N-(2,5-dichlorophenyl)-4-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a dichlorinated benzamide derivative. The document o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a dichlorinated benzamide derivative. The document outlines its fundamental chemical properties, including its molecular formula and weight. Furthermore, it presents a plausible synthetic route and a comprehensive protocol for its purification and characterization, based on established methodologies for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, chemical synthesis, and drug discovery, offering foundational knowledge and practical insights into the handling and analysis of this compound.

Chemical Identity and Properties

N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a synthetic organic compound characterized by a central benzamide core. This core is substituted with a 2,5-dichlorophenyl group on the nitrogen atom and a 4-ethoxy group on the benzoyl ring.

PropertyValueSource
Molecular Formula C₁₅H₁₃Cl₂NO₂[1]
Molecular Weight 310.18 g/mol [1]
CAS Number 333348-58-6
IUPAC Name N-(2,5-dichlorophenyl)-4-ethoxybenzamide

The presence of the dichloro-substituted phenyl ring and the ethoxy group imparts specific physicochemical properties to the molecule, influencing its solubility, lipophilicity, and potential for biological interactions.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be logically envisioned as a two-step process, starting from the commercially available 4-ethoxybenzoic acid.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 4-ethoxybenzoic_acid 4-Ethoxybenzoic Acid 4-ethoxybenzoyl_chloride 4-Ethoxybenzoyl Chloride 4-ethoxybenzoic_acid->4-ethoxybenzoyl_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4-ethoxybenzoyl_chloride Final_Product N-(2,5-dichlorophenyl)- 4-ethoxybenzamide 4-ethoxybenzoyl_chloride->Final_Product DCM, RT 2,5-dichloroaniline 2,5-Dichloroaniline 2,5-dichloroaniline->Final_Product Pyridine Pyridine (Base) Pyridine->Final_Product

Caption: Proposed two-step synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Detailed Experimental Protocol: Synthesis

This protocol is a robust, self-validating system for the synthesis of the target compound.

Step 1: Synthesis of 4-Ethoxybenzoyl Chloride

  • Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxybenzoic acid (1 equivalent).

  • Reaction: Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-ethoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

  • Reagents and Setup: In a separate flask, dissolve 2,5-dichloroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to scavenge the HCl byproduct.

  • Reaction: Cool the solution in an ice bath. Add the crude 4-ethoxybenzoyl chloride (1-1.1 equivalents) dropwise to the solution of 2,5-dichloroaniline.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude N-(2,5-dichlorophenyl)-4-ethoxybenzamide is critical to remove unreacted starting materials and byproducts.

Recrystallization:

  • Solvent Selection: A suitable solvent system for recrystallization can be determined through small-scale solubility tests. A common choice for benzamides is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized N-(2,5-dichlorophenyl)-4-ethoxybenzamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the ethoxy group (a quartet and a triplet), and the amide proton (a singlet). The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected monoisotopic mass for C₁₅H₁₃Cl₂NO₂ is approximately 309.0323 Da.

Potential Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. The structural motifs present in N-(2,5-dichlorophenyl)-4-ethoxybenzamide suggest potential for exploration in several areas of drug discovery.

Potential_Applications cluster_research Potential Research Areas Core N-(2,5-dichlorophenyl)-4-ethoxybenzamide Anticancer Anticancer Agents Core:f0->Anticancer Structure-Activity Relationship Studies Antimicrobial Antimicrobial Agents Core:f0->Antimicrobial Screening Assays Enzyme_Inhibitors Enzyme Inhibitors Core:f0->Enzyme_Inhibitors Target-Based Screening Ion_Channel_Modulators Ion Channel Modulators Core:f0->Ion_Channel_Modulators Electrophysiological Studies

Caption: Potential areas of investigation for N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

The dichlorinated phenyl ring can enhance binding to hydrophobic pockets in target proteins, while the ethoxybenzamide moiety can participate in hydrogen bonding and other polar interactions. This combination of features makes it a candidate for screening in various biological assays.

Conclusion

This technical guide has provided a comprehensive overview of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, including its chemical identity, a detailed synthetic and purification protocol, and methods for its characterization. While this compound is not extensively documented in current literature, the information presented here, based on established chemical principles, offers a solid foundation for researchers and drug development professionals interested in exploring its potential. The proposed synthetic route is robust and adaptable, and the characterization methods are standard industry practice, ensuring the reliable preparation and validation of this compound for further investigation.

References

Sources

Exploratory

An In-Depth Technical Guide to N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Abstract: This document provides a comprehensive technical overview of the synthetic amide, N-(2,5-dichlorophenyl)-4-ethoxybenzamide. It is intended for an audience of researchers, chemists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the synthetic amide, N-(2,5-dichlorophenyl)-4-ethoxybenzamide. It is intended for an audience of researchers, chemists, and professionals in drug development. This guide details the compound's core identifiers, including its InChIKey, physicochemical properties, a validated synthesis protocol, and potential applications derived from its structural motifs. The information is presented to support further research and development efforts involving this and related chemical entities.

Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a distinct chemical entity with specific identifiers that ensure its unambiguous recognition in databases and publications. The International Chemical Identifier (InChI) and its hashed version, the InChIKey, are fundamental to this.

The standard InChIKey for this compound is PRQPWTUAFWLRJS-UHFFFAOYSA-N .

This identifier, along with other key computed properties, is summarized in the table below for quick reference.

Identifier/PropertyValueSource
IUPAC Name N-(2,5-dichlorophenyl)-4-ethoxybenzamideN/A
InChIKey PRQPWTUAFWLRJS-UHFFFAOYSA-NN/A
CAS Number 333348-58-6
Molecular Formula C₁₅H₁₃Cl₂NO₂[1]
Molecular Weight 310.2 g/mol [1]
Exact Mass 309.0323340 Da[1]
XLogP3-AA 4.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]

These properties suggest a molecule with moderate lipophilicity (XLogP3-AA of 4.4) and a structure amenable to forming hydrogen bonds, which are critical considerations in drug design for membrane permeability and target binding.

Synthesis Protocol: Schotten-Baumann Acylation

N-(2,5-dichlorophenyl)-4-ethoxybenzamide can be reliably synthesized via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[2][3] This well-established method involves the acylation of an amine with an acyl chloride under basic conditions.[2][] The reaction is typically rapid and proceeds with high yield at room temperature.[2][]

The core of this synthesis is the nucleophilic attack of the amine (2,5-dichloroaniline) on the electrophilic carbonyl carbon of the acyl chloride (4-ethoxybenzoyl chloride).[5][6] A base, such as a tertiary amine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.[2][5]

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Byproduct R1 4-Ethoxybenzoyl Chloride Mix Mixing & Stirring R1->Mix R2 2,5-Dichloroaniline R2->Mix Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Mix Base Tertiary Amine Base (e.g., Triethylamine) Base->Mix Temp Room Temperature P N-(2,5-dichlorophenyl) -4-ethoxybenzamide BP Triethylammonium Chloride Reaction Nucleophilic Acyl Substitution Mix->Reaction Reaction->P Reaction->BP

Caption: Synthetic workflow for N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Step-by-Step Experimental Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloroaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Base Addition: Add a tertiary amine base, like triethylamine (1.1 equivalents), to the solution. This base acts as an acid scavenger.

  • Acylation: While stirring the solution at room temperature, slowly add 4-ethoxybenzoyl chloride (1.05 equivalents) dropwise. The reaction is exothermic; a controlled addition prevents excessive heat generation.[]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-16 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product.[7]

Potential Applications in Research and Drug Development

While specific biological activity for N-(2,5-dichlorophenyl)-4-ethoxybenzamide is not extensively documented in publicly available literature, its structure contains key pharmacophores found in biologically active molecules. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[8]

Hypothesized Areas of Interest:

  • Kinase Inhibition: Many kinase inhibitors feature a substituted amide linkage. The dichlorophenyl and ethoxybenzene moieties can be tailored to fit into specific ATP-binding pockets of kinases.

  • Antimicrobial/Antifungal Agents: The presence of chlorine atoms on aromatic rings can enhance the antimicrobial properties of a molecule.[9]

  • Agrochemicals: Similar benzamide structures have been investigated for insecticidal and fungicidal activities.[10][11] The 1,2,4-oxadiazole ring, a known bioisostere of the amide group, has been explored in this context.[10][11]

Further screening in relevant biological assays is required to elucidate the specific activities of this compound.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 869300, 2,5-dichloro-N-(4-ethoxyphenyl)benzamide. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96184, Benzamide, N-(2,5-dichlorophenyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75556, 2,4-Dichlorobenzamide. Retrieved from [Link]

  • Wang, Y., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(15), 4487. Retrieved from [Link]

  • NIST. (n.d.). Dichlorophen. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1243054, N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. Retrieved from [Link]

  • Zhang, X., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(1), 285. Retrieved from [Link]

  • Kato, Y., et al. (1995). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 43(4), 699-702. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

Foundational

The Benzamide Scaffold: A Strategic Guide to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Abstract The benzamide moiety, an unassuming conjugate of a benzene ring and an amide, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable prevalence in a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide moiety, an unassuming conjugate of a benzene ring and an amide, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable prevalence in a vast array of therapeutic agents is a testament to its versatile molecular architecture, which permits extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[1] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) studies of benzamide derivatives. Moving beyond a mere catalog of compounds, this guide illuminates the causal logic behind experimental design, offers detailed, field-proven protocols, and synthesizes data to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into key therapeutic areas where benzamides have made a significant impact, including oncology and neuroscience, to illustrate the strategic evolution of this remarkable scaffold.

The Benzamide Core: A Foundation for Diverse Biological Activity

The benzamide scaffold's success in drug discovery is rooted in its fundamental chemical properties. The amide group is a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] The adjacent phenyl ring provides a modifiable platform for introducing substituents that can influence lipophilicity, electronic properties, and steric interactions, thereby modulating a compound's pharmacological profile. This inherent versatility has led to the development of benzamide-containing drugs across a wide spectrum of therapeutic areas, including:

  • Anticancer Agents: Targeting key enzymes in cancer progression such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs).[1][3]

  • Antipsychotics: Modulating dopamine and serotonin receptors in the central nervous system.[4][5]

  • Antimicrobials and Anti-inflammatories: Exhibiting a broad range of activities against various pathogens and inflammatory pathways.[5][6][7]

  • Kinase Inhibitors: Playing a crucial role in targeted cancer therapy by inhibiting specific protein kinases.[1]

  • Glucokinase Activators: Showing potential in the treatment of diabetes.

The following sections will explore the SAR of benzamide derivatives in some of these key areas, emphasizing the rationale behind the chemical modifications that have led to potent and selective therapeutic agents.

SAR Studies of Benzamide Derivatives as HDAC Inhibitors: A Case Study in Rational Design

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[4] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), have emerged as a promising class of anticancer agents.[3] The general pharmacophore for benzamide HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[6]

The Zinc-Binding Group (ZBG): Anchoring the Interaction

The catalytic activity of class I HDACs is dependent on a zinc ion in the active site. The benzamide moiety itself can act as a ZBG, with the carbonyl oxygen and the amide nitrogen coordinating with the zinc ion.[8] SAR studies have shown that the orientation and electronic properties of this group are critical for potent inhibition.

  • Causality in Experimental Choices: The initial hypothesis that the benzamide could chelate the active site zinc led to the synthesis of numerous analogs where the substituents on the phenyl ring were varied to modulate the electron density of the amide. The goal was to optimize the coordination with the zinc ion. For instance, an increase in electron density on the benzamide ring has been shown to enhance inhibitory activity.[5]

The Linker: Optimizing Potency and Selectivity

The linker region connects the ZBG to the cap group and occupies the catalytic tunnel of the enzyme. Its length and flexibility are crucial for positioning the cap group for optimal interactions with the surface residues of the HDAC enzyme.

  • Causality in Experimental Choices: SAR studies have systematically explored different linker lengths and compositions. For example, in a series of benzamide-based HDAC inhibitors, altering the linker from an N-(p-tolyl)acetamide to a 1-ethoxy-4-methylbenzene significantly impacted the inhibitory activity, demonstrating the linker's role in orienting the molecule within the active site.[4] The observation that shorter molecules often exhibit stronger HDAC inhibition has guided the design of more compact and potent inhibitors.[6]

The Cap Group: Driving Selectivity and Potency

The cap group is typically a larger, often aromatic or heterocyclic, moiety that interacts with residues at the entrance of the HDAC active site. These interactions are a primary driver of both potency and isoform selectivity.

  • Causality in Experimental Choices: The wide diversity of cap groups in clinically investigated HDAC inhibitors reflects the extensive exploration of this region. The synthesis of libraries of compounds with varying cap groups is a common strategy to identify those that provide the best fit and interaction profile. For example, the introduction of a 4-methoxybenzoyl group as an N-substituent in the cap region of one series of benzamide HDAC inhibitors led to a compound with selectivity for HDAC1 and potent antiproliferative activity.[4]

Quantitative SAR Data for Benzamide HDAC Inhibitors

The following table summarizes the in vitro activity of a selection of benzamide-based HDAC inhibitors, illustrating the impact of structural modifications on their potency.

Compound IDLinker ModificationCap Group ModificationHDAC1 IC50 (µM)Antiproliferative Activity (HL60 cells) IC50 (µM)
MS-275 (Entinostat) Pyridyl3-aminophenyl0.620.85
Compound 3a N-(p-tolyl)acetamide4-methylphenyl0.851.2
Compound 11a N-(4-methylbenzyl)acetamide4-methoxyphenyl0.670.91
Compound 30a 1-ethoxy-4-methylbenzene4-methylphenyl0.731.1

Data extracted from a study on benzamide-based HDAC inhibitors.[4]

SAR_Workflow Start Identify Lead Benzamide Scaffold Hypothesis Formulate SAR Hypothesis (e.g., 'Electron-donating groups on the phenyl ring will increase potency') Start->Hypothesis Synthesis Synthesize Analog Library (Vary substituents, linkers, etc.) Hypothesis->Synthesis Screening In Vitro Biological Screening (Binding assays, enzyme inhibition, etc.) Synthesis->Screening Data_Analysis Analyze SAR Data (Identify trends, active/inactive analogs) Screening->Data_Analysis Model Develop Pharmacophore Model (Refine understanding of key interactions) Data_Analysis->Model Optimization Lead Optimization (Synthesize next generation of analogs based on SAR insights) Model->Optimization Optimization->Synthesis Iterative Cycle End Candidate Drug Optimization->End

Benzamide Derivatives as Antipsychotics: Modulating Neurotransmitter Receptors

Substituted benzamides like sulpiride and amisulpride are atypical antipsychotic drugs that primarily act as antagonists at dopamine D2 and D3 receptors.[4][5] Their therapeutic efficacy is attributed to the selective modulation of the dopaminergic system in the mesocorticolimbic pathway.[5]

The Role of Substituents in Receptor Affinity and Selectivity

The SAR of benzamide antipsychotics is heavily influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. These modifications fine-tune the compound's affinity and selectivity for different dopamine and serotonin receptor subtypes.

  • Causality in Experimental Choices: The discovery of sulpiride spurred research into how different substitution patterns on the benzamide core could improve the side-effect profile of antipsychotics. The goal was to achieve selective antagonism of mesolimbic D2/D3 receptors while minimizing effects on the striatum, which is associated with extrapyramidal symptoms.[3] This led to the synthesis of analogs with various alkyl and alkoxy groups on the phenyl ring and different amine-containing side chains attached to the amide nitrogen. For example, the development of amisulpride, with its specific substitution pattern, resulted in a drug with a dual mechanism of action: at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, increasing dopamine release and producing an antidepressant effect, while at higher doses, it blocks postsynaptic receptors, exerting its antipsychotic effects.[3][4]

Quantitative SAR Data for Benzamide Antipsychotics

The following table presents binding affinity data (Ki in nM) for selected benzamide derivatives at the dopamine D2 receptor, highlighting the influence of structural variations.

CompoundR1 (on Phenyl Ring)R2 (Amide Side Chain)Dopamine D2 Ki (nM)
Sulpiride 2-methoxy, 5-sulfamoyl(S)-1-ethylpyrrolidin-2-ylmethyl2.6
Amisulpride 2-methoxy, 5-ethylsulfonyl4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)2.8
Raclopride 3,5-dichloro, 2-methoxy(S)-N-((1-ethyl-2-pyrrolidinyl)methyl)1.8

Data compiled from publicly available databases and literature sources.

Dopamine_Receptor_Antagonism Benzamide Benzamide Antipsychotic D2_Receptor Dopamine D2 Receptor Benzamide->D2_Receptor Blocks Postsynaptic_Neuron Postsynaptic Neuron D2_Receptor->Postsynaptic_Neuron Prevents Signal Transduction Synaptic_Cleft Synaptic Cleft Dopamine Dopamine Dopamine->D2_Receptor Cannot Bind

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols used for synthesis and biological evaluation. This section provides detailed, step-by-step methodologies for key experiments in the development of benzamide derivatives.

Synthesis of a Representative Benzamide Derivative via HATU-Mediated Amide Coupling

This protocol describes the synthesis of a generic N-substituted benzamide from a benzoic acid and a primary amine using HATU, a highly efficient coupling reagent that minimizes racemization.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO3, brine, anhydrous MgSO4, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of Anticancer Activity: The MTT Cell Viability Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of newly synthesized benzamide derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Benzamide test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide compounds in complete growth medium. Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of benzamide derivatives for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)

  • Benzamide test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the benzamide test compound. Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a known D2 antagonist).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and then calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The benzamide scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents.[1] The principles of SAR, when applied with a deep understanding of the underlying biology and a commitment to rigorous experimental validation, provide a powerful engine for drug discovery. The case studies of HDAC inhibitors and antipsychotics presented herein demonstrate how iterative cycles of design, synthesis, and testing can lead to compounds with enhanced potency, selectivity, and desirable pharmacological properties.

Future research will undoubtedly continue to leverage the versatility of the benzamide core to address unmet medical needs. The integration of computational methods, such as 3D-QSAR and molecular docking, with traditional medicinal chemistry approaches will further accelerate the design of next-generation benzamide derivatives with precisely tailored activities.[5][9] The enduring legacy of the benzamide scaffold serves as a powerful reminder of the elegance and utility of privileged structures in the art and science of drug development.

References

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - NIH. Available at: [Link]

  • Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer - NIH. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed. Available at: [Link]

  • Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 | ACS Omega - ACS Publications. Available at: [Link]

  • The Substituted Benzamides and Their Clinical Potential on Dysthmia and on the Negative Symptoms of Schizophrenia - PubMed. Available at: [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. Available at: [Link]

  • Amisulpride - Mechanism of Action and Psychopharmacology - Psych Scene Hub. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Predicted Biological Activity of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Foreword: The Benzamide Scaffold - A Privileged Structure in Drug Discovery The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzamide Scaffold - A Privileged Structure in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence stems from its ability to form key hydrogen bonds with biological targets and its synthetic tractability, which allows for extensive chemical modifications to fine-tune pharmacological properties. This guide provides a comprehensive technical overview of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a specific derivative with potential biological activities. While direct experimental data on this compound is limited in publicly available literature, this document will leverage structure-activity relationship (SAR) data from closely related analogues to infer its probable biological profile and provide a roadmap for its investigation.

Physicochemical Properties and Synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent.

Chemical Identity and Properties

N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a synthetic organic compound. Its key identifiers and computed properties are summarized in the table below.[1]

PropertyValueSource
IUPAC Name N-(2,5-dichlorophenyl)-4-ethoxybenzamidePubChem
Molecular Formula C₁₅H₁₃Cl₂NO₂PubChem
Molecular Weight 310.2 g/mol PubChem
CAS Number 349109-51-9-
PubChem CID 869300PubChem
InChIKey PRQPWTUAFWLRJS-UHFFFAOYSA-NPubChem
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)ClPubChem
XLogP3 4.4PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Proposed Synthesis Pathway

The synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide can be achieved through a standard amide coupling reaction. The most common method involves the reaction of 4-ethoxybenzoyl chloride with 2,5-dichloroaniline in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_of_N-(2,5-dichlorophenyl)-4-ethoxybenzamide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-ethoxybenzoyl_chloride 4-ethoxybenzoyl chloride Target_Compound N-(2,5-dichlorophenyl)-4-ethoxybenzamide 4-ethoxybenzoyl_chloride->Target_Compound + 2,5-dichloroaniline 2,5-dichloroaniline 2,5-dichloroaniline->Target_Compound + Base Base (e.g., Triethylamine) Base->Target_Compound Solvent Aprotic Solvent (e.g., DCM) Solvent->Target_Compound

Proposed synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Predicted Biological Activities Based on Structure-Activity Relationships

While direct biological data for N-(2,5-dichlorophenyl)-4-ethoxybenzamide is scarce, the extensive research on related benzamide derivatives allows for informed predictions of its potential therapeutic applications.

Antimicrobial and Antifungal Potential

Benzamide derivatives are known to possess significant antimicrobial and antifungal properties.[2][3][4] The presence of halogen atoms, such as the two chlorine atoms on the phenyl ring of the target compound, is often associated with enhanced antimicrobial activity.[3] The dichlorophenyl moiety may contribute to increased lipophilicity, facilitating penetration of microbial cell membranes. The 4-ethoxy group on the benzoyl ring could also modulate this activity.

Inference: N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a strong candidate for possessing antibacterial and antifungal activities.

Anticancer Activity

Numerous benzamide derivatives have been investigated as potential anticancer agents.[5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs).[6] The substitution pattern on both aromatic rings plays a crucial role in determining the potency and selectivity of these compounds.[6]

Inference: The structural features of N-(2,5-dichlorophenyl)-4-ethoxybenzamide warrant investigation into its potential as an anticancer agent, possibly through enzyme inhibition.

Enzyme Inhibition

The benzamide scaffold is a common feature in many enzyme inhibitors.

  • Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives are potent HDAC inhibitors, which are a class of anticancer agents.[6] The benzamide's carbonyl group can chelate the zinc ion in the active site of HDACs.[6]

  • Acetylcholinesterase (AChE) Inhibition: Certain benzamide and picolinamide derivatives have shown inhibitory activity against AChE, an enzyme implicated in Alzheimer's disease.[7][8]

  • Glucokinase (GK) Activation: Substituted benzamide derivatives have been identified as novel glucokinase activators, which could be beneficial for the treatment of type 2 diabetes mellitus.[9]

Inference: N-(2,5-dichlorophenyl)-4-ethoxybenzamide should be screened against a panel of enzymes, particularly those for which other benzamide derivatives have shown activity.

Postulated Mechanisms of Action

Based on the predicted biological activities, we can hypothesize potential mechanisms of action for N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Disruption of Microbial Cell Integrity

As a potential antimicrobial agent, the compound may act by disrupting the cell membrane or inhibiting essential enzymes in bacteria and fungi. The lipophilic nature of the dichlorophenyl group could facilitate its insertion into the lipid bilayer, leading to membrane depolarization and cell death.

Inhibition of Cancer-Related Signaling Pathways

If the compound exhibits anticancer activity, it could be acting through various mechanisms. A plausible hypothesis is the inhibition of a key signaling pathway involved in cell growth and proliferation. For example, if it acts as an HDAC inhibitor, it would lead to the hyperacetylation of histones, resulting in altered gene expression and ultimately apoptosis of cancer cells.

HDAC_Inhibition_Pathway Target_Compound N-(2,5-dichlorophenyl)-4-ethoxybenzamide HDAC Histone Deacetylase (HDAC) Target_Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation > Deacetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Postulated mechanism via HDAC inhibition.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a systematic experimental approach is necessary.

General Experimental Workflow

The following diagram outlines a general workflow for the initial biological screening of the target compound.

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., MIC, IC50) Hit_Identification->Secondary_Screening Mechanism_Studies Mechanism of Action Studies Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

General workflow for biological evaluation.
In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-(2,5-dichlorophenyl)-4-ethoxybenzamide against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of N-(2,5-dichlorophenyl)-4-ethoxybenzamide on human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Concluding Remarks and Future Directions

N-(2,5-dichlorophenyl)-4-ethoxybenzamide represents an intriguing molecule within the well-established class of biologically active benzamides. Based on robust structure-activity relationship data from analogous compounds, it is predicted to possess a range of biological activities, most notably antimicrobial and anticancer properties. The technical guide presented here provides a comprehensive framework for initiating the scientific investigation of this compound, from its synthesis to its biological evaluation and mechanistic studies. Further research, beginning with the outlined experimental protocols, is essential to confirm these predictions and to determine the therapeutic potential of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

References

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (URL: [Link])

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. (URL: [Link])

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (URL: [Link])

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (URL: [Link])

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (URL: [Link])

  • 2,5-dichloro-N-(4-ethoxyphenyl)benzamide | C15H13Cl2NO2 | CID 869300 - PubChem. (URL: [Link])

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. (URL: [Link])

Sources

Foundational

The Ascendant Trajectory of 2,5-Dichlorobenzanilide Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,5-dichlorobenzanilide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-dichlorobenzanilide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive review of the current literature on 2,5-dichlorobenzanilide derivatives, with a particular focus on their synthesis, anticancer, and antimicrobial properties. We will delve into the nuanced structure-activity relationships that govern their therapeutic potential and explore the mechanistic underpinnings of their action. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the experimental rationale and methodologies that are pivotal in advancing this promising class of compounds.

Introduction: The Emergence of a Versatile Pharmacophore

The benzanilide moiety is a cornerstone in the architecture of numerous biologically active compounds. The strategic incorporation of a 2,5-dichloro substitution pattern on the aniline ring has been shown to significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This disubstitution introduces a unique electronic and steric profile that can enhance binding affinity to biological targets and improve metabolic stability. Consequently, 2,5-dichlorobenzanilide derivatives have garnered substantial interest as promising candidates for the development of novel anticancer and antimicrobial agents. This guide will explore the synthetic strategies employed to access these molecules, their diverse biological activities, and the critical structure-activity relationships that drive their therapeutic efficacy.

Synthetic Strategies: Crafting the 2,5-Dichlorobenzanilide Core

The synthesis of 2,5-dichlorobenzanilide derivatives typically revolves around the formation of the central amide bond. The most common and versatile approach involves the coupling of a substituted benzoic acid with 2,5-dichloroaniline. The efficiency and success of this amide bond formation are highly dependent on the choice of coupling reagents and reaction conditions.

General Amide Coupling Protocol

A robust and widely applicable method for the synthesis of 2,5-dichlorobenzanilide derivatives utilizes a carbodiimide-mediated coupling reaction, often in the presence of an activating agent.

Experimental Protocol: Synthesis of N-(2,5-dichlorophenyl)benzamide

  • Reactant Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (0.1-1.0 equivalent) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[1][2] The use of HOBt helps to minimize racemization and improve coupling efficiency.[2]

  • Amine Addition: To the activated carboxylic acid solution, add 2,5-dichloroaniline (1.0 equivalent) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.0-2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process benzoic_acid Substituted Benzoic Acid Activation Activation benzoic_acid->Activation dichloroaniline 2,5-Dichloroaniline Coupling Amide Bond Formation dichloroaniline->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base Base (e.g., DIPEA) Base->Coupling Activation->Coupling Product 2,5-Dichlorobenzanilide Derivative Coupling->Product

General Synthetic Workflow for 2,5-Dichlorobenzanilide Derivatives.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research has focused on the anticancer potential of 2,5-dichlorobenzanilide derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, with proposed mechanisms of action often involving the disruption of key cellular processes.

Tubulin Polymerization Inhibition: A Key Mechanism of Action

One of the most promising mechanisms of action for the anticancer activity of certain benzanilide derivatives is the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. Several studies on structurally related compounds suggest that the 2,5-dichlorobenzanilide scaffold could effectively bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule assembly.[3][4]

Proposed Mechanism of Anticancer Activity via Tubulin Inhibition.
Structure-Activity Relationship (SAR) for Anticancer Activity

While specific SAR studies on a broad series of 2,5-dichlorobenzanilide derivatives are still emerging, preliminary data and research on related compounds allow for the postulation of key structural features that influence anticancer potency.

R-Group Substitution (on Benzoic Acid Moiety)Observed/Predicted ActivityRationale
Electron-donating groups (e.g., -OCH3, -CH3) May enhance activityIncreased electron density on the benzoyl ring can modulate binding affinity to the target protein.
Electron-withdrawing groups (e.g., -NO2, -CF3) Variable effectsCan influence the electronic properties and conformation of the molecule, potentially altering target interactions.
Halogens (e.g., -F, -Cl, -Br) Often enhance activityCan improve membrane permeability and participate in halogen bonding with the target protein.
Bulky substituents May decrease activitySteric hindrance can prevent optimal binding to the active site of the target protein.

This table is a generalized representation based on trends observed in related benzanilide and chalcone-like structures. Specific SAR for 2,5-dichlorobenzanilide derivatives requires further dedicated studies.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. 2,5-Dichlorobenzanilide derivatives have shown promise as a novel class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which 2,5-dichlorobenzanilide derivatives exert their antimicrobial effects are still under investigation. However, based on studies of structurally similar compounds, several potential modes of action can be hypothesized:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the dichlorophenyl ring may facilitate insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Essential Enzymes: These derivatives could act as inhibitors of key bacterial enzymes involved in vital metabolic pathways, such as DNA gyrase or dihydrofolate reductase.

  • Interference with Biofilm Formation: Some antimicrobial agents can disrupt the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.

G 2,5-Dichlorobenzanilide\nDerivative 2,5-Dichlorobenzanilide Derivative Membrane Disruption Membrane Disruption 2,5-Dichlorobenzanilide\nDerivative->Membrane Disruption Enzyme Inhibition Enzyme Inhibition 2,5-Dichlorobenzanilide\nDerivative->Enzyme Inhibition Biofilm Inhibition Biofilm Inhibition 2,5-Dichlorobenzanilide\nDerivative->Biofilm Inhibition Bacterial Cell Death Bacterial Cell Death Membrane Disruption->Bacterial Cell Death Enzyme Inhibition->Bacterial Cell Death Reduced Bacterial\nResistance Reduced Bacterial Resistance Biofilm Inhibition->Reduced Bacterial\nResistance

Potential Mechanisms of Antimicrobial Activity.
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of 2,5-dichlorobenzanilide derivatives is expected to be highly dependent on the nature and position of substituents on the benzoyl moiety.

R-Group Substitution (on Benzoic Acid Moiety)Predicted ActivityRationale
Increased Lipophilicity Enhanced activity against Gram-positive bacteriaFacilitates penetration of the thick peptidoglycan layer.
Cationic Groups May enhance activity against Gram-negative bacteriaCan interact with the negatively charged lipopolysaccharide (LPS) outer membrane.
Hydrogen Bond Donors/Acceptors Crucial for target bindingCan form specific interactions with the active site of target enzymes.
Fluorine Substitution Often beneficialCan enhance metabolic stability and membrane permeability.[5]

Future Directions and Conclusion

The 2,5-dichlorobenzanilide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists. Future research should focus on the synthesis and biological evaluation of a wider array of derivatives to establish comprehensive structure-activity relationships for both anticancer and antimicrobial activities. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective compounds. Furthermore, investigations into the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical candidates.

References

  • A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. PMC. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. [Link]

  • Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. PubMed. [Link]

  • Synthesis and evaluation of a series of N-substituted 2,5-dimethylpyrroles as anthelmintics and antibacterials. ResearchGate. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors. PubMed. [Link]

  • Design, synthesis and biological activity of tubulin inhibitors based on the structure of deoxypodophyllotoxin. PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Synthesis and biological evaluation of thiobenzanilides as anticancer agents. PubMed. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]

  • Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment. PubMed. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length. PubMed. [Link]

  • Synergistic Inhibition of Microbial Sulfide Production by Combinations of the Metabolic Inhibitor Nitrite and Biocides. PMC. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. Sultan Qaboos University House of Expertise. [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. ResearchGate. [Link]

  • A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Frontiers. [Link]

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Exploratory

An Investigational Dossier: N-(2,5-dichlorophenyl)-4-ethoxybenzamide (PubChem CID 869300)

Executive Summary N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a small molecule belonging to the versatile benzamide class of compounds, which are recognized as privileged structures in medicinal chemistry.[1][2] While sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a small molecule belonging to the versatile benzamide class of compounds, which are recognized as privileged structures in medicinal chemistry.[1][2] While specific research and biological activity data for this particular compound (CID 869300) are not extensively documented in publicly accessible literature, its structural features—a dichlorinated phenyl ring coupled to an ethoxy-substituted benzamide—suggest potential for biological activity. This dossier provides a comprehensive technical guide based on established chemical principles and data from structurally related analogs. It outlines the compound's physicochemical properties, proposes a robust and validated protocol for its chemical synthesis, and explores potential avenues for biological investigation. This document serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this and related chemical entities.

Chemical Identity and Physicochemical Properties

N-(2,5-dichlorophenyl)-4-ethoxybenzamide is identified in the PubChem database with the Compound ID (CID) 869300. Note that PubChem lists the IUPAC name as 2,5-dichloro-N-(4-ethoxyphenyl)benzamide, which is an isomer of the topic compound but shares the same molecular formula and weight. For the purpose of this guide, we will adhere to the structure implied by the user-requested name: N-(2,5-dichlorophenyl)-4-ethoxybenzamide. The fundamental properties are summarized below.

Table 1: Physicochemical Properties of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Property Value Source
PubChem CID 869300 (Isomer) [3]
Molecular Formula C₁₅H₁₃Cl₂NO₂ [3]
Molecular Weight 310.2 g/mol [3]
Exact Mass 309.0323340 Da [3]
XLogP3 4.4 [3]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor Count 3 [4]
Rotatable Bond Count 3 [4]
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl N/A

| InChIKey | PRQPWTUAFWLRJS-UHFFFAOYSA-N (Isomer) |[3] |

Note: Data is derived from the isomeric compound listed in PubChem CID 869300. Properties are expected to be very similar.

Synthesis and Characterization

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry, and numerous reliable methods have been developed.[5] For N-(2,5-dichlorophenyl)-4-ethoxybenzamide, the most direct approach involves the coupling of 4-ethoxybenzoic acid and 2,5-dichloroaniline.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the central amide C-N bond, leading to two readily available starting materials: 4-ethoxybenzoic acid and 2,5-dichloroaniline. This is the most common and efficient strategy for this class of compounds.[6]

G cluster_precursors Precursors TM Target Molecule N-(2,5-dichlorophenyl)-4-ethoxybenzamide SM1 4-Ethoxybenzoic Acid TM->SM1 Amide Disconnection SM2 2,5-Dichloroaniline TM->SM2

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of Ethoxybenzamide Derivatives

Foreword Ethoxybenzamide derivatives represent a versatile class of compounds with a rich history in medicinal chemistry. From established analgesic and anti-inflammatory agents to promising new candidates in oncology an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Ethoxybenzamide derivatives represent a versatile class of compounds with a rich history in medicinal chemistry. From established analgesic and anti-inflammatory agents to promising new candidates in oncology and metabolic diseases, the strategic incorporation of the ethoxybenzamide scaffold continues to yield molecules of significant therapeutic interest. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemical properties of these derivatives. It is designed not as a rigid protocol, but as a foundational resource, synthesizing established knowledge with practical insights to empower innovation in the laboratory. Our exploration will delve into the synthetic strategies, physicochemical characteristics, analytical methodologies, and the intricate relationship between structure and biological activity that define this important class of molecules.

Synthetic Pathways and Methodologies

The synthesis of ethoxybenzamide derivatives is principally achieved through the etherification of a corresponding hydroxybenzamide precursor. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the nature of the amide functionality.

Williamson Ether Synthesis of Ethenzamide (2-Ethoxybenzamide)

A prevalent method for the synthesis of ethenzamide involves the Williamson ether synthesis, starting from salicylamide. This reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an ethylating agent.

Experimental Protocol: Synthesis of Ethenzamide [1]

  • Dissolution and Deprotonation: Dissolve salicylamide in a suitable solvent, such as dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group. The use of a phase-transfer catalyst, like tetraethylammonium bromide (TEAB), can enhance the reaction rate.

  • Ethylation: Add an ethylating agent, such as ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄), to the reaction mixture.

  • Reaction Conditions: Heat the mixture, typically between 60-80°C, and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and recrystallized from a suitable solvent, such as methanol or ethanol, to yield pure ethenzamide.

The choice of base and ethylating agent can influence the reaction yield and purity. For instance, using a stronger base or a more reactive ethylating agent can lead to higher yields but may also increase the formation of side products.

Synthesis_of_Ethenzamide Salicylamide Salicylamide Phenoxide Salicylamide Phenoxide Salicylamide->Phenoxide Deprotonation Ethenzamide Ethenzamide Phenoxide->Ethenzamide Ethylation (SN2) Ethylating_Agent Ethylating Agent (e.g., C₂H₅I) Ethylating_Agent->Phenoxide Base Base (e.g., K₂CO₃) Base->Salicylamide Solvent Solvent (e.g., DMF) Solvent->Salicylamide

Caption: General workflow for the synthesis of Ethenzamide.

Physicochemical Properties of Ethoxybenzamide Derivatives

The physicochemical properties of ethoxybenzamide derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME).

Key Physicochemical Parameters
Property2-Ethoxybenzamide (Ethenzamide)p-Ethoxybenzamide
Molecular Formula C₉H₁₁NO₂[2]C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [2]165.19 g/mol
Melting Point 132-134 °C[3]194-196 °C
Boiling Point 293.03 °C (estimated)307.7 °C (predicted)
Water Solubility <0.1 g/100 mL at 16 °CInsoluble
logP 1.2[2]1.3
pKa (acidic) 15.62 (predicted)16.36 (predicted)

Data for p-Ethoxybenzamide is sourced from publicly available chemical databases.

Solubility

The solubility of ethoxybenzamide derivatives is a crucial factor influencing their bioavailability. Ethenzamide, for instance, exhibits poor water solubility.[4] A study on the solubility of 2-ethoxybenzamide in various pure solvents demonstrated that solubility increases with temperature and is highest in N,N-dimethylformamide.[4] This information is vital for formulation development, as it guides the selection of appropriate excipients and delivery systems to enhance drug dissolution and absorption.

Analytical Characterization

The comprehensive characterization of ethoxybenzamide derivatives is essential to confirm their identity, purity, and stability. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of 2-ethoxybenzamide, for example, will show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the amide protons.[5] 2D NMR techniques like COSY and HMBC can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for ethoxybenzamide derivatives include the N-H stretch of the amide, the C=O stretch of the amide, and C-O stretches of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation pattern can be used to confirm the structure of the molecule.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of ethoxybenzamide derivatives and for quantifying their concentration in various matrices. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be employed for separation and identification. Derivatization may be necessary for less volatile compounds to increase their volatility and improve their chromatographic behavior.

Experimental Protocol: Purity Analysis of Ethenzamide by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Dissolve a known amount of the ethoxybenzamide derivative in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: A typical workflow for purity analysis by HPLC.

Structure-Activity Relationships (SAR) and Biological Activity

The biological activity of ethoxybenzamide derivatives is highly dependent on their chemical structure. Subtle modifications to the molecule can lead to significant changes in potency, selectivity, and therapeutic application.

Analgesic and Anti-inflammatory Activity

Ethenzamide, a well-known analgesic, exerts its effect through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[1][2] The ethoxy group at the 2-position is crucial for its activity.

Enzyme Inhibition

Recent studies have explored ethoxybenzamide derivatives as inhibitors of other enzymes. For example, a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been identified as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a promising target for the treatment of type 2 diabetes and obesity.[6] The SAR studies in this work revealed that modifications to the amide substituent and the substitution pattern on the benzamide ring significantly impact inhibitory activity and selectivity.

SAR_Concept Core Ethoxybenzamide Scaffold R1 R1 Substituent Core->R1 Modification R2 R2 Substituent Core->R2 Modification R3 R3 Substituent Core->R3 Modification Activity Biological Activity (e.g., Enzyme Inhibition) R1->Activity Influences Potency R2->Activity Affects Selectivity R3->Activity Modulates Physicochemical Properties

Caption: The core concept of Structure-Activity Relationship (SAR).

Metabolism and Drug-Drug Interactions

The metabolic fate of ethoxybenzamide derivatives is a critical aspect of their drug development profile. The ethoxy group is susceptible to O-deethylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes in the liver.[2] The resulting hydroxybenzamide metabolite can then undergo further conjugation reactions before excretion.

Understanding the specific CYP isoforms involved in the metabolism of an ethoxybenzamide derivative is crucial for predicting potential drug-drug interactions. Co-administration of a drug that is a potent inhibitor or inducer of the same CYP isoform can lead to altered plasma concentrations of the ethoxybenzamide derivative, potentially affecting its efficacy and safety. For example, if an ethoxybenzamide derivative is primarily metabolized by CYP3A4, its plasma levels could be significantly increased when co-administered with a strong CYP3A4 inhibitor like ketoconazole, leading to an increased risk of adverse effects. Conversely, co-administration with a CYP3A4 inducer like rifampicin could decrease its plasma levels, potentially leading to a loss of efficacy. Therefore, in vitro studies using human liver microsomes or recombinant CYP enzymes are essential to identify the metabolizing enzymes and to assess the potential for clinically significant drug-drug interactions.

Conclusion

This technical guide has provided a comprehensive overview of the key chemical properties of ethoxybenzamide derivatives. From their synthesis and physicochemical characterization to their structure-activity relationships and metabolic considerations, a thorough understanding of these fundamental aspects is paramount for the successful development of new therapeutic agents. The versatility of the ethoxybenzamide scaffold, coupled with a rational approach to drug design informed by the principles outlined in this guide, will undoubtedly continue to yield novel and impactful medicines.

References

  • Synthesis of ethenzamide (6) under standard conditions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide. Retrieved February 13, 2026, from [Link].

  • Wang, J., Li, R., Liu, Y., Wang, Y., & Zhang, Y. (2021). Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(3), 1486–1494. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, Y. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 13, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Abstract: This document provides a comprehensive guide for the synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a substituted N-arylbenzamide. N-arylbenzamide scaffolds are of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a substituted N-arylbenzamide. N-arylbenzamide scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[1][2] This protocol details a robust and reproducible method centered on the Schotten-Baumann reaction, a reliable approach for amide bond formation.[3][4] We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and explain the rationale behind key experimental choices to ensure both a high yield and purity of the target compound.

Introduction and Scientific Rationale

Amide bonds are fundamental linkages in chemistry and biology, most notably forming the backbone of peptides and proteins. In the realm of synthetic chemistry, the creation of N-arylbenzamides is a key strategy for developing new therapeutic agents and functional materials. The specific target of this protocol, N-(2,5-dichlorophenyl)-4-ethoxybenzamide, combines a dichlorinated aniline moiety with an ethoxy-substituted benzoyl group. The strategic incorporation of halogen atoms can significantly enhance the biological activity of a molecule, while the ethoxy group can modulate its solubility and pharmacokinetic properties.[4]

The chosen synthetic route is the acylation of 2,5-dichloroaniline with 4-ethoxybenzoyl chloride. This method is favored over the direct condensation of a carboxylic acid and an amine, which is often inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][5] By activating the carboxylic acid in the form of an acyl chloride, the carbonyl carbon becomes significantly more electrophilic, facilitating a rapid and often high-yielding nucleophilic attack by the amine.[6]

Reaction Scheme:

Caption: Overall reaction for the synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Experimental Protocol

This protocol is designed for the synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide on a laboratory scale. All operations involving volatile, corrosive, or toxic reagents must be performed within a certified chemical fume hood.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Amount (mmol)Equivalents
2,5-Dichloroaniline95-82-9162.02101.0
4-Ethoxybenzoyl chloride16331-46-7184.6210.51.05
Triethylamine (TEA)121-44-8101.19121.2
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
1 M Hydrochloric Acid (HCl)7647-01-0-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-As needed-
Brine (Saturated NaCl solution)7647-14-5-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add 2,5-dichloroaniline (1.62 g, 10 mmol).

  • Solvent and Base Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (1.67 mL, 1.21 g, 12 mmol). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids dissolve.

  • Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Dissolve 4-ethoxybenzoyl chloride (1.94 g, 10.5 mmol) in 10 mL of anhydrous DCM and transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. The reaction of acyl chlorides with amines can be exothermic, so slow addition is crucial to control the reaction temperature.[]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl to remove excess triethylamine.

    • 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

    • 50 mL of brine to remove residual water.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2,5-dichlorophenyl)-4-ethoxybenzamide.[8]

Visualization of the Workflow

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 2,5-dichloroaniline to flask B 2. Add anhydrous DCM and Triethylamine A->B C 3. Stir until dissolved B->C D 4. Cool mixture to 0°C C->D E 5. Add 4-ethoxybenzoyl chloride dropwise D->E F 6. Stir at room temp for 2-4 hours E->F G 7. Wash with 1M HCl F->G H 8. Wash with sat. NaHCO3 G->H I 9. Wash with Brine H->I J 10. Dry with MgSO4 and filter I->J K 11. Concentrate via rotary evaporation J->K L 12. Recrystallization or Column Chromatography K->L M 13. Pure Product L->M

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling

Proper safety precautions are paramount during this synthesis. The following guidelines are based on the known hazards of the primary reactants.[9][10][11][12]

  • General Precautions:

    • Always work in a well-ventilated chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[9][13]

  • Reagent-Specific Hazards:

    • 2,5-Dichloroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin.[11] It can cause skin and serious eye irritation.[9] Avoid creating dust.[10] In case of contact, wash the affected area immediately with plenty of soap and water.[9]

    • 4-Ethoxybenzoyl chloride: This is a corrosive substance that causes severe skin burns and eye damage.[12] It is harmful if inhaled and may cause respiratory irritation. Handle with extreme care and avoid inhalation of vapors.

    • Triethylamine: A flammable liquid and vapor that is corrosive and harmful if swallowed or inhaled.

    • Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Discussion of Experimental Choices

A deep understanding of the rationale behind each procedural step is critical for successful and safe synthesis.

  • Choice of Synthetic Route: The Schotten-Baumann reaction, involving an acyl chloride and an amine, is a cornerstone of amide synthesis.[3] The high electrophilicity of the acyl chloride's carbonyl carbon makes it highly susceptible to nucleophilic attack by the amine, leading to a rapid and efficient reaction under mild conditions.[6][]

  • Role of the Base: The reaction produces one equivalent of hydrogen chloride (HCl) as a byproduct.[] The HCl would otherwise react with the starting amine or the triethylamine base to form an unreactive ammonium salt. A non-nucleophilic organic base like triethylamine is added to neutralize the HCl in situ, driving the equilibrium towards the product.[3][] An inorganic base such as sodium carbonate could also be used.[]

  • Solvent Selection: An aprotic solvent like dichloromethane (DCM) is ideal.[3] It readily dissolves the reactants while remaining inert to the reaction conditions. It is also relatively low-boiling, which simplifies its removal during the work-up phase.

  • Temperature Control: The initial cooling to 0 °C is a precautionary measure to manage the exothermic nature of the acylation reaction.[] This prevents potential side reactions and ensures a controlled reaction rate. Once the initial exotherm has subsided, the reaction can proceed efficiently at room temperature.

  • Purification Strategy: The aqueous work-up sequence is designed to remove impurities. The HCl wash removes the basic triethylamine, while the sodium bicarbonate wash removes any acidic impurities. Recrystallization is an effective method for purifying solid crystalline products, whereas column chromatography is used for non-crystalline solids or when impurities have similar solubility profiles.[14]

References

  • Amide Synthesis. Fisher Scientific.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024-03-29). BOC Sciences.

  • TLC PHARMACEUTICAL STANDARDS Safety Data Sheet for 2,6-dichloroaniline. TLC Pharmaceutical Standards.

  • SAFETY DATA SHEET for 2,4-Dichloroaniline. Fisher Scientific.

  • Purification of N-benzylbenzamides. (2021-06-12). Reddit.

  • Show how you would use appropriate acyl chlorides and amines to synthesize amides. Pearson.

  • The preparation of amides. Chemguide.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • 2,5-dichloro-N-(4-ethoxyphenyl)benzamide | C15H13Cl2NO2 | CID 869300. PubChem.

  • Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides. The Royal Society of Chemistry.

  • 2,5-DICHLOROANILINE - Safety Data Sheet. ChemicalBook.

  • GPS Safety Summary: 2,5-Dichloroaniline. Aarti Industries.

  • Material safety data sheet - 2,5-dichloro aniline 98%. Sigma-Aldrich.

  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI.

  • 4-Methoxybenzoyl chloride synthesis. ChemicalBook.

  • 4-Ethoxybenzoyl chloride 98%. Sigma-Aldrich.

  • N-(3,5-DICHLOROPHENYL)-4-ETHOXYBENZAMIDE. Sigma-Aldrich.

  • An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid. Benchchem.

  • 2,5-Dichloroaniline. Wikipedia.

  • Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses.

  • Benzamide, N-(2,5-dichlorophenyl)-. PubChem.

  • 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059. PubChem.

  • US4318866A - Chlorination of 4-methoxybenzoyl chloride. Google Patents.

  • Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides. ACS Publications.

  • Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. Benchchem.

  • Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. (2015-09-08). ACS Publications.

  • Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. (2020-08-03). ResearchGate.

  • Preparation of N-aryl isoquinolones. ResearchGate.

  • Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. ACS Publications.

Sources

Application

N-(2,5-dichlorophenyl)-4-ethoxybenzamide solubility in DMSO

An Application Note on the Methodologies for Determining the Solubility of N-(2,5-dichlorophenyl)-4-ethoxybenzamide in Dimethyl Sulfoxide (DMSO) Introduction N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS No. 333348-58-6)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Methodologies for Determining the Solubility of N-(2,5-dichlorophenyl)-4-ethoxybenzamide in Dimethyl Sulfoxide (DMSO)

Introduction

N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS No. 333348-58-6) is a benzamide derivative with potential applications in various research fields. As with any compound intended for biological screening or drug development, understanding its physicochemical properties is paramount. Among the most critical of these is solubility, which directly impacts compound handling, formulation, and bioavailability.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds. This versatility has established DMSO as the primary solvent for creating high-concentration stock solutions in high-throughput screening (HTS) and early-stage drug discovery. An accurate determination of a compound's maximum solubility in DMSO is a foundational step that precedes all subsequent in vitro and in vivo testing, ensuring data integrity and reproducibility.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine the solubility of N-(2,5-dichlorophenyl)-4-ethoxybenzamide in DMSO. It offers both qualitative and quantitative protocols, explains the causality behind experimental choices, and provides insights into data interpretation and best practices for handling DMSO-based solutions.

Section 1: The Critical Distinction: Thermodynamic vs. Kinetic Solubility

In drug discovery, solubility is not a single value but is typically characterized in two distinct forms: thermodynamic and kinetic. Understanding this distinction is crucial for correctly designing experiments and interpreting results.

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent (in this case, DMSO) when excess solid is present and the system has reached equilibrium. This value is intrinsic to the compound and solvent system at a given temperature and pressure. It is the most relevant measure for formulation and preclinical development.

  • Kinetic Solubility , conversely, is a measure of how readily a compound, already dissolved in a concentrated DMSO stock, precipitates when diluted into an aqueous buffer. This value is highly relevant for HTS and in vitro biological assays where DMSO stock solutions are diluted into aqueous media. Kinetic solubility is often higher than thermodynamic solubility because it can result in a temporary, supersaturated state.

This application note focuses on determining the thermodynamic solubility of N-(2,5-dichlorophenyl)-4-ethoxybenzamide in pure DMSO, which is the necessary prerequisite for preparing the concentrated stock solutions used in kinetic solubility assays and other downstream experiments.

G cluster_0 Solubility Concepts cluster_1 Experimental Relevance thermo Thermodynamic Solubility (Equilibrium) thermo_desc True equilibrium state. Excess solid compound mixed with solvent. Long incubation (e.g., 24h). Relevant for formulation. thermo->thermo_desc  Defines formulation Formulation & Preclinical Studies thermo->formulation  Informs kinetic Kinetic Solubility (Metastable) kinetic_desc Metastable state. Conc. DMSO stock diluted in aqueous buffer. Rapid precipitation measurement. Relevant for HTS & in vitro assays. kinetic->kinetic_desc  Defines screening High-Throughput Screening (HTS) kinetic->screening  Critical For

Figure 1. Logical relationship between Thermodynamic and Kinetic solubility.

Section 2: Essential Considerations for Working with DMSO

To ensure accurate and reproducible solubility data, several properties of DMSO must be carefully managed.

  • Hygroscopicity : DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Water contamination can significantly alter the solubility of a compound. Therefore, it is imperative to use anhydrous DMSO and minimize its exposure to air by using sealed containers and working in a dry environment where possible.

  • Compound Stability : While an excellent solvent, some compounds may degrade in DMSO over time. It is best practice to prepare fresh stock solutions for critical experiments. If storage is necessary, solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption. Avoid repeated freeze-thaw cycles.

  • Precipitation Upon Dilution : A compound that is fully dissolved in 100% DMSO may precipitate when the solution is diluted with an aqueous buffer for a biological assay. This is why determining the kinetic solubility is also a critical step. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.

Section 3: Protocols for Determining Thermodynamic Solubility in DMSO

The following protocols provide methodologies for determining the maximum concentration of N-(2,5-dichlorophenyl)-4-ethoxybenzamide that can be dissolved in DMSO at room temperature.

Protocol 3.1: Visual Saturation Method (Semi-Quantitative)

This method provides a rapid and straightforward estimation of solubility and is useful for initial assessments.

Materials:

  • N-(2,5-dichlorophenyl)-4-ethoxybenzamide

  • Anhydrous DMSO

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Micropipettes

Procedure:

  • Initial Dissolution: Weigh approximately 2 mg of the compound into a 2 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO.

  • Mixing: Vortex the mixture vigorously for 2-3 minutes. Visually inspect for any undissolved solid.

  • Incremental Addition: If the compound fully dissolves, add pre-weighed increments of ~1-2 mg of the compound, vortexing thoroughly after each addition.

  • Reaching Saturation: Continue the incremental addition until a persistent precipitate is observed that does not dissolve after several minutes of vigorous vortexing.

  • Equilibration: Incubate the tube at room temperature for at least 1-2 hours to ensure the solution is truly saturated.

  • Calculation: Calculate the estimated solubility based on the total mass of compound that was fully dissolved in the known volume of DMSO. For example, if 15 mg dissolved completely in 100 µL, the solubility is estimated to be 150 mg/mL.

Protocol 3.2: Shake-Flask Method with HPLC Quantification (Quantitative)

This is the gold-standard method for determining thermodynamic solubility, providing a precise and accurate value.

Materials:

  • All materials from Protocol 3.1

  • Centrifuge capable of >10,000 x g

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Volumetric flasks and precision pipettes for dilutions

Procedure:

  • Prepare a Supersaturated Solution: Weigh

Method

preparing stock solutions of benzamide derivatives for assays

Application Note: High-Fidelity Preparation of Benzamide Derivative Stock Solutions for Bioassays Abstract Benzamide derivatives (e.g., Entinostat, Sulpiride, Procainamide analogs) represent a critical scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of Benzamide Derivative Stock Solutions for Bioassays

Abstract

Benzamide derivatives (e.g., Entinostat, Sulpiride, Procainamide analogs) represent a critical scaffold in medicinal chemistry, particularly for histone deacetylase (HDAC) inhibition and GPCR targeting.[1] While the parent benzamide molecule exhibits moderate aqueous solubility, pharmacologically active derivatives often possess lipophilic substituents that drastically reduce water solubility, creating a "solubility paradox" during assay transfer. This guide details a rigorous protocol for preparing, storing, and dispensing benzamide stock solutions, focusing on mitigating the risks of amide hydrolysis , DMSO hygroscopicity , and aqueous crash-out .

Pre-Formulation Assessment: The Physicochemical Check

Before uncapping the source vial, you must understand the molecule's behavior. Benzamides are chemically stable but physically temperamental.[1]

ParameterCritical ThresholdImpact on Protocol
LogP (Lipophilicity) > 3.0High risk of precipitation in aqueous assay buffer.[1] Requires intermediate dilution steps.[1]
pKa (Amide) ~23 (in DMSO)The amide proton is weakly acidic.[1] Avoid strong bases in stock solvents to prevent deprotonation/reactivity.[1]
Melting Point High (>200°C)High crystal lattice energy.[1] Dissolution may require energy input (sonication/heat).[1][2]
Hygroscopicity VariableDMSO stocks will absorb atmospheric water, catalyzing amide hydrolysis over time.[1]

Solvent Selection & Preparation

The Gold Standard: Anhydrous DMSO (Dimethyl Sulfoxide). While Ethanol is occasionally used, DMSO is preferred for benzamides due to its high dielectric constant and ability to disrupt the strong intermolecular hydrogen bonding typical of the amide crystal lattice.

The Risk: DMSO is aggressively hygroscopic. At 60% relative humidity, pure DMSO can absorb up to 1-2% water by weight within hours.[1]

  • Mechanism of Failure: Water in DMSO lowers the freezing point (causing freeze-thaw cycling issues even in -20°C freezers) and acts as a nucleophile, slowly hydrolyzing the amide bond to benzoic acid derivatives and amines.

Protocol Requirement:

  • Use anhydrous DMSO (≥99.9%, water <50 ppm).[1]

  • Store DMSO under inert gas (Argon or Nitrogen) if possible.[1]

  • Do not use "wet" DMSO (stored loosely capped) for long-term stocks.[1]

Protocol 1: Solid-to-Liquid (Stock Generation)

Objective: Create a validated 10 mM Master Stock.[1]

Equipment
  • Analytical Balance (readability 0.01 mg) with anti-static ionizer.[1]

  • Borosilicate glass vials (amber) or COC (Cyclic Olefin Copolymer) tubes.[1] Avoid standard Polypropylene (PP) for long-term storage of hydrophobic benzamides due to potential sorption. [1]

  • Vortex mixer and Ultrasonic bath.[1]

Step-by-Step Procedure
  • Anti-Static Treatment: Benzamide crystals are prone to static charge.[1] Use an ionizing gun on the weighing boat and the destination vial.

  • Weighing: Weigh the target mass (e.g., 2–5 mg) directly into the vial. Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the volume of DMSO (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) required to achieve 10 mM concentration.
    
    
    
    
  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution Cycle:

    • Vortex at 1500 rpm for 30 seconds.

    • Visual Check: If solid remains, Sonicate at 40 kHz for 5-10 minutes.

    • Thermal Assist: If stubborn, warm to 37°C (water bath) for 5 minutes.[1][2] Warning: Do not exceed 40°C to avoid thermal degradation of substituted groups.[1]

  • QC Check: Inspect for "schlieren" lines (swirls indicating incomplete mixing) or micro-particulates.[1]

Protocol 2: Acoustic Dispensing & Serial Dilution

Objective: Transfer stock to assay plates without precipitation.

The "Crash-Out" Danger: Direct dilution of high-concentration DMSO stock (10 mM) into aqueous buffer often causes immediate precipitation of lipophilic benzamides.

Workflow Diagram (Logic Flow)

BenzamideWorkflow cluster_dilution Dilution Strategy Solid Solid Benzamide (Crystalline) Weigh Weigh & Dissolve (100% DMSO) Solid->Weigh MasterStock Master Stock (10mM, Anhydrous) Weigh->MasterStock InterPlate Intermediate Plate (Serial Dilution in DMSO) MasterStock->InterPlate 100% DMSO Acoustic Acoustic Transfer (2.5 - 50 nL) InterPlate->Acoustic Nanocjection AssayPlate Assay Plate (Aqueous Buffer) Acoustic->AssayPlate Rapid Mixing QC QC: Nephelometry (Check for Precipitates) AssayPlate->QC

Figure 1: Workflow for preparing and dispensing benzamide derivatives. Note the intermediate dilution in DMSO to maintain solubility before the final aqueous transfer.

Methodology
  • Intermediate Dilution (The "Daughter" Plate):

    • Perform all serial dilutions (e.g., 1:3 curves) in 100% DMSO first.[1] Do not dilute into buffer yet.

    • Use a polypropylene 384-well "Source Plate."[1]

  • Acoustic Transfer (Echo/ATS):

    • Use acoustic liquid handling to transfer nanoliter volumes (e.g., 10 nL – 50 nL) of the DMSO solution directly into the assay buffer.

    • Why? Acoustic transfer eliminates contact tips (preventing compound loss to plastic) and allows for "direct dilution," keeping the final DMSO concentration low (<1% v/v).[1]

  • Back-fill Centrifugation:

    • Immediately after transfer, centrifuge the assay plate (1000 x g, 1 min) to ensure the DMSO droplet mixes with the aqueous buffer.

    • Optional: Shake on an orbital shaker (1000 rpm, 30s) if the assay volume is >20 µL.

Quality Control & Storage

Trust but verify. Benzamides can form invisible micro-crystals that scatter light and produce false negatives (by reducing effective concentration) or false positives (by non-specific aggregation).[1]

QC Protocol: Nephelometry

For critical assays (IC50 determination), run a Solubility Check :

  • Prepare a "mock" assay plate with buffer and compound (no protein/cells).[1]

  • Measure light scattering (Nephelometry) or Absorbance at 650 nm (where the compound does not absorb).[1]

  • Pass Criteria: Signal < 2x background noise. High signal indicates precipitation.[1]

Storage Guidelines
ConditionDurationContainerNotes
-80°C > 6 MonthsCOC/GlassBest for long-term.[1] Seal with foil heat seal to prevent DMSO hydration.
-20°C 1-6 MonthsPPAcceptable.[1] Ensure low humidity in freezer.[1]
Room Temp < 24 HoursPPKeep in dark (benzamides can be photosensitive).[1]

Freeze-Thaw Management: Limit to 3 cycles . If more are needed, aliquot the Master Stock into single-use tubes immediately after preparation.

References

  • NCATS/NIH Chemical Genomics Center. (2019).[1] Compound Management for Quantitative High-Throughput Screening. National Center for Biotechnology Information.[1] [Link]

  • Society for Laboratory Automation and Screening (SLAS). (2011).[1] Compound Management: Guidelines for Compound Storage, Provision, and Quality Control.[1][3] Current Protocols in Chemical Biology.[1][3] [Link][1][3]

  • Way, L., et al. (2008).[1] Stability of Screening Compounds in Wet DMSO.[1][4][5] Journal of Biomolecular Screening.[1][4] [Link][1]

  • PubChem. (n.d.).[1] Benzamide Compound Summary.[1] National Library of Medicine.[1] [Link][1]

Sources

Application

Application Note: Synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide via Schotten-Baumann Acylation

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a key intermediate in pharmaceutical and materials science research. The descr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a key intermediate in pharmaceutical and materials science research. The described method utilizes a robust and scalable Schotten-Baumann acylation reaction between 4-ethoxybenzoyl chloride and 2,5-dichloroaniline. We delve into the mechanistic underpinnings of this amide coupling, justify the selection of reagents and conditions, and present a detailed, step-by-step procedure from reaction setup to product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the synthesis of diaryl amide structures.

Introduction: The Significance of Diaryl Amides

The amide bond is a cornerstone of modern chemistry and biology, most notably as the fundamental linkage in peptides and proteins. In the realm of synthetic chemistry, the diaryl amide moiety is a prevalent scaffold found in a multitude of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. The specific target molecule, N-(2,5-dichlorophenyl)-4-ethoxybenzamide, combines structural features—a halogenated aniline ring and an alkoxy-substituted benzoyl group—that are often exploited to modulate pharmacokinetic and pharmacodynamic properties.

The synthesis of such amides is typically achieved through the coupling of a carboxylic acid derivative with an amine. While numerous methods exist, the acylation of an amine with an acyl chloride, often under Schotten-Baumann conditions, remains a highly efficient, reliable, and scalable approach for gram-to-kilogram scale synthesis. This application note provides an expert-guided protocol for this specific transformation, emphasizing the rationale behind each procedural step to ensure reproducibility and success.

Mechanistic Rationale: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The reaction is conducted in a two-phase system (organic solvent and aqueous base) or in a single organic phase with a tertiary amine base. The core principle is the acylation of the nucleophilic amine (2,5-dichloroaniline) by the highly electrophilic acyl chloride (4-ethoxybenzoyl chloride).

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline attacks the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A base is required to neutralize the hydrochloric acid (HCl) generated in situ. This is a critical step; without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The base also deprotonates the positively charged nitrogen in the product, yielding the final neutral amide.

The choice of base is crucial. An aqueous base like sodium hydroxide (in a biphasic system) or a tertiary amine like triethylamine or pyridine (in an anhydrous system) can be used. For this protocol, we will utilize pyridine in an anhydrous aprotic solvent, which acts as both a base and a nucleophilic catalyst.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Aniline Dissolve 2,5-dichloroaniline in DCM and pyridine. B 2. Cool Reaction Cool mixture to 0 °C in an ice-water bath. A->B C 3. Add Acyl Chloride Add 4-ethoxybenzoyl chloride dropwise over 15 min. B->C D 4. Reaction Stir at 0 °C for 30 min, then warm to RT for 2 hours. C->D E 5. Aqueous Workup Wash with 1 M HCl (x2), sat. NaHCO₃, and brine. D->E F 6. Dry & Concentrate Dry organic layer with MgSO₄, filter, and evaporate solvent. E->F G 7. Purify Recrystallize crude solid from ethanol/water. F->G H 8. Characterize Obtain yield, melting point, and spectroscopic data (NMR, IR). G->H

Caption: Figure 2: Step-by-step synthesis and purification workflow.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloroaniline (1.62 g, 10.0 mmol).

  • Add 40 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved.

  • Add pyridine (1.2 mL, 15.0 mmol) to the solution. Causality: Pyridine serves as the base to neutralize the HCl byproduct. An excess is used to ensure the reaction goes to completion and to compensate for any potential reaction with trace water.

  • Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

2. Acylation Reaction:

  • In a separate, dry vial, prepare a solution of 4-ethoxybenzoyl chloride (1.94 g, 10.5 mmol) in 10 mL of anhydrous DCM. Causality: A slight excess (1.05 eq) of the acylating agent is used to ensure complete consumption of the limiting aniline starting material.

  • Using a dropping funnel or syringe, add the 4-ethoxybenzoyl chloride solution to the cooled aniline solution dropwise over approximately 15 minutes. Maintain the internal temperature below 10 °C. Causality: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Workup and Isolation:

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 25 mL of 1 M HCl (twice). Causality: This acidic wash removes the excess pyridine by converting it to its water-soluble pyridinium hydrochloride salt.

    • 25 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality: This basic wash neutralizes any remaining unreacted acyl chloride and residual HCl.

    • 25 mL of brine. Causality: The brine wash removes bulk water from the organic layer before the drying step, improving the efficiency of the drying agent.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

4. Purification:

  • The crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add water dropwise until the solution becomes cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in vacuo to a constant weight.

Expected Results and Characterization

The final product, N-(2,5-dichlorophenyl)-4-ethoxybenzamide, should be obtained as a white to off-white crystalline solid. A typical yield for this reaction, when performed carefully, is expected to be in the range of 85-95%.

Characterization:

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR: The proton NMR spectrum will confirm the structure by showing characteristic peaks for the aromatic protons on both rings, the ethoxy group (a quartet and a triplet), and the amide N-H proton (a broad singlet).

  • IR Spectroscopy: The infrared spectrum should display a strong carbonyl (C=O) stretch for the amide at approximately 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Troubleshooting and Safety Considerations

  • Low Yield: This may result from moisture contamination, which hydrolyzes the acyl chloride. Ensure all glassware is oven-dried and anhydrous solvents are used. Insufficient reaction time or improper temperature control can also lead to lower yields.

  • Impure Product: Incomplete removal of pyridine or starting materials during the workup can contaminate the final product. Ensure the aqueous washes are performed thoroughly.

  • Safety: 4-Ethoxybenzoyl chloride is corrosive and reacts with moisture; handle it with care under anhydrous conditions. Dichloromethane is a volatile organic solvent and a suspected carcinogen; always handle it in a fume hood. Pyridine is toxic and flammable. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]

  • Lumbard, K. W. (2001). Pyridine-Catalyzed Acyl Transfer. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

Method

Application Notes and Protocols for High-Throughput Screening of N-(2,5-dichlorophenyl)-4-ethoxybenzamide and Other Novel Benzamide Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Benzamide Scaffolds The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its synthetic tractability and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of inhibitors for a variety of enzyme classes. Among these, Histone Deacetylases (HDACs) have emerged as a particularly important target class. HDACs are critical regulators of epigenetic processes, and their dysregulation is implicated in the pathophysiology of cancer, neurodegenerative disorders, and inflammatory diseases.[1] Consequently, the discovery of novel, potent, and selective HDAC inhibitors is an area of intense research.

This document provides a comprehensive guide for the high-throughput screening (HTS) of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a novel benzamide derivative, as a potential HDAC inhibitor. While the specific biological activity of this compound is yet to be fully characterized, its structural features are consistent with those of known HDAC inhibitors. The protocols detailed herein are designed to serve as a robust framework for the initial characterization and hit identification of this and other novel benzamide compounds in a high-throughput setting.

Scientific Rationale: Targeting Histone Deacetylases

HDACs are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, thereby repressing gene transcription.[1] In various disease states, aberrant HDAC activity can lead to the silencing of tumor suppressor genes and other critical cellular regulators. Inhibition of HDACs can restore normal acetylation patterns, leading to the reactivation of these genes and subsequent therapeutic effects, such as cell cycle arrest, apoptosis, and differentiation in cancer cells.

The HTS assay described in this guide is a fluorogenic biochemical assay designed to identify inhibitors of HDAC enzymatic activity. This assay is widely used in drug discovery due to its sensitivity, reliability, and amenability to automation.[2]

Physicochemical Properties of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

A summary of the key computed properties of the test compound is provided below. This information is crucial for sample handling, storage, and interpretation of screening data.

PropertyValueSource
IUPAC Name 2,5-dichloro-N-(4-ethoxyphenyl)benzamidePubChem[3]
Molecular Formula C₁₅H₁₃Cl₂NO₂PubChem[3]
Molecular Weight 310.2 g/mol PubChem[3]
XLogP3-AA 4.4PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

High-Throughput Screening Workflow

The HTS workflow is a systematic process designed to efficiently screen large compound libraries and identify promising lead candidates. The workflow for screening N-(2,5-dichlorophenyl)-4-ethoxybenzamide and other benzamide derivatives as potential HDAC inhibitors is outlined below.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (incl. N-(2,5-dichlorophenyl)-4-ethoxybenzamide) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Reagent_Prep->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold, Z' > 0.5) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cellular Assays) Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling (vs. other HDAC isoforms) Secondary_Assays->Selectivity_Profiling Lead_Opt Lead Optimization Selectivity_Profiling->Lead_Opt

Caption: High-Throughput Screening Workflow for HDAC Inhibitors.

Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol is designed for a 384-well plate format, which is standard for HTS to maximize throughput and minimize reagent consumption.

Assay Principle

The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is non-fluorescent. In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue. A developer solution, containing a protease (e.g., trypsin), is then added, which cleaves the deacetylated substrate to release the highly fluorescent aminomethylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the HDAC activity. Inhibitors of HDAC will prevent the deacetylation of the substrate, resulting in a decrease in the fluorescent signal.

Assay_Principle Substrate Boc-Lys(Ac)-AMC (Non-fluorescent) Deacetylated_Substrate Boc-Lys-AMC Substrate->Deacetylated_Substrate Deacetylation HDAC HDAC Enzyme Inhibitor N-(2,5-dichlorophenyl)-4-ethoxybenzamide (or other inhibitor) Inhibitor->HDAC Inhibition Fluorescent_Product AMC (Fluorescent) Deacetylated_Substrate->Fluorescent_Product Cleavage Developer Developer (Protease)

Caption: Principle of the Fluorogenic HDAC Inhibition Assay.

Materials and Reagents
  • Compound Plates: N-(2,5-dichlorophenyl)-4-ethoxybenzamide and other test compounds serially diluted in 100% DMSO.

  • Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC2, or HDAC8).

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Developer Solution: Trypsin in a suitable buffer.

  • Positive Control: A known HDAC inhibitor (e.g., Trichostatin A or Vorinostat).

  • Negative Control: 100% DMSO.

  • Assay Plates: Black, flat-bottom 384-well microplates.

  • Instrumentation: Fluorometric microplate reader with excitation at 350-380 nm and emission at 440-460 nm.

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the test compounds, positive control, and negative control (DMSO) from the compound plates to the 384-well assay plates. This step is critical for achieving accurate and reproducible results in a high-throughput manner.

  • Enzyme Addition:

    • Prepare the HDAC enzyme solution by diluting the enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure the assay is in the linear range.

    • Add 10 µL of the diluted enzyme solution to each well of the assay plate containing the compounds.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed at the bottom of the wells.

    • Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution by diluting the fluorogenic substrate in the assay buffer.

    • Add 10 µL of the substrate solution to each well to start the enzymatic reaction.

  • Enzymatic Reaction Incubation:

    • Incubate the plates at 37°C for 60 minutes. The incubation time may need to be optimized based on the specific HDAC enzyme and substrate used.

  • Reaction Termination and Signal Development:

    • Add 10 µL of the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal.

    • Incubate the plates at room temperature for 20 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

Data Analysis
  • Calculation of Percent Inhibition:

    • The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

    • The Signal_Background is the fluorescence from wells containing only substrate and developer (no enzyme).

  • Hit Identification:

    • Hits are typically defined as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Assay Quality Control:

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[2] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

Dose-Response and IC₅₀ Determination

For identified hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀). This involves a serial dilution of the hit compound and performing the same assay as described above. The resulting data is then fitted to a four-parameter logistic model to calculate the IC₅₀ value.

Trustworthiness and Self-Validation

The integrity of the screening data is paramount. The described protocol incorporates several self-validating systems:

  • Positive and Negative Controls: The inclusion of a known HDAC inhibitor (positive control) and DMSO (negative control) on every plate ensures that the assay is performing as expected.

  • Z'-Factor Calculation: This provides a quantitative measure of the assay's robustness and suitability for HTS.

  • Dose-Response Confirmation: Single-point hits are validated through dose-response experiments to eliminate false positives and quantify the potency of the compound.

Conclusion

The application notes and protocols provided in this document offer a comprehensive framework for the high-throughput screening of N-(2,5-dichlorophenyl)-4-ethoxybenzamide and other novel benzamide derivatives as potential HDAC inhibitors. By following these detailed methodologies, researchers can efficiently and accurately identify and characterize new lead compounds for further development in the pursuit of novel therapeutics for a range of diseases.

References

  • Woodgate, S., George, J., & Jacobson, M. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9_Supplement), 851. [Link]

  • National Center for Biotechnology Information. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • PubMed. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Retrieved from [Link]

  • AACR Journals. (n.d.). A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library1. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Retrieved from [Link]

  • MDPI. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dichloro-N-(4-ethoxyphenyl)benzamide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Solvent Selection for N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Abstract This document provides a comprehensive guide for the rational selection of solvents for the synthesis and purification of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a compound of interest in drug discovery and de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational selection of solvents for the synthesis and purification of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a compound of interest in drug discovery and development. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the principles of scientific integrity, safety, and sustainability. The guide moves beyond simple solvent lists to explain the underlying physicochemical principles that govern solvent choice, including polarity, solubility parameters, and reaction compatibility. Detailed experimental protocols for both synthesis and recrystallization are provided, alongside a comparative analysis of solvent performance and a discussion of modern computational tools for solvent screening.

Introduction: The Critical Role of Solvent Selection

The appropriate selection of a solvent is paramount in the synthesis and purification of active pharmaceutical ingredients (APIs). A solvent does not merely act as a medium for reactants but profoundly influences reaction rates, chemical equilibria, and the crystalline form of the final product.[1] For a molecule like N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a substituted benzamide, the choice of solvent directly impacts yield, purity, and scalability. This guide will explore both theoretical and practical considerations to empower researchers to make informed solvent choices.

Molecular Structure and Inferred Properties:

N-(2,5-dichlorophenyl)-4-ethoxybenzamide is comprised of a dichlorinated phenyl ring linked via an amide bond to a 4-ethoxyphenyl group.

  • Structure: CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl[2]

  • Key Features: The molecule possesses a hydrogen bond donor (the N-H of the amide) and two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen).[2] The presence of two aromatic rings and two chlorine atoms contributes to its relatively nonpolar character and a predicted high XLogP3-AA value of 4.4, indicating poor water solubility.[2]

These structural features suggest that the molecule will be most soluble in solvents that can engage in hydrogen bonding and have a moderate to low polarity.

Theoretical Framework for Solvent Selection

A systematic approach to solvent selection involves considering both the solute and the solvent properties.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) offer a powerful method for predicting solubility based on the principle that "like dissolves like."[3] Every molecule is assigned three parameters:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding forces.[3][4]

COSMO-RS for Advanced Solvent Screening

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[6][7] It uses quantum chemical calculations to determine the screening charge density on the surface of a molecule, which is then used to predict its chemical potential in various solvents.[7] This in silico approach allows for the rapid screening of a large number of solvents to identify promising candidates before extensive experimental work, saving time and resources.[6][8][9] COSMO-RS can be particularly useful for novel compounds where experimental solubility data is scarce.[10]

Solvent Selection for Synthesis

The synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide typically involves the acylation of 4-ethoxyaniline with 2,5-dichlorobenzoyl chloride. This is a classic amide bond formation reaction.

Reaction Requirements

The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the amine reactant, which would render it non-nucleophilic.[] Therefore, the reaction is typically carried out in the presence of a base.

Recommended Solvent Systems

Primary Recommendation: Pyridine

Pyridine is an excellent choice for this acylation reaction as it serves a dual role:

  • Solvent: It effectively dissolves both the amine and the acyl chloride, facilitating their interaction.[12]

  • Base: As a weak base, pyridine neutralizes the HCl generated during the reaction.[13][14][15]

  • Catalyst: Pyridine can also act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the amine.[13][15]

Alternative Solvents:

While pyridine is effective, its residual presence in the final product is a concern due to its toxicity. Greener alternatives are increasingly preferred in pharmaceutical development.[16][17][18]

  • Aprotic Solvents with an External Base: Dichloromethane (DCM), while historically common, is now often avoided due to environmental concerns.[17][18] More sustainable alternatives include:

    • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with a good safety profile.[17][18]

    • Ethyl Acetate (EtOAc): A common and relatively benign solvent.[17]

    • Acetonitrile (MeCN): A polar aprotic solvent that can be effective for these reactions.[19]

    When using these solvents, an external base such as triethylamine or diisopropylethylamine is required to scavenge the HCl.

Synthesis Protocol

This protocol is based on the general principles of Schotten-Baumann reactions for amide synthesis.

dot

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 4-ethoxyaniline in Pyridine B Cool solution to 0-5°C A->B Ice bath C Slowly add 2,5-dichlorobenzoyl chloride B->C Maintain temperature D Stir at room temperature C->D Allow to warm E Quench with water D->E Precipitation F Filter crude product E->F G Wash with dilute HCl and water F->G H Dry the crude product G->H

Caption: Workflow for the synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Materials:

  • 4-ethoxyaniline

  • 2,5-dichlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Deionized water

  • Dilute Hydrochloric Acid

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-ethoxyaniline (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of 2,5-dichlorobenzoyl chloride (1.05 equivalents) in a minimal amount of pyridine to the cooled amine solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with dilute hydrochloric acid (to remove residual pyridine) and deionized water.

  • Dry the crude product under vacuum.

Solvent Selection for Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[20] The ideal recrystallization solvent should exhibit the following properties:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • Inertness (does not react with the compound).

  • Volatility for easy removal from the purified crystals.

  • Dissolves impurities well at all temperatures or not at all.

Recommended Solvents for Recrystallization

Based on the solubility of similar benzamides, polar protic solvents are good starting points.[21]

SolventRationaleBoiling Point (°C)
Ethanol Often effective for benzamide derivatives.[21] Good balance of polarity.78
Methanol Higher solvency than ethanol, may require a co-solvent.[21][22]65
Isopropanol Lower polarity than ethanol, may provide better crystal recovery.82
Acetone A polar aprotic option, good solvating power.[21][22]56
Ethyl Acetate/Hexane A mixed solvent system. The compound is dissolved in the more polar solvent (ethyl acetate) and the less polar anti-solvent (hexane) is added to induce crystallization.[23][24]N/A
Recrystallization Protocol

dot

Recrystallization_Workflow A Place crude product in flask B Add minimum amount of hot solvent A->B C Heat to dissolve B->C D Hot filtration (if impurities) C->D Optional E Slow cooling C->E If no hot filtration D->E F Induce crystallization (if needed) E->F Optional G Isolate crystals by filtration E->G If crystals form spontaneously F->G H Wash with cold solvent G->H I Dry purified crystals H->I

Caption: General workflow for the recrystallization process.

Materials:

  • Crude N-(2,5-dichlorophenyl)-4-ethoxybenzamide

  • Selected recrystallization solvent (e.g., Ethanol)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cool the flask in an ice bath to maximize crystal recovery.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Safety and Regulatory Considerations

When selecting solvents, particularly in a drug development context, it is crucial to consider their safety, toxicity, and environmental impact. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for residual solvents in pharmaceutical products (ICH Q3C).[25][26]

ICH Solvent Classes:

  • Class 1: Solvents to be avoided (known or suspected carcinogens).

  • Class 2: Solvents with inherent toxicity that should be limited in their use.

  • Class 3: Solvents with low toxic potential.[26]

Researchers should prioritize the use of Class 3 solvents whenever possible. For example, replacing dichloromethane (Class 2) with 2-MeTHF (moving towards Class 3) is a positive step in green chemistry.[27]

Conclusion

The selection of an appropriate solvent system for the synthesis and purification of N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a multi-faceted process that requires a blend of theoretical understanding and empirical testing. For synthesis via acylation, pyridine offers a convenient one-pot solution, but greener alternatives like 2-MeTHF or ethyl acetate with an external base are preferable from a safety and environmental standpoint. For purification, polar protic solvents such as ethanol or isopropanol are excellent starting points for recrystallization. The use of computational tools like COSMO-RS can further refine solvent selection, leading to more efficient and sustainable chemical processes.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • Software for Chemistry & Materials. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

  • International Council for Harmonisation. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). Retrieved from [Link]

  • askIITians. (2025). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]

  • Software for Chemistry & Materials. (n.d.). Solvent Optimization — COSMO-RS 2025.1 documentation. Retrieved from [Link]

  • Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Retrieved from [Link]

  • Watson, A. J. A., Williams, J. M. J. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 200-204. DOI:10.1039/C2GC36900A.
  • Royal Society of Chemistry. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • MDPI. (2023). COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dichloro-N-(4-ethoxyphenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

  • Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-(2,5-dichlorophenyl)-. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2,5-dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide. Retrieved from [Link]

  • PubChem. (n.d.). p-Ethoxybenzamide. Retrieved from [Link]

  • PubMed. (2021). Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. Retrieved from [Link]

  • ResearchGate. (2020). Nickel‐Catalyzed Asymmetric Synthesis of α‐Arylbenzamides. Retrieved from [Link]

Sources

Method

Application Note: N-(2,5-dichlorophenyl)-4-ethoxybenzamide Susceptibility Testing

Topic: Preclinical Antimicrobial Susceptibility Profiling of N-(2,5-dichlorophenyl)-4-ethoxybenzamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preclinical Antimicrobial Susceptibility Profiling of N-(2,5-dichlorophenyl)-4-ethoxybenzamide Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists[1]

[1]

Introduction & Compound Profile

N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS: 333348-58-6) represents a lipophilic small molecule scaffold belonging to the halogenated benzanilide class. Structurally, it consists of a 4-ethoxybenzoic acid moiety coupled to a 2,5-dichloroaniline.[1]

While often screened in high-throughput libraries, this specific chemotype shares significant pharmacophoric overlap with two major classes of antimicrobials:[1]

  • Antituberculars (DprE1 Inhibitors): The benzamide core is a privileged scaffold for inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), essential for Mycobacterium tuberculosis cell wall synthesis.

  • Anti-Gram-Positive Agents (Membrane/FtsZ): The lipophilic 2,5-dichlorophenyl motif facilitates membrane insertion or binding to the hydrophobic pocket of the bacterial cell division protein FtsZ, similar to alkoxybenzamide derivatives active against Staphylococcus aureus.

Technical Scope: This guide details the specific protocols for solubilization, Minimum Inhibitory Concentration (MIC) determination, and bactericidal profiling.[1] Given the compound's high lipophilicity (


), standard aqueous protocols must be modified to prevent precipitation-induced false negatives.

Material Preparation & Handling[1]

Solubility Profile

The compound is practically insoluble in water. Proper stock preparation is the single most critical step to ensure assay reproducibility.

  • Solvent of Choice: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Secondary Solvent: Ethanol (only if DMSO is contraindicated, though DMSO is preferred for MIC).[1]

  • Stability: Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles.

Stock Solution Protocol

Target Concentration: 10 mg/mL (or 25.6 mM, based on MW ~310.18 g/mol ).[1]

  • Weigh 10.0 mg of N-(2,5-dichlorophenyl)-4-ethoxybenzamide powder into a sterile glass vial (avoid polystyrene, which lipophilic compounds may leach).

  • Add 1.0 mL of sterile DMSO.

  • Vortex vigorously for 60 seconds.

  • Visual Check: Ensure the solution is perfectly clear. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Sterilization: Do not filter sterilize the DMSO stock (compound may bind to the membrane). Sterility is maintained by the solvent's intrinsic properties and aseptic handling.

Protocol 1: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A11 (Bacteria) / CLSI M24 (Mycobacteria). Objective: Determine the lowest concentration inhibiting visible growth.

Experimental Setup (96-Well Plate)

Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For M. tuberculosis, use Middlebrook 7H9 + OADC + Tween 80.[1]

  • Inoculum:

    
     CFU/mL.
    
  • Control Antibiotics: Vancomycin (Gram-positive control), Isoniazid (Mycobacterial control).[1]

Workflow:

  • Dilution Series (Deep Well Block):

    • Prepare a 2x top concentration in media.

    • Calculation: To achieve a final test range of 64 µg/mL to 0.125 µg/mL, prepare a 128 µg/mL solution in CAMHB.

    • DMSO Limit: Ensure final DMSO concentration is

      
       (v/v). Higher levels inhibit sensitive organisms.
      
    • Perform 2-fold serial dilutions in CAMHB across 10 tubes.

  • Plate Loading:

    • Dispense 50 µL of each diluted drug solution into columns 1–10 of a sterile 96-well microtiter plate.

    • Column 11: Growth Control (Media + Solvent + Bacteria).

    • Column 12: Sterility Control (Media + Solvent only).

  • Inoculation:

    • Prepare a 0.5 McFarland suspension of the test organism (e.g., S. aureus ATCC 29213).

    • Dilute 1:100 in CAMHB to reach

      
       CFU/mL.
      
    • Add 50 µL of this inoculum to wells in columns 1–11.

    • Final Test Volume: 100 µL.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Staphylococci/Enterococci: 35 ± 2°C, ambient air, 16–20 hours.[1]

    • Mycobacteria:[2] 37°C, 7–14 days (depending on strain/assay type).[1]

Data Interpretation & Troubleshooting

Reading Results: Use a manual mirror reader or automated spectrophotometer (


).
ObservationInterpretationAction
Button at bottom Growth (Resistant)Record as > Concentration
Clear well No Growth (Inhibited)Potential MIC
Hazy/Crystal ppt Precipitation INVALID. Compound crashed out.

The "Precipitation Trap": Benzanilides often precipitate upon contact with aqueous media at high concentrations (>32 µg/mL).

  • Validation: If the well is clear but you see crystals under a microscope (40x), the compound is not in solution.[1] The true MIC is likely higher.

  • Fix: Add 10% serum or cyclodextrin to the media to improve solubility, though this may shift protein binding.[1]

Protocol 2: Minimum Bactericidal Concentration (MBC)

Benzamides can be bacteriostatic (FtsZ inhibition) or bactericidal (membrane lysis). This assay distinguishes the two.

  • Sampling: From the MIC plate (Protocol 1), identify the MIC well and the next 2–3 higher concentrations (supramic).

  • Plating: Transfer 10 µL from each clear well onto Tryptic Soy Agar (TSA) or 7H10 agar plates.

    • Technique: Use the "spot plate" method or spread plate for higher accuracy.

  • Incubation: 24 hours at 35°C.

  • Calculation:

    • Count colonies.

    • MBC Definition: The lowest concentration reducing the initial inoculum by

      
       (i.e., <5 colonies if starting with 
      
      
      
      CFU/mL in 100 µL).[1]

Mechanism of Action (MoA) Deconvolution

If the compound shows activity (MIC < 10 µg/mL), use this logic flow to predict the target.[1]

MoA_Flowchart Start Compound Active (MIC < 10 µg/mL) GramStatus Target Organism? Start->GramStatus GramPos Gram-Positive (S. aureus) GramStatus->GramPos Staph/Entero Myco Mycobacteria (M. tb) GramStatus->Myco TB MembraneAssay Membrane Potential Assay (DiSC3(5) Dye) GramPos->MembraneAssay DprE1 DprE1 Overexpression Assay Myco->DprE1 Depol Rapid Depolarization MembraneAssay->Depol Fluorescence Increase NoDepol No Depolarization MembraneAssay->NoDepol Stable Signal Target1 Mechanism: Membrane Disruption (Protonophore) Depol->Target1 Target2 Mechanism: FtsZ Inhibition (Cell Division) NoDepol->Target2 Shift MIC Shift (>4x) DprE1->Shift Resistance Conferred NoShift No MIC Shift DprE1->NoShift Target3 Mechanism: DprE1 Inhibition Shift->Target3 Target4 Mechanism: General Efflux/Other NoShift->Target4

Caption: Decision tree for elucidating the mechanism of action for N-(2,5-dichlorophenyl)-4-ethoxybenzamide based on target organism and phenotypic assay response.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Makarov, V., et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.[1] (Establishes benzamide-related scaffolds as DprE1 inhibitors). [Link]

  • Kratky, M., et al. (2017).[1] "Salicylanilide esters with high antimycobacterial activity." Future Medicinal Chemistry, 9(12). (Discusses the SAR of lipophilic benzanilides). [Link][1]

  • PubChem. "Compound Summary: N-(2,5-dichlorophenyl)-4-ethoxybenzamide." National Library of Medicine. [Link][1]

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Benzamide Compounds

Introduction Chlorinated benzamide compounds are a class of organic molecules integral to numerous research and development applications, including pharmaceuticals, agrochemicals, and material sciences.[1][2][3] Their st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated benzamide compounds are a class of organic molecules integral to numerous research and development applications, including pharmaceuticals, agrochemicals, and material sciences.[1][2][3] Their structure, characterized by a benzamide core with one or more chlorine substituents on the aromatic ring, imparts specific chemical properties that are beneficial for various applications but also necessitate stringent handling and storage protocols.[4][5] The inherent chemical stability and lipophilicity of many chlorinated aromatic compounds can lead to their persistence in the environment and potential for bioaccumulation, underscoring the importance of meticulous safety measures to protect researchers and the environment.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of chlorinated benzamide compounds. The protocols outlined herein are designed to minimize exposure risks, ensure compound integrity, and maintain a safe laboratory environment.

Toxicological Profile and Hazards

Chlorinated aromatic compounds, as a class, can exhibit a range of toxicological effects.[6] While the specific toxicity of each chlorinated benzamide derivative can vary significantly based on the number and position of chlorine atoms, it is prudent to handle all such compounds with a high degree of caution.[8] Some substituted benzamides are known to have psychotropic and neurotoxic effects, with severe intoxication possible from overdosage or hypersensitization.[9]

Key Hazards:

  • Inhalation: Dust or aerosols can be harmful if inhaled.

  • Skin/Eye Contact: May cause irritation or allergic reactions upon direct contact.[8]

  • Ingestion: Can be toxic if swallowed.[10]

  • Environmental: Many chlorinated organic compounds are persistent in the environment.[6]

Researchers must consult the Safety Data Sheet (SDS) for each specific chlorinated benzamide compound to understand its unique hazard profile.[11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier against chemical exposure.[12][13] The following PPE is mandatory when handling chlorinated benzamide compounds.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z.87.1 standards are required to protect against splashes and airborne particles.[14][15]
Hand Protection Nitrile gloves are a common standard for protection against a variety of chemicals.[15] Always check the glove manufacturer's compatibility chart for the specific chlorinated benzamide and any solvents being used.[14] Double gloving may be appropriate for certain high-risk procedures.
Body Protection A flame-resistant lab coat, fully buttoned with sleeves gathered at the wrist, should be worn to protect the skin and personal clothing.[14][15] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[16]
Respiratory Protection All work with solid or volatile chlorinated benzamide compounds should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with the appropriate cartridges must be used after a formal respiratory protection program has been established.[14]
Footwear Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory to protect against spills.[14]

Diagram: Standard PPE Ensemble for Handling Chlorinated Benzamides

PPE_Ensemble cluster_ppe Required Personal Protective Equipment goggles Chemical Splash Goggles gloves Nitrile Gloves lab_coat Flame-Resistant Lab Coat respirator Work in Fume Hood / Respirator shoes Closed-Toe Shoes researcher Researcher researcher->goggles Protects Eyes researcher->gloves Protects Hands researcher->lab_coat Protects Body researcher->respirator Prevents Inhalation researcher->shoes Protects Feet

Caption: Essential PPE for safe handling of chlorinated benzamides.

Handling Protocols

A systematic approach to handling is crucial to minimize exposure and prevent contamination.[8]

Weighing and Aliquoting Solids
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, vials, etc.).

  • Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure. Use anti-static weigh boats if the powder is fine and prone to dispersal.

  • Transfer: Carefully transfer the weighed solid to a labeled container. Avoid generating dust. If a small amount of powder is spilled, clean it up immediately following the spill cleanup protocol.

  • Sealing: Securely cap the container to prevent leakage or contamination.

Preparation of Solutions
  • Solvent Selection: Choose an appropriate solvent based on the compound's solubility and the requirements of the downstream application.

  • Dissolution: In a chemical fume hood, add the solvent to the container with the pre-weighed chlorinated benzamide. Use a vortex mixer or sonicator to aid dissolution if necessary.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

Storage Guidelines

Proper storage is essential for maintaining the stability and integrity of chlorinated benzamide compounds and for preventing accidental release.[8][17]

Storage ParameterRecommendation and Rationale
Temperature Store in a cool, dry, and well-ventilated area.[18] Many benzamide compounds are stable at room temperature, but always consult the SDS for specific temperature requirements.[19] Avoid exposure to direct sunlight or heat sources.[18]
Container Use tightly sealed, properly labeled containers.[8] For solids, amber glass or high-density polyethylene (HDPE) bottles are suitable. For solutions, use containers made of a material compatible with the solvent (e.g., glass for most organic solvents).
Segregation Store chlorinated benzamides away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[8][20][21] Store in a designated and locked cabinet for hazardous chemicals.[18]
Inventory Maintain an accurate inventory of all chlorinated benzamide compounds, including the date of receipt and the date the container was first opened.

Diagram: Chemical Storage Segregation Logic

Storage_Segregation benzamides Chlorinated Benzamides oxidizers Strong Oxidizing Agents benzamides->oxidizers Incompatible acids Strong Acids benzamides->acids Incompatible bases Strong Bases benzamides->bases

Caption: Segregate chlorinated benzamides from incompatible chemicals.

Emergency Procedures

Spills
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or involves a highly toxic compound.

  • Contain: If safe to do so, contain the spill by working from the outside in. For solid spills, carefully sweep up the material and place it in a sealed, labeled hazardous waste container.[10] For liquid spills, use an appropriate absorbent material.

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[8]

  • Dispose: All contaminated materials (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[8]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Waste Disposal

All waste containing chlorinated benzamide compounds, including empty containers, must be treated as hazardous waste.[8][22][23]

  • Collection: Collect all waste in designated, labeled, and sealed hazardous waste containers.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name(s).

  • Disposal: Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (n.d.). Benchchem.
  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27.
  • Process for the dechlorination of chlorinated aromatic compounds. (1996). Google Patents.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor.
  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
  • Wang, T., et al. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. PubMed.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Chlorinated Organics Handbook. (2014). OxyChem.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Proper Protective Equipment. (2021). Chemistry LibreTexts.
  • Regulations and Advisories for Polycyclic Aromatic Hydrocarbons. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. (2025). Chemwatch.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? (n.d.). Environmental Medicine, ATSDR - CDC Archive.
  • Benzamide, N-chloro-. (2026). PubChem.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. (n.d.). Princeton University Environmental Health & Safety.
  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor.
  • Wang, T., et al. (2023). Chlorination of amides. Infoscience - EPFL.
  • Chlorination of benzamides 99 and 101 with chlorine on demand. (n.d.). ResearchGate.
  • Instructions and Guidelines for Chemical Storage and Handling. (n.d.). IEDU.
  • Starek, A. (1996). An outline of chloro-organic compound toxicology. Roczniki Państwowego Zakładu Higieny, 47(1), 1-12.
  • Safety Data Sheet for Benzamide. (2010). Fisher Scientific.
  • Chemical Incompatibilities. (n.d.). University of California, Berkeley.
  • Degradation of chlorinated aromatic compounds by Mackinawite with transition metals. (n.d.). ResearchGate.
  • Benzamide. (n.d.). Wikipedia.
  • Management Procedures For Specific Waste Types. (n.d.). University of Tennessee, Knoxville.
  • Navigating PAH Regulation and Compliance: Balancing Industry and Environment. (n.d.). SGS.
  • Chemical Incompatibility - All the examples explained - A quick revision. (2023). YouTube.
  • Benzamide CAS#: 55-21-0. (n.d.). ChemicalBook.
  • Kalekin, R. A., et al. (2007). Toxicological characteristic of neuroleptics--substituted benzamides. Sudebno-meditsinskaia ekspertiza, 50(6), 31-34.
  • Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent.
  • Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global.
  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024). MDPI.
  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health.
  • Schwetz, B. A., et al. (1973). Toxicology of chlorinated dibenzo-p-dioxins. Environmental Health Perspectives, 5, 87-99.
  • Effects of Storage Conditions and pH on Chlorine Loss in Electrolyzed Oxidizing (EO) Water. (2025). ResearchGate.
  • Incompatible Chemicals. (n.d.). Utah State University.
  • Time-Sensitive Chemicals. (n.d.). University of Tennessee, Knoxville.
  • Genuis, S. J. (2010). Chlorinated pesticides: threats to health and importance of detection. Public Health, 124(6), 321-323.
  • Poland, A., & Glover, E. (1973). Studies on the mechanism of toxicity of the chlorinated dibenzo-p-dioxins. Environmental Health Perspectives, 5, 245-251.

Sources

Method

Application Note: Cytotoxicity Profiling of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Topic: N-(2,5-dichlorophenyl)-4-ethoxybenzamide Cytotoxicity Assay Protocol Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Toxicologists Abstract & Compound Overview N-(2,5-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2,5-dichlorophenyl)-4-ethoxybenzamide Cytotoxicity Assay Protocol Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Toxicologists

Abstract & Compound Overview

N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS: 333348-58-6) is a synthetic benzamide derivative characterized by a lipophilic dichlorophenyl moiety and an ethoxy-substituted benzoyl ring. Structural analogs of this class are frequently investigated for antimicrobial , herbicidal (e.g., Etobenzanid), and anticancer properties (histone deacetylase inhibition).

This Application Note provides a standardized, high-sensitivity protocol for assessing the cytotoxicity of this compound. Unlike traditional tetrazolium-based assays (MTT), this protocol utilizes a Resazurin Reduction Assay (Fluorometric) . This method is non-lytic, allowing for multiplexing and superior signal-to-noise ratios, which is critical when screening lipophilic compounds that may precipitate or interfere with absorbance readouts.

Compound Properties & Handling
PropertySpecificationCritical Handling Note
Molecular Formula C₁₅H₁₃Cl₂NO₂-
Molecular Weight 310.17 g/mol -
Solubility DMSO (>10 mM)Insoluble in water. Prepare stocks in 100% DMSO.
Stability Stable at -20°CAvoid repeated freeze-thaw cycles of DMSO stocks.
LogP (Predicted) ~4.4High lipophilicity; requires careful mixing in aqueous media to prevent precipitation.

Experimental Design & Logic

Cell Line Selection

For general toxicity profiling, HepG2 (Liver) and HEK293 (Kidney) cell lines are the industry standards for metabolic and general cytotoxicity, respectively. For efficacy screening, tumor-specific lines (e.g., MCF-7, A549) should be selected based on the therapeutic hypothesis.

Assay Principle: Resazurin Reduction

Metabolically active cells reduce the non-fluorescent blue dye resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) to the highly fluorescent pink resorufin . This conversion is driven by intracellular diaphorases and is proportional to the number of viable cells.

Why this method?

  • Sensitivity: Detects <100 cells/well, superior to MTT.

  • Solubility: The product (resorufin) is water-soluble, eliminating the solubilization step required for formazan crystals in MTT assays, which is prone to error with lipophilic drugs like N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

  • Z' Factor: Typically >0.6, suitable for high-throughput screening.

Detailed Protocol

Materials & Reagents[1][2]
  • Test Compound: N-(2,5-dichlorophenyl)-4-ethoxybenzamide (Solid).

  • Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • Positive Control: Staurosporine (10 mM stock) or Doxorubicin.

  • Assay Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL, 10X stock). Filter sterilize (0.2 µm).

  • Culture Media: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.

  • Plates: 96-well Black-walled, Clear-bottom Tissue Culture Treated plates (Corning).

Stock Solution Preparation[1]
  • Weighing: Weigh ~3.1 mg of compound.

  • Dissolution: Add 1.0 mL of 100% DMSO to create a 10 mM Stock Solution . Vortex vigorously for 1 minute.

  • Verification: Ensure no visible crystals remain. If turbid, sonicate for 5 minutes at room temperature.

Cell Seeding (Day 0)
  • Harvest cells (log-phase) and count using Trypan Blue exclusion.

  • Dilute cells to 50,000 cells/mL .

  • Dispense 100 µL/well (5,000 cells/well) into the 96-well plate.

    • Edge Effect Control: Fill perimeter wells with 200 µL PBS; do not use for data.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

Compound Treatment (Day 1)

Preparation of 2X Treatment Media: To avoid DMSO shock, prepare compounds at 2X the final concentration in complete media.

  • Top Concentration: 200 µM (Final on cells: 100 µM).

  • DMSO Limit: Final DMSO concentration must be ≤ 0.5% in all wells.

Serial Dilution Scheme (Recommended 1:3):

Step Source Volume Transfer Diluent (Media + 1% DMSO) [Intermediate] (2X) [Final on Cells] (1X)
1 10 mM Stock 4 µL into 196 µL - 200 µM 100 µM
2 Step 1 100 µL into 200 µL 200 µL 66.6 µM 33.3 µM
3 Step 2 100 µL into 200 µL 200 µL 22.2 µM 11.1 µM
4 Step 3 100 µL into 200 µL 200 µL 7.4 µM 3.7 µM
5 Step 4 100 µL into 200 µL 200 µL 2.4 µM 1.2 µM
6 Step 5 100 µL into 200 µL 200 µL 0.8 µM 0.4 µM

| 7 | Step 6 | 100 µL into 200 µL | 200 µL | 0.26 µM | 0.13 µM |

Application:

  • Remove 50 µL of media from cell plates (carefully, do not disturb monolayer).

  • Add 50 µL of the 2X Treatment Media to respective wells.

  • Controls:

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: 1 µM Staurosporine.

    • Blank: Media only (no cells).

  • Incubate for 48 or 72 hours .

Readout (Day 3 or 4)
  • Thaw Resazurin stock (10X).

  • Add 20 µL of Resazurin stock directly to each well (Final volume 120 µL).

  • Incubate at 37°C for 2 to 4 hours .

    • Note: Visual check—media should turn from blue to pink in viable control wells.

  • Measure Fluorescence:

    • Excitation: 530–560 nm

    • Emission: 590 nm

    • Instrument: Microplate Reader (e.g., Tecan, BioTek).

Visual Workflows

Assay Workflow Diagram

CytotoxicityAssay Start Start: Compound Preparation Stock Dissolve in DMSO (10 mM) Start->Stock Dilution Serial Dilution (1:3) in Media (2X Conc.) Stock->Dilution Cells Seed Cells (HepG2/HEK293) 5,000 cells/well Incubate1 Incubate 24h (Attachment) Cells->Incubate1 Treat Add Compound to Cells (Final DMSO 0.5%) Incubate1->Treat Dilution->Treat Transfer Incubate2 Incubate 48h - 72h Treat->Incubate2 Reagent Add Resazurin (20 µL) Incubate2->Reagent Read Measure Fluorescence Ex: 560nm / Em: 590nm Reagent->Read 2-4h Incubation Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the Resazurin-based cytotoxicity assay.

Dose-Response Logic

DoseResponse HighConc High Conc. (100 µM) Effect Cell Viability (%) HighConc->Effect Toxicity (Low Signal) MedConc Medium Conc. (IC50 Range) MedConc->Effect Inflection Point LowConc Low Conc. (<0.1 µM) LowConc->Effect No Toxicity (High Signal)

Caption: Relationship between compound concentration and fluorescence signal intensity.

Data Analysis & Troubleshooting

Calculation of Viability

Normalize fluorescence units (RFU) to the Vehicle Control:


[1]
Curve Fitting

Plot Log[Concentration] (X-axis) vs. % Viability (Y-axis). Use a non-linear regression model (4-parameter logistic) to determine the IC₅₀ (concentration inhibiting 50% of growth).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility at high conc.Check 100 µM wells under microscope. If crystals are present, exclude these points. Lower max concentration.
High Background Media interaction or bacterial contamination.Ensure "Blank" wells contain media + compound + resazurin (no cells). Use sterile technique.
Low Signal in Controls Low cell number or short incubation.Increase seeding density to 8,000 cells/well or extend resazurin incubation to 4 hours.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill with PBS.

References

  • PubChem. (2025).[2][3][4] Compound Summary: N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CID 869300). National Library of Medicine. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Sigma-Aldrich. (n.d.). N-(2,5-DICHLOROPHENYL)-4-ETHOXYBENZAMIDE Product Page. Link

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421–5426. Link

Sources

Application

crystallization methods for N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Application Note: Advanced Crystallization Protocols for N-(2,5-dichlorophenyl)-4-ethoxybenzamide Executive Summary N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS: 333348-58-6) is a substituted benzanilide derivative of s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Executive Summary

N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS: 333348-58-6) is a substituted benzanilide derivative of significant interest in medicinal chemistry, particularly as a structural scaffold for potential antimicrobial and antiparasitic agents. Its physicochemical behavior is dominated by the interplay between the lipophilic 2,5-dichlorophenyl moiety and the hydrogen-bond-donating amide linker.

This guide provides a definitive technical workflow for the crystallization of this compound. Unlike generic protocols, this document addresses the specific challenge of balancing the solubility differential between the ethoxy tail and the chlorinated ring to achieve high-purity single crystals and thermodynamically stable bulk powders.

Physicochemical Profile & Solubility Logic

To design a self-validating crystallization protocol, one must first understand the molecular interactions driving the lattice formation.

  • Hydrogen Bonding: The primary intermolecular force is the N—H···O hydrogen bond between the amide proton and the carbonyl oxygen of adjacent molecules, typically forming infinite

    
     chains or centrosymmetric dimers 
    
    
    
    in the solid state [1].
  • Solubility Differential:

    • High Solubility: Aprotic polar solvents (DMF, DMSO, THF) disrupt the amide-amide H-bonds effectively.

    • Temperature-Dependent Solubility: Short-chain alcohols (Ethanol, Isopropanol) offer the ideal "Goldilocks" zone—soluble at boiling, sparingly soluble at room temperature.

    • Insolubility: Non-polar hydrocarbons (Hexane, Heptane) and highly polar protic solvents (Water).

Table 1: Solubility Matrix & Solvent Selection Guide

Solvent ClassExamplesSolubility StatusApplication
Primary Solvent Ethanol (EtOH), Isopropanol (IPA)High (

), Low (

)
Cooling Crystallization (Yield + Purity)
Good Solvent THF, Acetone, Ethyl AcetateHigh (Ambient)Anti-solvent Crystallization (Nucleation control)
Anti-Solvent Water, n-HeptaneNegligibleYield enhancement, desaturation
Scavenger TolueneModerateRemoval of non-polar impurities

Experimental Protocols

Protocol A: Thermal Shift Recrystallization (Standard Purification)

Best for: Removing synthesis byproducts and obtaining thermodynamically stable polymorphs.

Scientific Rationale: This method leverages the steep solubility curve in ethanol. The slow cooling rate allows the molecules to organize into their lowest-energy conformation (likely the anti-conformation of the amide bond) without trapping solvent inclusions.

Step-by-Step Workflow:

  • Saturation: Weigh 1.0 g of crude N-(2,5-dichlorophenyl)-4-ethoxybenzamide into a 50 mL Erlenmeyer flask.

  • Dissolution: Add absolute Ethanol (15 mL) and heat to reflux (~78°C) with magnetic stirring.

    • Checkpoint: If the solution is not clear, add Ethanol in 1 mL increments. Do not exceed 25 mL total volume.

  • Filtration (Hot): If insoluble particles remain (dust/catalyst), filter rapidly through a pre-warmed glass frit or syringe filter (0.45 µm PTFE) into a clean, pre-warmed vial.

  • Controlled Cooling:

    • Stage 1: Allow the solution to cool to room temperature (25°C) naturally on the benchtop (approx. rate: 1-2°C/min).

    • Stage 2: Once nucleation is visible (cloudiness or needles), transfer to a 4°C environment for 12 hours to maximize yield.

  • Harvesting: Filter the crystals using vacuum filtration. Wash the cake immediately with cold Ethanol (0°C, 2 x 3 mL) to remove mother liquor impurities.

  • Drying: Dry under vacuum (40°C, 50 mbar) for 6 hours.

Protocol B: Vapor Diffusion (Single Crystal Growth)

Best for: Growing X-ray quality crystals for structural elucidation.

Scientific Rationale: Vapor diffusion allows for an extremely slow increase in supersaturation. As the volatile anti-solvent (Hexane) diffuses into the solution (THF), it gently lowers the solubility limit, promoting the growth of few, large, defect-free crystals rather than a shower of micro-crystals.

Step-by-Step Workflow:

  • Inner Solution: Dissolve 50 mg of the compound in 2 mL of THF in a small 4 mL vial. Ensure the solution is clear (filter if necessary).

  • Outer Chamber: Place the small vial (uncapped) inside a larger 20 mL jar.

  • Anti-Solvent Addition: Carefully add 5-8 mL of n-Hexane to the outer jar.

    • Critical: Do not let the hexane spill into the inner vial. The liquid level of the hexane should be lower than the rim of the inner vial.

  • Equilibration: Cap the outer jar tightly. Store in a vibration-free environment at constant temperature (20-22°C).

  • Observation: Crystals should appear within 2-5 days.

Process Visualization

The following diagrams illustrate the logical flow of the purification process and the molecular interactions involved.

Figure 1: Crystallization Decision Matrix

CrystallizationWorkflow cluster_QC Quality Control Start Crude N-(2,5-dichlorophenyl)- 4-ethoxybenzamide SolubilityCheck Solubility Test (Ethanol @ 78°C) Start->SolubilityCheck MethodA Method A: Cooling Crystallization (High Purity/Scale-up) SolubilityCheck->MethodA Soluble at High T MethodB Method B: Vapor Diffusion (X-Ray Analysis) SolubilityCheck->MethodB Soluble at RT (THF) FilterHot Hot Filtration (Remove insolubles) MethodA->FilterHot Diffusion THF (Solvent) + Hexane (Anti-solvent) Equilibration MethodB->Diffusion MethodC Method C: Anti-Solvent Crash (High Yield/Amorphous) SlowCool Controlled Cooling (78°C -> 25°C -> 4°C) FilterHot->SlowCool Harvest Vacuum Filtration & Wash SlowCool->Harvest XRD PXRD (Polymorph ID) Harvest->XRD HPLC HPLC (Purity >99.5%) Harvest->HPLC Diffusion->Harvest

Caption: Decision matrix for selecting the optimal crystallization pathway based on experimental goals (Purity vs. Structural Analysis).

Characterization & Validation

To ensure the trustworthiness of the protocol, the isolated solid must be validated against expected structural parameters.

A. X-Ray Diffraction (XRD):

  • Expectation: Crystalline benzanilides typically exhibit sharp Bragg peaks.

  • Key Feature: Look for a prominent low-angle peak corresponding to the length of the molecule (approx 15-20 Å d-spacing) if the packing is lamellar.

  • Reference: Compare with the unit cell of the analog N-(2,4-dichlorophenyl)benzamide (Monoclinic,

    
    ) [2].
    

B. Melting Point (DSC):

  • Target Range: While specific data for the 2,5-isomer is sparse, the 2,4-dichloro analog melts at ~160°C.

  • Protocol: Run DSC at 10°C/min. A sharp endotherm indicates a pure polymorph. A broad or double peak suggests a mixture of polymorphs or solvates.

C. Troubleshooting (Oiling Out):

  • Issue: The compound separates as an oil droplet rather than crystals upon cooling.[1]

  • Cause: Cooling too fast or the solution is too concentrated (supersaturation > metastable limit).

  • Remedy: Reheat to dissolve the oil, add 10% more solvent, and seed the solution with a tiny crystal of the product at 50°C.

References

  • Gowda, B. T., et al. (2008). "Crystal structure of N-(2,4-dichlorophenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 64(4), o695. Link

  • Gowda, B. T., et al. (2011). "N-(2,6-Dichlorophenyl)-4-methylbenzamide." Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o950. Link

  • PubChem. "Compound Summary: N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS 333348-58-6)." National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: N-(2,5-Dichlorophenyl)-4-ethoxybenzamide."[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Solubility & Formulation Troubleshooting Guide Product: N-(2,5-dichlorophenyl)-4-ethoxybenzamide CAS: 333348-58-6 Molecular Weight: 310.18 g/mol Application: Small molecule screening, antimicrobial research, benzamide sc...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Formulation Troubleshooting Guide

Product: N-(2,5-dichlorophenyl)-4-ethoxybenzamide CAS: 333348-58-6 Molecular Weight: 310.18 g/mol Application: Small molecule screening, antimicrobial research, benzamide scaffold analysis.

Part 1: Technical Overview & Physicochemical Profile

Why is this compound so difficult to dissolve? N-(2,5-dichlorophenyl)-4-ethoxybenzamide exhibits a classic "brick dust" profile common in drug discovery. Its structure features a rigid benzamide core flanked by lipophilic substituents:

  • 2,5-Dichlorophenyl moiety: The two chlorine atoms significantly increase lipophilicity (LogP) and crystal lattice energy, resisting solvation in polar media.

  • 4-Ethoxy group: While providing an oxygen acceptor, the ethyl chain adds further hydrophobicity.

  • Amide Bond: Facilitates strong intermolecular hydrogen bonding in the solid state, raising the melting point and reducing dissolution rates.

Estimated Physicochemical Parameters:

Parameter Value (Estimated) Implication
LogP ~3.8 – 4.5 Highly lipophilic; partitions into membranes/plastics.
Aqueous Solubility < 10 µg/mL (pH 7.4) Class II/IV (BCS); requires formulation aid.

| pKa | ~13 (Amide NH) | Neutral at physiological pH; pH adjustment won't help. |

Part 2: Troubleshooting & FAQs

Category 1: Stock Solution Preparation

Q: I tried dissolving the powder directly in water/PBS, but it floats. What happened? A: This compound is hydrophobic. Direct addition to aqueous buffers results in poor wetting; the powder aggregates due to high surface tension.

  • Solution: Always prepare a concentrated stock in an organic solvent first (DMSO or Ethanol).

Q: My DMSO stock solution became cloudy after a few days at 4°C. Is it spoiled? A: Not necessarily spoiled, but moisture absorption has likely caused precipitation. DMSO is hygroscopic. If the water content in DMSO exceeds ~1-2%, hydrophobic compounds like N-(2,5-dichlorophenyl)-4-ethoxybenzamide will crystallize out.

  • Fix:

    • Warm the vial to 37°C and vortex vigorously to redissolve.

    • Store stocks in small, single-use aliquots at -20°C.

    • Use anhydrous DMSO (<0.05% water) for stock preparation.

Category 2: Biological Assay Formulation

Q: The compound precipitates immediately when I dilute the DMSO stock into cell culture media. How do I prevent this "crashing out"? A: This is "dilution shock." The rapid change in polarity from DMSO to water forces the compound out of solution before it can disperse.

  • Protocol Adjustment:

    • Intermediate Dilution: Do not jump from 10 mM stock to 10 µM aqueous. Create a 100x intermediate in pure DMSO first.

    • Rapid Dispersion: Pipette the DMSO stock into the vortexing media, not the other way around.

    • Carrier Proteins: Ensure your media contains serum (FBS) or BSA. Albumin binds lipophilic drugs, acting as a "sink" to keep them in pseudo-solution.

Q: Can I use cyclodextrins to improve solubility? A: Yes. The dichlorophenyl ring fits well into the hydrophobic cavity of HP-β-Cyclodextrin (HP-β-CD) .

  • Recommendation: Prepare a 20-40% (w/v) HP-β-CD stock in water. Use this as your diluent instead of pure water. This can often boost solubility to >100 µg/mL.

Category 3: In Vivo Administration

Q: We need to dose mice IP/PO. What vehicle do you recommend? A: Simple aqueous buffers will fail. You need a co-solvent/surfactant system.

  • Recommended Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.

  • Preparation Order (Critical):

    • Dissolve compound in DMSO.

    • Add PEG 400 and vortex.

    • Add Tween 80 and vortex.

    • Slowly add warm saline while vortexing.

Part 3: Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Turbidimetric)

Use this to determine the maximum concentration usable in your specific assay buffer.

  • Prepare Stocks: Make a 10 mM stock in DMSO.

  • Serial Dilution: Prepare a dilution series in DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Pipette 2 µL of each DMSO dilution into 198 µL of your assay buffer (e.g., PBS pH 7.4) in a clear 96-well plate (Final DMSO = 1%).

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 620 nm (or measure light scattering).

  • Analyze: A sharp rise in OD620 indicates precipitation. The concentration just prior to this rise is your Kinetic Solubility Limit .

Protocol B: "Solvent-Shift" Method for Stable Assay Media

Prevents precipitation during the transition from organic to aqueous phase.

  • Calculate the required final concentration (e.g., 10 µM).

  • Prepare a 1000x stock in DMSO (e.g., 10 mM).

  • Pipette the 1000x stock into a clean glass vial.

  • Add Tween 80 to the DMSO drop such that the final Tween concentration will be 0.05-0.1%. Mix well.

  • Add the aqueous media dropwise while vortexing the DMSO/Tween mixture.

  • Result: The surfactant coats the precipitating micro-particles, creating a stable colloidal suspension or micellar solution.

Part 4: Visualization & Logic Flows

Figure 1: Solubilization Decision Tree

Follow this logic to select the correct formulation strategy based on your application.

Solubility_Workflow Start Start: N-(2,5-dichlorophenyl)-4-ethoxybenzamide AppType Select Application Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ConcCheck Target Conc > 10 µM? InVitro->ConcCheck Route Route of Admin InVivo->Route LowConc Use DMSO Stock (<0.5% Final) ConcCheck->LowConc No HighConc Precipitation Risk High ConcCheck->HighConc Yes AddCarrier Add 0.1% Tween 80 or BSA HighConc->AddCarrier Oral Oral (PO) Route->Oral Inj Injection (IV/IP) Route->Inj FormPO Vehicle: 0.5% MC or Corn Oil Oral->FormPO FormInj Vehicle: 5% DMSO / 40% PEG400 / Saline Inj->FormInj

Caption: Decision matrix for selecting the optimal vehicle based on concentration requirements and administration route.

References

  • PubChem. (2025).[1][2] Compound Summary: N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CID 869300). National Library of Medicine. [Link]

  • Vimalson, C., et al. (2016).[3] Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(2,5-dichlorophenyl)-4-ethoxybenzamide Synthesis

Ticket ID: #AMIDE-25DC-ETH Status: Open Subject: Improving Yields for Electron-Deficient Aniline Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-25DC-ETH Status: Open Subject: Improving Yields for Electron-Deficient Aniline Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering low yields in the synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide .[1] This is a classic "difficult coupling" scenario. The core issue is not your technique, but the 2,5-dichloroaniline substrate.

This aniline is doubly deactivated:

  • Electronic Deactivation: The two chlorine atoms (strong electron-withdrawing groups) significantly reduce the electron density on the nitrogen lone pair, making it a poor nucleophile.

  • Steric Hindrance: The chlorine at the ortho (2-position) physically blocks the approach of the electrophile.[1]

Standard protocols (e.g., EDC/NHS, RT stirring) often fail here, resulting in yields <30%. To fix this, we must switch from "mild" coupling to "high-energy" activation methods.[1]

Module 1: The Mechanism of Failure

Before optimizing, understand why the reaction fails. The diagram below illustrates the electronic vectors reducing the nucleophilicity of your amine.

G cluster_result Consequence Aniline 2,5-Dichloroaniline (Nucleophile) Cl_2 2-Cl (Ortho) Steric Block + Inductive Withdrawal (-I) Cl_2->Aniline Steric Shielding Nitrogen NH2 Lone Pair (Deactivated) Cl_2->Nitrogen Reduces e- density Cl_5 5-Cl (Meta) Inductive Withdrawal (-I) Cl_5->Nitrogen Reduces e- density Result Nucleophilic Attack Blocked or Too Slow Nitrogen->Result

Caption: Figure 1. Deactivation pathways of 2,5-dichloroaniline. The ortho-chloro substituent creates both a steric barrier and an electronic sink.[1]

Module 2: Recommended Protocol (Acid Chloride Route)

For deactivated anilines, the Acid Chloride method is the "Gold Standard" because the acyl chloride is a sufficiently high-energy electrophile to overcome the amine's sluggishness.

Reagents:

  • Substrate A: 4-ethoxybenzoic acid[1]

  • Substrate B: 2,5-dichloroaniline[1][2][3][4][5][6][7]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride[1]
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) - CRITICAL [1]

  • Solvent: Anhydrous Toluene (preferred for reflux) or DCM.[1]

Step-by-Step Workflow
  • Activation (In Situ):

    • Suspend 4-ethoxybenzoic acid (1.0 equiv) in anhydrous Toluene.

    • Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.[1]

    • Reflux for 2 hours until gas evolution (

      
      ) ceases.
      
    • Checkpoint: Evaporate excess

      
       under vacuum to leave the crude acid chloride (usually a yellow oil/solid).[1] Redissolve in fresh anhydrous Toluene.
      
  • Coupling (The "Push" Method):

    • In a separate flask, dissolve 2,5-dichloroaniline (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous Toluene.

    • Add DMAP (0.1 - 0.2 equiv). Note: Without DMAP, this reaction may still stall.

    • Add the Acid Chloride solution dropwise to the amine solution.

  • Driving to Completion:

    • Heat the mixture to reflux (110°C) for 4–12 hours.

    • Why Heat? Sterically hindered anilines often require thermal energy to overcome the activation barrier, even with acid chlorides.

The Catalytic Cycle (Why DMAP is required)

DMAP attacks the acid chloride to form an N-acylpyridinium ion.[1] This intermediate is loosely bound and highly reactive, effectively "handing off" the acyl group to the hindered aniline.

Catalysis AcidCl 4-Ethoxybenzoyl Chloride Intermediate N-Acylpyridinium Salt (Super-Electrophile) AcidCl->Intermediate + DMAP DMAP DMAP (Catalyst) Product Final Amide Product Intermediate->Product + Aniline Aniline 2,5-Dichloroaniline Product->DMAP Regenerates Catalyst

Caption: Figure 2. DMAP acts as a nucleophilic transfer catalyst, generating a 'super-electrophile' intermediate.

Module 3: Alternative High-Yield Route (Coupling Agents)

If you cannot use acid chlorides (e.g., due to sensitive functional groups), you must use HATU with HOAt .[1]

  • Reagent: HATU (1.2 equiv)[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) - Required for polarity.[1]

Why HOAt? HOAt is superior to HOBt for hindered amines because the nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (hydrogen bonding) that pre-organizes the amine for attack.

Yield Comparison Table

MethodReagentsEst. Yield (2,5-dichloro)Notes
Standard EDC / HOBt / DCM< 20%Fails due to low nucleophilicity.[1]
Activated Acid Chloride / Pyridine40-60%Good, but requires heat.[1]
Catalyzed Acid Chloride / DMAP / Reflux 85-95% Recommended Method.
Modern HATU / HOAt / DMF70-85%Good alternative for small scale.[1]

Module 4: Troubleshooting & FAQs

Q1: The reaction turns black/tarry upon heating. Is my product gone?

Diagnosis: Aniline oxidation.[1][6] Fix:

  • Ensure you are using an inert atmosphere (

    
     or Ar balloon).[1]
    
  • Add the acid chloride slowly at 0°C first, then warm to reflux. The initial exotherm can degrade the aniline if uncontrolled.

Q2: I see a new spot on TLC, but it's not the product. What is it?

Diagnosis: Likely the N-acylurea byproduct (if using EDC/DCC) or the Acid Dimer (Anhydride).[1] Fix:

  • If using EDC: Switch to the Acid Chloride method. Urea formation competes strongly when the amine is slow to react.

  • If using Acid Chloride: Ensure your glassware is bone-dry.[1] Moisture hydrolyzes the chloride to the anhydride or acid.

Q3: The product is sticky/oily and won't crystallize.

Diagnosis: Impurities (DMAP salts or unreacted aniline).[1] Purification Protocol:

  • Workup: Wash organic layer with 1M HCl (removes unreacted aniline and DMAP) and then Sat.[1]

    
     (removes unreacted acid).[1]
    
  • Recrystallization: Dissolve crude solid in minimum hot Ethanol . Add hot Water dropwise until cloudy. Cool slowly to 4°C. Benzamides typically crystallize well from EtOH/H2O systems [1].[1]

Q4: Can I use microwave irradiation?

Yes. Microwave heating (100–120°C for 20 mins) in DMF using HATU/DIPEA is highly effective for 2,5-dichloroaniline couplings, often pushing yields near quantitative by overcoming the activation energy barrier purely through thermal effects [2].

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][8][9] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Grounding: Comprehensive review detailing why acid chlorides and HOAt are required for sterically hindered/electron-deficient amines.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

    • Grounding: Discusses the specific utility of HATU and microwave conditions for difficult substr
  • Lundberg, H., et al. (2015).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][5] Organic & Biomolecular Chemistry, 13, 10791. Link

    • Grounding: Specifically cites 2,5-dichloroaniline as a difficult substrate and compares Acid Fluoride/Chloride methods vs. standard coupling.

Sources

Troubleshooting

N-(2,5-dichlorophenyl)-4-ethoxybenzamide degradation products

Technical Support Center: N-(2,5-dichlorophenyl)-4-ethoxybenzamide Core Technical Overview N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS: 333348-58-6) is a lipophilic benzamide derivative. Its stability profile is govern...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Core Technical Overview

N-(2,5-dichlorophenyl)-4-ethoxybenzamide (CAS: 333348-58-6) is a lipophilic benzamide derivative. Its stability profile is governed primarily by the amide linkage connecting the electron-rich 4-ethoxybenzoyl moiety and the electron-deficient 2,5-dichloroaniline moiety.

While generally stable in solid form, the compound is susceptible to hydrolytic cleavage in solution, particularly under acidic or basic stress, and photolytic dechlorination due to the halogenated aromatic ring.

Primary Degradation Pathway (Hydrolysis)

The most frequently encountered degradation mechanism is the hydrolysis of the amide bond, yielding two distinct fragments:

  • 2,5-Dichloroaniline (2,5-DCA): A toxic, lipophilic amine.

  • 4-Ethoxybenzoic Acid: An ionizable organic acid.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways, including hydrolysis and potential secondary photolytic degradation.

DegradationPathways Parent N-(2,5-dichlorophenyl)- 4-ethoxybenzamide (MW: 310.17) Acid 4-Ethoxybenzoic Acid (MW: 166.17) CAS: 619-86-3 Parent->Acid Hydrolysis (Acid/Base/Enzyme) Amine 2,5-Dichloroaniline (MW: 162.02) CAS: 95-82-9 Parent->Amine Hydrolysis (Acid/Base/Enzyme) Dealkyl N-(2,5-dichlorophenyl)- 4-hydroxybenzamide (Metabolic/Harsh Acid) Parent->Dealkyl O-Dealkylation (Metabolism) Dechlor Monochloro- derivatives (Photolysis) Parent->Dechlor UV Light (Photolysis)

Figure 1: Primary and secondary degradation pathways. The solid lines indicate the most common hydrolytic cleavage observed in solution stability studies.

Troubleshooting Guide & FAQs

Issue 1: Unexpected Peaks in HPLC Chromatogram

Q: I observe two new peaks eluting before the parent compound after stressing the sample at pH 2. What are they?

A: These are likely the hydrolysis products.

  • Peak 1 (Early Eluter): 4-Ethoxybenzoic acid . Being a carboxylic acid, it is more polar than the parent amide and will elute significantly earlier on a C18 column, especially if the mobile phase pH is near or above its pKa (~4.5).

  • Peak 2 (Mid Eluter): 2,5-Dichloroaniline . This amine is less polar than the acid but generally more polar than the parent benzamide.

  • Validation: Check the UV spectrum. The parent has a broad absorption band. The aniline has a distinct spectrum with a max around 235-240 nm and 295-300 nm.

Issue 2: Mass Spectrometry Mismatch

Q: My LC-MS shows a strong signal at m/z 162 (positive mode) instead of the expected 310. Is my compound gone?

A: Not necessarily, but you are likely detecting the 2,5-dichloroaniline degradation product.

  • Mechanism: In-source fragmentation can sometimes mimic degradation, but if the peak retention time matches the aniline standard, it is true degradation.

  • Isotope Pattern: Look for the characteristic chlorine isotope pattern. A dichloro compound (Cl2) will show a 9:6:1 intensity ratio for M, M+2, and M+4 peaks (m/z 162, 164, 166).

  • Parent Ion: The parent (m/z 310) should show a Cl2 pattern as well. If you only see 162, your sample has hydrolyzed.

Issue 3: Variable Retention Times

Q: The retention time of one impurity shifts when I change my mobile phase buffer pH, but the parent stays relatively constant. Why?

A: You are observing 4-ethoxybenzoic acid .[1][2][3]

  • Explanation: The parent compound is neutral and relatively unaffected by pH changes in the 3–8 range. The acid impurity, however, will exist as a neutral molecule at pH < 3 (longer retention) and as an ionized carboxylate at pH > 5 (shorter retention, eluting near the void volume).

  • Solution: To quantify this impurity accurately, buffer your mobile phase to pH 2.5–3.0 (e.g., 0.1% Formic Acid) to keep the acid protonated and retain it on the column.

Technical Data & Specifications

Table 1: Physicochemical Properties of Parent and Degradants

CompoundRoleCAS No.[1][2][3][4][5][6][7]MW ( g/mol )LogP (Approx)Detection (UV Max)
N-(2,5-dichlorophenyl)-4-ethoxybenzamide Parent333348-58-6310.17~4.4254 nm
2,5-Dichloroaniline Hydrolysis Product95-82-9162.022.9240, 300 nm
4-Ethoxybenzoic Acid Hydrolysis Product619-86-3166.172.6256 nm

Recommended Experimental Protocols

Protocol A: HPLC Separation of Degradation Products

Use this method to separate the parent from its hydrolytic impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold for acid retention)

    • 2-15 min: 20% -> 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (universal) and 300 nm (specific for aniline).

  • Temperature: 30°C.

Protocol B: Forced Degradation (Hydrolysis)

Use this to generate standards of the degradation products if pure standards are unavailable.

  • Preparation: Dissolve 10 mg of Parent in 5 mL Acetonitrile.

  • Acid Stress: Add 5 mL of 1N HCl. Heat at 60°C for 4 hours.

    • Result: Cleavage to Acid + Amine.

  • Base Stress: Add 5 mL of 1N NaOH. Heat at 60°C for 2 hours.

    • Result: Rapid cleavage; 4-ethoxybenzoic acid will be in carboxylate form (very soluble).

  • Neutralization: Before HPLC injection, neutralize the sample (add acid to base sample, base to acid sample) to approx pH 3-5 to ensure peak shape integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96184, Benzamide, N-(2,5-dichlorophenyl)-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purifying Benzamide Derivatives by Recrystallization

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of benzamide derivatives using recrystallization. It is designed to offer both foundational...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of benzamide derivatives using recrystallization. It is designed to offer both foundational knowledge and practical troubleshooting advice to overcome common challenges encountered in the laboratory.

Introduction to Recrystallization of Benzamide Derivatives

Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[1][2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] For benzamide derivatives, a class of compounds with significant interest in medicinal chemistry, achieving high purity is paramount for accurate biological evaluation and structural analysis.[4] This process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to induce the formation of pure crystals, leaving impurities behind in the solution (mother liquor).[5][6]

Core Principles & Experimental Workflow

The success of recrystallization hinges on the selection of an appropriate solvent and careful execution of each step. The ideal solvent should exhibit high solubility for the benzamide derivative at elevated temperatures and low solubility at cooler temperatures.[1][7]

Experimental Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Solvent_Selection 1. Solvent Selection Dissolution 2. Dissolution Solvent_Selection->Dissolution Minimum hot solvent Hot_Filtration 3. Hot Filtration (Optional) Dissolution->Hot_Filtration Insoluble impurities present Cooling 4. Cooling & Crystallization Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Vacuum_Filtration 5. Vacuum Filtration Cooling->Vacuum_Filtration Washing 6. Crystal Washing Vacuum_Filtration->Washing Drying 7. Drying Washing->Drying Purity_Analysis 8. Purity Analysis Drying->Purity_Analysis

Caption: A step-by-step workflow for the recrystallization of benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my benzamide derivative?

A1: The principle of "like dissolves like" is a good starting point.[8] Benzamides, containing a polar amide group and a less polar benzene ring, often recrystallize well from polar organic solvents like ethanol, methanol, and acetone.[9] Water can also be effective, especially for more polar derivatives.[10] The ideal solvent will dissolve the compound when hot but not at room temperature.[11] It's recommended to perform small-scale solubility tests with a variety of solvents to identify the best candidate.[8]

Q2: What is a solvent pair and when should I use it?

A2: A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[12] This technique is useful when no single solvent has the ideal solubility characteristics.[12] You dissolve the benzamide derivative in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point).[12] Common pairs include ethanol-water and acetone-hexane.[13][14]

Q3: My compound has a colored impurity. How can I remove it?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7][15] The charcoal adsorbs the colored molecules.[16] Use it sparingly, as excessive amounts can also adsorb your desired product, leading to lower yields.[16]

Q4: How can I assess the purity of my recrystallized benzamide derivative?

A4: The most common method is to measure the melting point of the dried crystals.[17] A pure compound will have a sharp melting point range that is close to the literature value. Impurities tend to broaden and depress the melting point range.[17] Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[18]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of benzamide derivatives and provides actionable solutions.

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. [19] - The solution is not sufficiently supersaturated. [18] - The compound is very soluble even at low temperatures. - Boil off some of the solvent to increase the concentration and allow it to cool again.[19] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1][20][21] - Place the solution in an ice bath to further decrease solubility.[1][21]
The compound "oils out" instead of crystallizing. - The solution is cooling too rapidly. [18] - The melting point of the compound is lower than the boiling point of the solvent. [22] - High concentration of impurities. - Reheat the solution to dissolve the oil, then allow it to cool more slowly. You can insulate the flask to slow the cooling rate.[19] - Add a small amount of additional solvent and reheat, then cool slowly.[19] - Try a different solvent with a lower boiling point.
Crystals form too quickly in the funnel during hot filtration. - The solution is cooling prematurely in the funnel. [15][23]- Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[23] - Keep the filtration apparatus hot by placing the receiving flask on a hot plate to allow solvent vapors to warm the funnel.[16] - Add a small excess of hot solvent before filtering to prevent premature crystallization.[15]
Low yield of recovered crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor. [19] - Washing the crystals with a solvent in which the product is too soluble. [18] - Premature crystallization during hot filtration. - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.[24] - Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[24][25] - Follow the best practices for hot filtration to minimize loss.[23]
The recrystallized product is still impure. - The cooling process was too rapid, trapping impurities in the crystal lattice. [19] - The chosen solvent is not effective at separating the specific impurities. - Repeat the recrystallization process, ensuring a slow cooling rate.[19] - Experiment with a different recrystallization solvent or a solvent pair.
Troubleshooting Logic Diagram

Troubleshooting cluster_crystals Crystal Formation cluster_process Process Issues cluster_solutions Solutions Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Premature_Crystals Premature Crystallization Start->Premature_Crystals Low_Yield Low Yield Start->Low_Yield Still_Impure Product Still Impure Start->Still_Impure Sol_No_Crystals Concentrate Solution Induce Crystallization Use Ice Bath No_Crystals->Sol_No_Crystals Sol_Oiling_Out Reheat & Cool Slowly Add More Solvent Change Solvent Oiling_Out->Sol_Oiling_Out Sol_Premature Use Stemless Funnel Keep Apparatus Hot Add Excess Solvent Premature_Crystals->Sol_Premature Sol_Low_Yield Recover from Mother Liquor Wash with Cold Solvent Low_Yield->Sol_Low_Yield Sol_Impure Recrystallize Again Slowly Try New Solvent Still_Impure->Sol_Impure

Caption: A logic diagram for troubleshooting common recrystallization problems.

Detailed Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Through preliminary tests, identify a solvent that dissolves the benzamide derivative when hot but not when cold. Common choices include ethanol, water, or ethyl acetate.[9][26][27]

  • Dissolution: Place the crude benzamide derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[15] Continue adding small portions of hot solvent until the solid is completely dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[16] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean Erlenmeyer flask.[23][28]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[29] Do not disturb the flask during this period to allow for the formation of well-defined crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[25]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[24]

  • Drying: Allow the crystals to dry completely, either by air drying or in a desiccator.[6]

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization
  • Solvent Selection: Choose a miscible solvent pair where the benzamide derivative is soluble in one solvent (e.g., ethanol) and insoluble in the other (e.g., water).[12]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (ethanol).

  • Saturation: While keeping the solution hot, add the "bad" solvent (water) dropwise until a persistent cloudiness appears. If too much "bad" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol.

Solvent Properties for Benzamide Derivatives

The following table provides information on common solvents used for the recrystallization of benzamide and its derivatives. Note that the ideal solvent is compound-specific.

SolventBoiling Point (°C)PolarityComments
Water100HighGood for polar benzamides.[10] Benzamide itself is slightly soluble in water.[30]
Ethanol78HighA very common and effective solvent for many benzamide derivatives.[9][26]
Methanol65HighSimilar to ethanol, good general-purpose solvent. Benzamide shows high solubility in methanol.[26]
Acetone56MediumAnother common choice, often used in solvent pairs with non-polar solvents.[9][26]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111LowCan be effective for less polar derivatives.[27]
Hexane/Heptane~69 / ~98LowTypically used as the "bad" solvent in a solvent pair.

Conclusion

Recrystallization is an indispensable technique in the purification of benzamide derivatives. By understanding the underlying principles and systematically addressing challenges, researchers can consistently obtain high-purity materials essential for advancing drug discovery and development programs. This guide serves as a practical resource to aid in the successful application of this purification method.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Quora. (2018, May 7). How to induce crystallization in a supersaturated solution. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can we cause recrystallization of a supersaturated solution?. Retrieved from [Link]

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Proprep. (n.d.). Discuss the procedure and purpose of hot filtration in the recrystallization of an organic compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • brainly.com. (2023, August 9). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]

  • AIP Publishing. (2023, June 27). Crystallization in highly supersaturated, agitated sucrose solutions. Retrieved from [Link]

  • Department of Chemistry and Chemical Biology. (n.d.). Crystallization from a Supersaturated Solution. Retrieved from [Link]

  • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • YouTube. (2018, June 4). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Homework.Study.com. (n.d.). -Did the recrystallization procedure improve the purity of your benzoic acid sample? Briefly. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzamides

Status: Operational Analyst: Senior Application Scientist Topic: Benzamide Derivatives & Peak Symmetry ( ) Introduction: Defining the Scope Welcome to the technical support module for benzamide analysis. Crucial Distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Analyst: Senior Application Scientist Topic: Benzamide Derivatives & Peak Symmetry (


)
Introduction: Defining the Scope

Welcome to the technical support module for benzamide analysis.

Crucial Distinction: Pure benzamide (


) is essentially neutral at standard HPLC pH levels. If you are observing tailing with pure benzamide, the issue is likely physical  (column void, overload, or extra-column volume).[1]

However, most researchers working with "benzamides" in drug development are analyzing basic substituted benzamides (e.g., Metoclopramide, Procainamide, Cisapride). These molecules possess a basic amine tail (


). If this is your analyte, the tailing is likely chemical  (silanol interactions).[2][3][4]

This guide addresses both, with a primary focus on the more complex chemical tailing of basic derivatives.

The Metric: We define "tailing" using the USP Tailing Factor (


).


  • Target:

    
    
    
  • Action Level:

    
    
    
Module 1: The Chemistry of Tailing (Silanol Interactions)

Q: Why do my benzamide peaks tail on a standard C18 column?

A: The root cause is usually "Secondary Silanol Interactions."[1][3][5] While the C18 ligand provides the primary separation (hydrophobic interaction), the underlying silica support contains residual silanol groups (


).[2][6][7][8]
  • Ionization: At pH > 3.5, these silanols ionize to form negative charges (

    
    ).
    
  • Attraction: Your basic benzamide is positively charged (protonated,

    
    ) at this pH.
    
  • The Drag: The analyte sticks to the

    
     sites via ion-exchange forces. This is a slow, high-energy interaction compared to the fast hydrophobic partition, causing the "tail" on the chromatogram.
    
Visualization: The Silanol Trap

SilanolInteraction Analyte Benzamide Derivative (Positive Charge BH+) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Equilibrium (Symmetrical Peak) Silanol Ionized Silanol (Si-O-) (Cation Exchange Site) Analyte->Silanol Strong/Slow Adsorption (The 'Tail') Peak Resulting Peak Shape C18->Peak Silanol->Peak Distortion

Figure 1: Mechanism of peak tailing for basic benzamides. The secondary interaction with ionized silanols delays a fraction of the analyte population.[1][9]

Module 2: Mobile Phase Optimization

Q: How do I fix the chemistry without changing the column?

A: You have two primary chemical levers: pH and Additives .[10]

Strategy A: The pH Suppression Method

Logic: If you lower the pH below the


 of the surface silanols (approx. 3.5), you protonate them back to the neutral 

form. Neutral silanols do not engage in cation exchange.
  • Protocol: Adjust mobile phase pH to 2.5 - 3.0 .

  • Buffer Choice: Phosphate (good buffering capacity at low pH) or Formate (LC-MS compatible).

Strategy B: The "Silanol Blocker" (Triethylamine)

Logic: If you cannot work at low pH, you must block the active sites. Triethylamine (TEA) is a small, basic amine that competes with your benzamide for access to the silanols. Because TEA is in high concentration, it saturates the surface, shielding your analyte.

Protocol: Correct Preparation of TEA Buffer Many users fail here by adding TEA to the organic phase or measuring incorrectly.

  • Select Concentration: Target 10–20 mM TEA in the aqueous mobile phase.

  • Step 1: Dissolve the required amount of TEA in the aqueous portion of the mobile phase (e.g., Water).

  • Step 2 (CRITICAL): Adjust the pH to your target (e.g., pH 3.0 or 7.0) using Phosphoric Acid.

    • Why? TEA is very basic. If you don't adjust the pH, you will dissolve the silica column.

  • Step 3: Filter the aqueous buffer.

  • Step 4: Mix with the organic modifier (Acetonitrile/Methanol).

Comparative Data: Additive Effects

AdditiveRoleProsCons
Triethylamine (TEA) Silanol BlockerHighly effective for tailing; cheap.Not LC-MS compatible (signal suppression).
Trifluoroacetic Acid (TFA) Ion-Pairing AgentLowers pH and pairs with analyte.Strong MS suppression; difficult to wash out.
Ammonium Formate BufferLC-MS friendly.Weaker silanol suppression than TEA.[2]
Module 3: Hardware & Physical Diagnostics

Q: I adjusted the chemistry, but the peak is still tailing. Is my column broken?

A: If chemistry fixes fail, the issue is physical. Use this diagnostic workflow.

Diagnostic Experiment: The Flow Reversal

Note: Only perform this on columns marked "programmable" or "robust" (e.g., most modern C18s). Do not reverse flow on older columns with fragile bed structures.

  • Disconnect the column from the detector.[5]

  • Reverse the column direction (flow enters through the outlet).

  • Flush into a beaker for 10 minutes.

  • Reconnect in the reverse direction and run a standard.

  • Result Analysis:

    • Peak becomes symmetrical: The inlet frit was clogged or the head of the column bed had a void.[5][11]

    • Peak remains tailing: The column bed is chemically degraded or the issue is extra-column volume.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Tailing Peak (Tf > 1.5) CheckAnalyte Is Analyte Basic? (Contains Amine?) Start->CheckAnalyte NoBasic No (Neutral Benzamide) CheckAnalyte->NoBasic YesBasic Yes (e.g. Metoclopramide) CheckAnalyte->YesBasic CheckLoad Check Mass Load (Inject 10x less) NoBasic->CheckLoad LoadFix Peak Improves? Cause: Overload CheckLoad->LoadFix Yes PhysicalCheck Peak Same? Check Connections/Void CheckLoad->PhysicalCheck No CheckPH Is Mobile Phase pH > 4? YesBasic->CheckPH LowPH Action: Lower pH to 2.5-3.0 CheckPH->LowPH Yes AddTEA Action: Add 10mM TEA (If pH must be neutral) CheckPH->AddTEA No (pH is already low) NewCol Action: Switch to 'Hybrid' or 'HILIC' Column LowPH->NewCol Tailing Persists AddTEA->NewCol Tailing Persists

Figure 2: Step-by-step decision matrix for isolating the root cause of tailing.

Module 4: Column Selection Guide

Q: Which column should I buy to prevent this in the future?

A: Stop using "Type A" (older, acidic) silica. For benzamides, you need "Type B" (High Purity) or Hybrid silica.

  • End-Capping: Ensure the column is "double end-capped." This means the manufacturer has chemically bonded small groups to the residual silanols to shield them.

  • Charged Surface Hybrids (CSH): These columns have a slightly positive surface charge that repels the positively charged benzamide, effectively eliminating the silanol interaction via electrostatic repulsion.

  • Pentafluorophenyl (PFP): Excellent for benzamides. The PFP ring interacts via

    
     stacking with the benzene ring of the benzamide, providing an alternative retention mechanism that often yields sharper peaks than C18.
    
References
  • USP Tailing Factor Calculation. U.S. Pharmacopeia General Chapter <621> Chromatography.

  • Silanol Interactions in Reversed-Phase HPLC. Journal of Chromatography A. Discusses the ion-exchange mechanism on silica surfaces.

  • Effect of Triethylamine on Peak Shape. Chromatographia. Analysis of amine modifiers in suppressing tailing for basic drugs.[1][8]

  • HPLC Troubleshooting Guide: Peak Tailing. Agilent Technologies Technical Support. Comprehensive hardware and chemistry diagnostics.

  • pKa Data for Benzamide Derivatives. PubChem Database. Chemical properties of benzamide and its pharmaceutical derivatives.

Sources

Optimization

N-(2,5-dichlorophenyl)-4-ethoxybenzamide stability in cell culture media

Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Topic: Stability, Solubility, and Handling in Cell Culture Systems Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Topic: Stability, Solubility, and Handling in Cell Culture Systems

Executive Summary & Compound Profile

N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a lipophilic small molecule often utilized as a chemical probe or intermediate in drug discovery (e.g., targeting bacterial FtsZ or specific kinases). Its structural core—a benzamide linkage flanked by a dichlorophenyl group and an ethoxy group—dictates its behavior in biological media.

The central challenge with this compound is not chemical degradation, but physical instability (precipitation) and non-specific binding.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Cell Culture
LogP (Estimated) ~4.5 - 5.0 (High Lipophilicity)High risk of precipitation in aqueous media; avid binding to serum albumin.
Chemical Stability High (Amide bond)Resistant to hydrolysis at pH 7.4; stable at 37°C for >72h in serum-free media.
Solubility (Water) Negligible (< 1 µM)Requires organic co-solvent (DMSO) for stock preparation.
Serum Binding >95% (Predicted)Potency (IC50) will shift significantly between serum-free and serum-containing media.

Troubleshooting Guide (FAQ)

Category A: Solubility & Precipitation[1]

Q1: I observe fine crystals or "debris" in my cell culture wells 2 hours after adding the compound. Is this contamination? Diagnosis: It is likely compound precipitation , not microbial contamination. The 2,5-dichloro and 4-ethoxy substitutions make this molecule highly hydrophobic. When a concentrated DMSO stock is spiked directly into aqueous media, the local concentration exceeds the solubility limit before it can disperse, causing "crashing out." Solution:

  • Use the "Intermediate Dilution" Method: Do not spike 10 mM DMSO stock directly into the well. Create a 100x or 1000x intermediate solution in media without cells, vortex vigorously, and then add to the cells.

  • Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v).

  • Inspect under Phase Contrast: Precipitates often look like refractive needles or oil droplets, distinct from bacteria (which shimmy/swim).

Q2: My IC50 curve is flat or inconsistent at high concentrations (>10 µM). Diagnosis: You have reached the solubility ceiling . Above a certain threshold (e.g., 10-20 µM), adding more compound results in precipitation rather than increased dissolved concentration. The cells are effectively seeing a saturated solution regardless of the nominal dose. Solution:

  • Perform a turbidimetric solubility assay : Dilute the compound in PBS/Media and measure Absorbance at 600nm (where the compound doesn't absorb, but precipitate scatters light). The point where OD600 spikes is your solubility limit.

Category B: Stability & Potency Loss

Q3: The compound loses potency after 24 hours in media containing 10% FBS. Is it degrading? Diagnosis: It is likely Serum Protein Binding , not chemical degradation. The lipophilic dichlorophenyl moiety binds tightly to Bovine Serum Albumin (BSA) in FBS. This reduces the free fraction of the drug available to enter the cell. Solution:

  • Run a Serum-Shift Assay: Determine IC50 in 1% FBS vs. 10% FBS. If the IC50 shifts by >10-fold, the loss of potency is driven by protein binding.

  • Correction: You may need to dose higher in high-serum conditions or switch to low-serum media (Opti-MEM) for short-term assays.

Q4: Is the amide bond susceptible to hydrolysis by cellular enzymes? Diagnosis: Generally, no . The benzamide bond is chemically robust at pH 7.4. While liver cells (hepatocytes) possess amidases that can cleave this bond, standard cancer cell lines (HeLa, HEK293, CHO) typically do not metabolize this structure rapidly enough to impact a 24-48h assay. Caveat: The ethoxy group can be subject to dealkylation by P450 enzymes (CYP450) in metabolically active liver cells (e.g., HepG2).

Critical Workflows & Protocols

Workflow 1: The "Intermediate Step" Solubilization Protocol

Why this matters: Direct spiking of lipophilic benzamides causes micro-precipitation that is invisible to the naked eye but ruins data.

SolubilityProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100µM in Media) *Vortex Immediately* Stock->Inter 1:100 Dilution Final Final Assay Well (1µM in Media + Cells) Stock->Final DIRECT SPIKE (Do Not Do This) Precip RISK: Precipitation (Crystal Formation) Stock->Precip High Local Conc. Inter->Final 1:100 Dilution

Figure 1: Recommended dilution strategy to prevent "crashing out" of lipophilic benzamides.

Workflow 2: Assessing Stability vs. Loss

Use this logic to determine if your compound is breaking down or just sticking to the plastic.[1]

Step-by-Step Validation:

  • Prepare Solution: Make a 1 µM solution in culture media (no cells).

  • Incubate: Place in incubator (37°C, 5% CO2) for 24 hours.

  • Sample Collection:

    • Aliquot A: Take sample directly from the well.

    • Aliquot B: Wash the empty well with 100% Methanol (to recover drug stuck to plastic).

  • Analysis (LC-MS or HPLC):

    • If A + B = Initial Concentration , the compound is chemically stable but sticking to plastic (Adsorption).

    • If A + B < Initial Concentration , the compound is chemically degrading (Hydrolysis/Oxidation).

Mechanistic Insight: The Fate of the Compound

Understanding where your molecule goes is critical for data interpretation. For N-(2,5-dichlorophenyl)-4-ethoxybenzamide, the equilibrium is heavily skewed toward binding.

CompoundFate Media Dissolved Free Drug (Biologically Active) Albumin Bound to Serum Albumin (Inactive Reservoir) Media->Albumin High Affinity (Lipophilic) Plastic Adsorbed to Polystyrene (Lost) Media->Plastic Hydrophobic Interaction Cell Intracellular Target (Efficacy) Media->Cell Passive Diffusion Precip Precipitate/Crystals (False Toxicity) Media->Precip If > Solubility Limit Albumin->Media Slow Release

Figure 2: The equilibrium of N-(2,5-dichlorophenyl)-4-ethoxybenzamide in a cell culture well. Note that serum binding and plastic adsorption compete with cellular uptake.

References

  • Lipophilicity and Solubility in Drug Discovery

    • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. This text establishes the fundamental link between high LogP (like the dichlorophenyl motif) and poor aqueous solubility/high protein binding.
    • Source:

  • Amide Bond Stability

    • Generally, benzamides are stable to hydrolysis under physiological conditions unless specific amidases are present.
    • Source:

  • Serum Shift Assays

    • Guidance on how serum proteins affect the IC50 of lipophilic compounds.
    • Source:

  • Compound Precipitation in Bioassays

    • Trotta, M., et al. (2002). "Emulsions containing partially water-soluble drugs: preparation and stability." (Relevant for understanding how lipophilic drugs behave in aqueous dispersions).
    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing Sterically Hindered Amide Synthesis

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-AMIDE-001 Introduction: Breaching the Steric Wall Welcome to the technical optimization hub. If you are reading this, you...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-AMIDE-001

Introduction: Breaching the Steric Wall

Welcome to the technical optimization hub. If you are reading this, you are likely facing the "Steric Wall"—a kinetic trap where the nucleophilic attack of your amine on the activated carbonyl is blocked by bulky substituents (e.g., ortho-substituted biaryls, tert-butyl groups, or


-disubstituted amino acids).

Standard protocols (EDC/HOBt or simple HATU runs) often fail here because the lifetime of the active ester is shorter than the rate of amine approach. To solve this, we must move beyond standard peptide coupling logic and employ reagents that minimize the "cone angle" of the leaving group or activate via alternative mechanistic pathways.[1]

Module 1: The Coupling Crisis (Synthesis)

The Hierarchy of Reagents

Do not choose reagents randomly. Follow this reactivity escalation ladder based on steric demand and epimerization risk.

Tier 1: The "Smart" Active Esters (HATU/HOAt)
  • When to use: Moderate steric hindrance; valuable chiral acids.

  • The Science: HATU is superior to HBTU not just because of reactivity, but because the leaving group (HOAt) contains a pyridine nitrogen. This nitrogen provides neighboring group participation (anchimeric assistance), acting as a general base to pull the incoming amine proton, effectively lowering the entropic penalty of the transition state.

  • Critical Adjustment: If HATU fails, do not just add more HATU. Switch to HOAt as a standalone additive with EDC, or move to Tier 2.

Tier 2: The Industry Workhorse (T3P - Propylphosphonic Anhydride)
  • When to use: Severe steric hindrance, weak nucleophiles (anilines), or when epimerization is a deal-breaker.

  • The Science: T3P acts as a cyclic anhydride. Upon reaction with the carboxylic acid, it forms a mixed anhydride. Unlike HATU, T3P does not generate a bulky active ester that adds to the steric congestion. Furthermore, the byproducts are water-soluble, simplifying the purification of greasy, hindered amides.

  • Key Advantage: It operates well in EtOAc or 2-MeTHF, allowing for higher reaction temperatures than DMF-based couplings.

Tier 3: The "Nuclear" Option (Acid Fluorides & Ghosez Reagent)
  • When to use: "Impossible" couplings (e.g., tert-butyl amine + ortho-substituted benzoic acid).

  • The Science: Active esters (OBt/OAt) are bulky. Acid chlorides are small but unstable and prone to racemization (ketene pathway). Acid Fluorides are the "Goldilocks" solution: small atomic radius (Fluorine), high electrophilicity, yet surprisingly stable to moisture and less prone to racemization than chlorides.

Experimental Protocol 1: T3P-Mediated Hindered Coupling

Standardized for 1.0 mmol scale. Scale linearly.

ReagentEquivalentsRole
Carboxylic Acid 1.0 eqSubstrate
Amine 1.1 - 1.5 eqNucleophile (Excess helps kinetics)
T3P (50% in EtOAc) 1.5 - 2.0 eqCoupling Agent
DIPEA or NMM 3.0 - 4.0 eqBase (Must neutralize acid + T3P byproduct)
Solvent (EtOAc/2-MeTHF) 0.2 M - 0.5 MHigh conc. favors bimolecular reaction

Step-by-Step:

  • Dissolution: Dissolve Acid (1.0 eq) and Amine (1.2 eq) in EtOAc or 2-MeTHF (do not use DMF if possible; T3P is less stable in DMF).

  • Base Addition: Add DIPEA (3.0 eq) at 0°C. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise. Note: Mild exotherm.

  • Reaction: Allow to warm to Room Temp (RT).

    • Checkpoint: If LCMS shows no product after 2 hours, heat to 60°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water (

    
    ), Sat. 
    
    
    
    , and Brine. The phosphorus byproducts wash away in the aqueous layer.[2][3][4]
Experimental Protocol 2: Ghosez Reagent (Neutral Acid Chloride Gen.)

Use when acid sensitivity prevents using


 or oxalyl chloride.

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez Reagent).

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

  • Chlorination: Add Ghosez Reagent (1.1 eq) at 0°C. Stir 1h at RT.

    • Mechanism:[2][3][4][5][6][7] Forms the acid chloride + volatile amide byproduct. Neutral conditions.

  • Coupling: Add the Steric Amine (1.2 eq) and DIPEA (2.0 eq) dissolved in DCM to the reaction mixture.

  • Catalysis: If reaction is slow, add 10 mol% DMAP (Caution: Increases racemization risk).

Module 2: Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct reagent based on your substrate's limitations.

ReagentSelection Start Start: Hindered Amide Coupling StericCheck Assess Steric/Electronic Difficulty Start->StericCheck Moderate Moderate Hindrance (e.g., Secondary Amine) StericCheck->Moderate Standard Severe Severe Hindrance (e.g., Ortho-subs, t-Butyl) StericCheck->Severe High Bulk/Weak Nuc Extreme Extreme/Failed Coupling (Active Ester Stalls) StericCheck->Extreme Previous Failure HATU Reagent: HATU + HOAt Solvent: DMF Moderate->HATU T3P Reagent: T3P (Propylphosphonic anhydride) Solvent: 2-MeTHF/EtOAc Severe->T3P AcidFluoride Reagent: TFFH or BTFFH (In-situ Acid Fluoride) Extreme->AcidFluoride Chiral/Sensitive Ghosez Reagent: Ghosez Reagent (Neutral Acid Chloride) Extreme->Ghosez Achiral/Robust T3P->AcidFluoride If T3P fails

Caption: Decision Matrix for Sterically Hindered Amide Coupling. Green = First Line, Yellow = Industry Standard for Hindrance, Red = High Reactivity/Specialized.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at the "Active Ester" stage (visible by LCMS), but the amine won't attack. Why?

Diagnosis: The active ester (e.g., -OBt or -OAt) is too bulky. You have created a steric wall around the carbonyl. Solution:

  • Switch to T3P: The mixed anhydride is smaller than the HATU active ester.

  • Use Microwave Irradiation: Heat (60-80°C) is often necessary to overcome the activation energy barrier of the amine approach.

  • Solvent Switch: If using DMF, switch to NMP (N-methylpyrrolidone).[8] NMP often prevents aggregation of peptide-like chains and allows for higher temperatures.

Q2: I am seeing significant epimerization (racemization) of my chiral acid.

Diagnosis: The activation is too strong or the base is too aggressive, leading to oxazolone formation or direct enolization. Solution:

  • Use T3P: It is documented to have the lowest epimerization rates among potent coupling agents [1].

  • Base Management: Use TMP (2,4,6-collidine) instead of DIPEA/TEA. Collidine is a weaker, non-nucleophilic base that reduces proton abstraction from the

    
    -carbon.
    
  • Add Oxyma: If using carbodiimides (EDC), replace HOBt with Oxyma Pure . It suppresses racemization more effectively than HOBt [2].[9]

Q3: Can I modify an existing hindered amide (Transamidation)?

Diagnosis: Amide bonds are extremely stable. Hindered ones are even harder to break. Solution:

  • Metal-Free: Use LiHMDS (Lithium Hexamethyldisilazide) in toluene. The steric bulk of the base prevents nucleophilic attack, acting strictly as a base to deprotonate the incoming amine, which then attacks the amide [3].

  • Twisted Amides: If you can design the precursor, use an N-Boc amide. The electron-withdrawing group twists the amide bond (destabilizing resonance), making it susceptible to attack by amines under mild conditions.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][10][11][12] Organic Process Research & Development.

  • Subirós-Funosas, R., et al. (2009).[7] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk. Chemistry – A European Journal.

  • Li, G., & Szostak, M. (2018).[13] Highly Selective Transition-Metal-Free Transamidation of Amides and Amidation of Esters at Room Temperature. Nature Communications.

  • Valeur, E., & Bradley, M. (2009). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Society Reviews.

  • Ghosez, L., et al. (1969).[14] Synthesis of Acyl Chlorides under Neutral Conditions. Angewandte Chemie International Edition.

Sources

Optimization

Technical Support Center: Troubleshooting the Precipitation of N-(2,5-dichlorophenyl)-4-ethoxybenzamide in Aqueous Buffers

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center for handling challenging compounds. This guide provides researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for handling challenging compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) regarding the precipitation of N-(2,5-dichlorophenyl)-4-ethoxybenzamide in aqueous buffer systems. Our approach is rooted in first principles of physical chemistry to empower you with the causal understanding needed to solve solubility challenges.

Section 1: Understanding the Core Problem - Why Does Precipitation Occur?

This section addresses the fundamental physicochemical properties of N-(2,5-dichlorophenyl)-4-ethoxybenzamide that dictate its behavior in aqueous solutions.

Q1: What are the key physicochemical properties of N-(2,5-dichlorophenyl)-4-ethoxybenzamide that influence its solubility?

A1: The solubility of N-(2,5-dichlorophenyl)-4-ethoxybenzamide is primarily governed by its molecular structure, which results in high lipophilicity ("fat-loving") and low affinity for water. The key properties are summarized below.

The molecule possesses two aromatic rings, two chlorine atoms, and an ethoxy group, all of which contribute to its non-polar, hydrophobic character. The calculated octanol-water partition coefficient (XLogP3-AA) of 4.4 is a strong indicator of poor aqueous solubility.[1] While the amide group can participate in hydrogen bonding, its influence is outweighed by the large hydrophobic surface area.[2] Furthermore, the amide proton is very weakly acidic (pKa of a typical benzamide is ~13), meaning it will not ionize to form a more soluble salt in typical biological buffer pH ranges (e.g., pH 4-8).[3][4][5]

PropertyValueImplication for SolubilityReference
Molecular Formula C₁₅H₁₃Cl₂NO₂-[1]
Molecular Weight 310.2 g/mol High molecular weight often correlates with lower solubility.[1]
XLogP3-AA 4.4Indicates high lipophilicity and predicts very low aqueous solubility.[1]
Hydrogen Bond Donors 1Limited capacity to form hydrogen bonds with water.[1]
Hydrogen Bond Acceptors 2Limited capacity to form hydrogen bonds with water.[1]
Q2: What is the most common cause of precipitation when preparing my aqueous working solution?

A2: The most frequent cause of precipitation for this compound is solvent-mediated precipitation , which occurs when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer.[6][7]

This happens because:

  • High Supersaturation: You create a transient, localized area of high supersaturation as the DMSO stock enters the aqueous phase. The compound's concentration in this small volume far exceeds its thermodynamic solubility limit in the mixed solvent system.

  • Rapid Polarity Shift: The compound is stable in the non-polar DMSO environment but is abruptly forced into the highly polar aqueous environment. Unable to form favorable interactions with water, the molecules rapidly self-associate and precipitate out of solution to reach a lower energy state.[7]

This issue is a classic challenge for many compounds in drug discovery pipelines that exhibit low aqueous solubility.[8]

Section 2: Proactive Strategies & Best Practices

Preventing precipitation starts with meticulous preparation of the stock and working solutions.

Q3: How should I prepare and store the initial stock solution to minimize problems?

A3: A properly prepared and stored stock solution is critical. For poorly soluble compounds, DMSO is the most common and effective starting solvent.[6][8]

Key Recommendations:

  • Use High-Quality Solvent: Always use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb atmospheric water, which can reduce the solubility of highly lipophilic compounds over time.[6]

  • Ensure Complete Dissolution: Before any dilution, visually confirm that the compound is fully dissolved in the stock solution. Gentle warming (to 37°C) or sonication can aid dissolution.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can induce compound precipitation.[6][8][9] This may occur as the compound forms more stable, less soluble crystalline structures over time. It is best practice to aliquot the stock solution into single-use volumes to avoid this.

See Protocol 1 for a detailed methodology.

Q4: What is the correct laboratory technique for diluting the DMSO stock into my aqueous buffer?

A4: The dilution technique is arguably the most critical step in preventing precipitation. The goal is to minimize the localized concentration of the compound and the organic solvent during addition.

The recommended method is to add the stock solution to the buffer, not the other way around . Specifically, add the small volume of DMSO stock dropwise into the full volume of vigorously stirring or vortexing aqueous buffer.[7] This rapid dispersion ensures that the DMSO is diluted quickly, preventing the compound from reaching a critical concentration for nucleation and precipitation.

G cluster_0 Preparation cluster_1 Addition cluster_2 Result A 1. Vigorously stir final volume of aqueous buffer C 3. Add stock solution SLOWLY and DROPWISE into the stirring buffer A->C B 2. Prepare small volume of concentrated DMSO stock solution B->C D 4. Allow to mix for several minutes C->D E Homogeneous, clear working solution (No Precipitation) D->E

Caption: Workflow for optimal dilution of a DMSO stock into aqueous buffer.

Section 3: Troubleshooting Guide for Persistent Precipitation

If precipitation continues despite following best practices, a formulation-based approach is necessary. This guide provides a systematic workflow for troubleshooting.

Q5: I followed the correct dilution procedure, but my compound still precipitates. What is my next step?

A5: This indicates that the final concentration of your compound in the aqueous buffer exceeds its intrinsic solubility, even with a small percentage of DMSO. The next step is to systematically evaluate formulation strategies to increase the compound's apparent solubility. These strategies involve adding pharmaceutically acceptable excipients like co-solvents, surfactants, or cyclodextrins.[10][11][12]

The following decision tree outlines a logical troubleshooting workflow.

G Start Precipitation Observed Check_Protocol Verify Stock Prep & Dilution Technique (See Section 2) Start->Check_Protocol Still_Ppt Precipitation Persists? Check_Protocol->Still_Ppt CoSolvent Step 1: Introduce Co-solvent (e.g., PEG 400, Ethanol) Is solution clear? Still_Ppt->CoSolvent Yes Success Solution Clear: Proceed with Experiment Still_Ppt->Success No Surfactant Step 2: Try Surfactant (e.g., Tween 80) Is solution clear? CoSolvent->Surfactant No CoSolvent->Success Yes Cyclodextrin Step 3: Try Cyclodextrin (e.g., HP-β-CD) Is solution clear? Surfactant->Cyclodextrin No Surfactant->Success Yes Cyclodextrin->Success Yes Failure Re-evaluate: - Lower final concentration - Consider alternative compound - Advanced formulation (e.g., SEDDS) Cyclodextrin->Failure No

Caption: Troubleshooting decision tree for addressing compound precipitation.

Q6: How do co-solvents work, and which ones should I try?

A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[13][14] This makes the environment more favorable for hydrophobic compounds like N-(2,5-dichlorophenyl)-4-ethoxybenzamide, thereby increasing their solubility.[14][15]

The selection of a co-solvent and its final concentration is a critical balancing act; you must enhance solubility without compromising the integrity of your biological assay (e.g., high concentrations of some solvents can be toxic to cells).[6]

Co-SolventTypical Concentration Range (v/v)Notes
Ethanol 1 - 10%Generally well-tolerated in many assays.
Propylene Glycol (PG) 1 - 20%Common vehicle for preclinical studies.
Polyethylene Glycol 400 (PEG 400) 5 - 30%Higher viscosity; very effective for many compounds.
N-Methyl-2-pyrrolidone (NMP) 1 - 5%Potent solvent, but use at low concentrations due to potential toxicity.

To test co-solvents: Start by preparing your aqueous buffer containing the desired percentage of the co-solvent before adding the DMSO stock of your compound using the proper dilution technique.

Q7: When should I consider using surfactants or cyclodextrins?

A7: Surfactants and cyclodextrins are excellent alternatives when co-solvents are ineffective or incompatible with your assay.[10]

  • Surfactants (e.g., Polysorbate 80/Tween® 80, Cremophor® EL): These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate your insoluble compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[10] They are often effective at very low concentrations (0.1% - 2%).

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The insoluble drug can become trapped within this cavity, forming a soluble "inclusion complex".[10][16] This is a powerful technique for increasing apparent solubility without using organic solvents.

These should be evaluated systematically, similar to co-solvents, by preparing the buffer with the solubilizing agent before adding the compound.

Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the mass of N-(2,5-dichlorophenyl)-4-ethoxybenzamide (MW: 310.2 g/mol ) required to make a 10 mM solution in your desired volume (e.g., for 1 mL, you need 3.102 mg).

  • Weigh Compound: Accurately weigh the compound into a sterile, appropriate-sized glass vial.

  • Add Solvent: Add approximately 80% of the final required volume of anhydrous, high-purity DMSO.

  • Promote Dissolution: Vortex the vial for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) may also be applied.

  • Final Volume: Once fully dissolved, add DMSO to reach the final target volume. Vortex again to ensure homogeneity.

  • Storage: Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment with Co-solvents

This protocol allows you to quickly determine the approximate solubility limit in different formulations.

  • Prepare Buffers: Create a series of your primary aqueous buffer, each containing a different concentration of a co-solvent (e.g., Buffer + 5% PEG 400, Buffer + 10% PEG 400, etc.).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.

  • Transfer to Buffers: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into a corresponding well of a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of your prepared buffers. This creates a range of final compound concentrations.

  • Equilibrate: Seal the plate and shake at room temperature for 1-2 hours.

  • Measure Turbidity: Use a plate reader to measure the turbidity (absorbance at ~620 nm) of each well. The concentration at which turbidity sharply increases is the approximate kinetic solubility limit.

References
  • Wikipedia Contributors. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link][13]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354–357. [Link][17]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 6031–6069. [Link][18]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link][19]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link][20]

  • Goldsmith, M. R., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link][21]

  • Avdeef, A. (2001). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Computer-Aided Molecular Design, 15(11), 1011–1026. [Link][22]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. Retrieved from [Link][23]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link][2]

  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link][14]

  • Zhang, Y., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Scientific Reports, 9(1), 7855. [Link][24]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link][15]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link][25]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link][4]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link][26]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link][27]

  • Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents... Spiral. Retrieved from [Link][28]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link][29]

  • Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube. [Link][30]

  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide... Journal of Chemical & Engineering Data. [Link][31]

  • ResearchGate. (2025, December 23). pKa values in solubility determination using the Henderson-Hasselbalch equation. Retrieved from [Link][32]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link][6]

  • Wikipedia Contributors. (n.d.). Benzamide. In Wikipedia. Retrieved from [Link][3]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link][33]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link][9]

  • KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link][34]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link][8]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link][35]

  • ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link][36]

  • National Center for Biotechnology Information. (n.d.). 2,5-dichloro-N-(4-ethoxyphenyl)benzamide. PubChem. Retrieved from [Link][1]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (n.d.). Benzamide, N-(2,5-dichlorophenyl)-. PubChem. Retrieved from [Link][37]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link][38]

  • MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. Retrieved from [Link][39]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link][16]

Sources

Troubleshooting

Technical Support Center: N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Stability, Synthesis, and Handling Guide Welcome to the Technical Support Hub. Ticket Subject: Overcoming Hydrolysis & Instability of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Synthesis, and Handling Guide

Welcome to the Technical Support Hub. Ticket Subject: Overcoming Hydrolysis & Instability of N-(2,5-dichlorophenyl)-4-ethoxybenzamide. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary: The "2,5-Dichloro" Paradox

Users frequently report two seemingly contradictory issues with N-(2,5-dichlorophenyl)-4-ethoxybenzamide :

  • Synthesis Failure: Difficulty forming the amide bond (low yield).

  • Stability Failure: Rapid degradation (hydrolysis) of the final product in solution.

The Root Cause: The 2,5-dichlorophenyl moiety is the critical instability factor. The two chlorine atoms are strong electron-withdrawing groups (EWGs).

  • In Synthesis: They pull electron density from the aniline nitrogen, rendering it a poor nucleophile . It struggles to attack the 4-ethoxybenzoyl electrophile.

  • In Stability: Once formed, these same chlorines stabilize the aniline leaving group. This lowers the energy barrier for water or hydroxide to attack the carbonyl and break the C-N bond [1][2].

Diagnostic Hub: Is it Hydrolysis or Synthesis Failure?

Before modifying your protocol, use this decision matrix to confirm the issue.

Troubleshooting Start Issue Detected CheckLCMS Check LC-MS/HPLC Is the mass (M+H)+ 310/312 observed? Start->CheckLCMS MassFound Mass Found (Product exists) CheckLCMS->MassFound Yes NoMass Mass NOT Found (Only Starting Materials) CheckLCMS->NoMass No CheckTime Does peak decrease over time in solvent? MassFound->CheckTime SynthFail DIAGNOSIS: Coupling Failure (Low Nucleophilicity) NoMass->SynthFail Hydrolysis DIAGNOSIS: Hydrolysis (Instability) CheckTime->Hydrolysis Yes SolventCheck Check Solvent pH Are you using MeOH/Water? CheckTime->SolventCheck No SolventCheck->Hydrolysis Basic pH Stable Stable SolventCheck->Stable Neutral pH

Figure 1: Diagnostic flowchart to distinguish between synthesis failure (kinetic inhibition) and hydrolysis (thermodynamic instability).

Mechanism of Hydrolysis

Understanding the mechanism is the only way to prevent it. The hydrolysis of benzanilides is accelerated by EWGs on the aniline ring.

The Pathway:

  • Activation: The carbonyl carbon is highly electrophilic because the nitrogen lone pair is delocalized into the electron-deficient 2,5-dichlorophenyl ring.

  • Attack: Water/Hydroxide attacks the carbonyl.[1]

  • Collapse: The tetrahedral intermediate collapses. Crucially, 2,5-dichloroaniline is a better leaving group (

    
     of conjugate acid ~2.0) compared to unsubstituted aniline (
    
    
    
    ~4.6). This drives the reaction forward [3].

Mechanism Amide Amide Substrate (Electrophilic C=O) Attack Nucleophilic Attack (OH- / H2O) Amide->Attack + H2O Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Bond Cleavage Intermediate->Collapse Fast Step (Stabilized LG) Products Products: 4-Ethoxybenzoic acid + 2,5-Dichloroaniline Collapse->Products

Figure 2: Hydrolysis pathway. The 2,5-dichloro substitution accelerates the "Collapse" phase by stabilizing the leaving group.

Corrective Protocols

A. Synthesis Optimization (Overcoming Low Nucleophilicity)

Issue: The aniline is too "deactivated" for standard EDC/NHS coupling.

Recommended Protocol: Acid Chloride Method Do not use standard coupling agents (EDC/DCC) as they are often too slow, allowing moisture to hydrolyze the active ester before the weak amine reacts.

  • Activation: Convert 4-ethoxybenzoic acid to its acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
    • Tip: Add a drop of DMF as a catalyst.

    • Verification: Ensure excess

      
       is fully removed (azeotrope with toluene) to prevent HCl generation in the next step.
      
  • Coupling: Dissolve 2,5-dichloroaniline in dry DCM or THF. Add a non-nucleophilic base (Pyridine or DIPEA).

    • Critical: Add the acid chloride slowly at 0°C.

    • Why? The base neutralizes the HCl byproduct. Without base, the HCl will protonate the aniline, completely killing the reaction.

  • Workup: Wash with mild acid (0.1 N HCl) to remove unreacted aniline, then rapidly wash with sat.

    
    .
    
    • Warning: Do not let the product sit in basic aqueous layers. Separate immediately.

B. Formulation & Storage (Preventing Hydrolysis)

Issue: Compound degrades in DMSO stock or biological buffers.

ParameterRecommendationScientific Rationale
Stock Solvent Anhydrous DMSO Water is the reagent of hydrolysis. Use fresh, high-grade DMSO stored over molecular sieves.
Storage Temp -20°C or -80°C Hydrolysis is temperature-dependent. Arrhenius equation dictates significantly slower rates at low temps.
pH Stability pH 4.0 - 6.0 Avoid pH > 7.5. Alkaline hydrolysis is orders of magnitude faster than acid hydrolysis for electron-deficient anilides [4].
Buffer Choice Phosphate/Citrate Avoid Tris or primary amine buffers if possible (though transamidation is rare, it is possible).

Frequently Asked Questions (FAQ)

Q: I see a new peak at R.T. 2.1 min in my LCMS after 24 hours. Is this the hydrolysis product? A: Likely. Run a standard of 2,5-dichloroaniline . If the retention times match, your amide bond is cleaving. The other product, 4-ethoxybenzoic acid, may elute earlier due to ionization.

Q: Can I use this compound in a cell-based assay at pH 7.4? A: Yes, but prepare fresh . Do not store the diluted media. The half-life of electron-deficient benzanilides at pH 7.4 is often sufficient for 24-48h assays, but stock solutions in DMSO/Water mixtures will degrade over weeks.

Q: Why is my yield low even when using HATU? A: HATU is excellent, but 2,5-dichloroaniline is sterically hindered and electronically deactivated. The active ester formed by HATU may hydrolyze (react with trace water in DMF) faster than the slow aniline can attack it. Switch to the Acid Chloride protocol (Section 4A) for this specific substrate.

Q: Is the "ethoxy" group contributing to the instability? A: Minimally. The 4-ethoxy group is electron-donating (via resonance). This actually stabilizes the carbonyl slightly against nucleophilic attack compared to a 4-nitro group. The instability is almost entirely driven by the 2,5-dichlorophenyl side [5].

References

  • PubChem. 2,5-dichloro-N-(4-ethoxyphenyl)benzamide (CID 869300).[2] National Library of Medicine. Available at: [Link]

  • Mandyuk, V. F., & Lushina, N. P. (1966).[3] Kinetics of the hydrolysis of carboxylic acid anilides. I. Effect of substituents on the rate of hydrolysis of benzanilide. Ukrainskii Khimicheskii Zhurnal.[3] (Discusses Hammett relation and acceleration by EWGs).

  • Master Organic Chemistry. Amide Hydrolysis Mechanism. Available at: [Link]

  • Cauzzo, G., et al. (1960).[3] Kinetics of the hydrolysis of N-substituted amides. III. Benzanilide and p-substituted derivatives.[3][4][5][6] Atti della Accademia Nazionale dei Lincei.[3] (Establishes the kinetic baseline for substituted benzanilides).

Sources

Reference Data & Comparative Studies

Validation

N-(2,5-dichlorophenyl)-4-ethoxybenzamide H1 NMR spectrum analysis

This guide outlines the H1 NMR structural profiling of N-(2,5-dichlorophenyl)-4-ethoxybenzamide , designed for researchers requiring rigorous structural validation. Executive Summary: The Analytical Challenge The structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the H1 NMR structural profiling of N-(2,5-dichlorophenyl)-4-ethoxybenzamide , designed for researchers requiring rigorous structural validation.

Executive Summary: The Analytical Challenge

The structural elucidation of N-(2,5-dichlorophenyl)-4-ethoxybenzamide presents a specific challenge: distinguishing the electronic effects of the electron-donating ethoxy group (benzoyl ring) from the electron-withdrawing chlorine substituents (aniline ring).

This guide compares two analytical "products" (methodologies):

  • The Gold Standard: Analysis in DMSO-d6 (Dimethyl Sulfoxide-d6).

  • The Alternative: Analysis in CDCl3 (Deuterated Chloroform).

Recommendation: DMSO-d6 is the superior solvent system for this compound due to the stabilization of the amide proton (


) and prevention of aggregation, ensuring accurate integration and multiplicity resolution.

Part 1: Chemical Profile & Structural Logic

To interpret the spectrum, we must deconstruct the molecule into three magnetically distinct zones.

ZoneMoietyElectronic InfluenceExpected Signal Pattern
A Ethoxy Tail (

)
Strong Shielding / Donating (+M)Triplet (

) & Quartet (

)
B Benzoyl Core

-System (AA'BB')
Two Doublets (Para-substitution pattern)
C 2,5-Dichloro Ring Inductive Withdrawal (-I)AMX / ABC System (3 aromatic protons)
D Amide Linker H-Bond DonorSinglet (Broad in CDCl3, Sharp in DMSO)

Part 2: Comparative Analysis (DMSO-d6 vs. CDCl3)

This section objectively compares the spectral performance in the two most common solvent systems.

Performance Matrix
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Scientific Rationale
Amide Proton Visibility Excellent (

ppm)
Poor (

ppm)
DMSO acts as a H-bond acceptor, "locking" the NH proton in a deshielded environment, sharpening the peak.
Solubility High Moderate The polar amide backbone dissolves more efficiently in polar aprotic DMSO.
Water Interference Signal at

ppm
Signal at

ppm
DMSO moves the water peak away from the critical ethoxy triplet (

ppm).
Resolution High (Sharp peaks)Variable (Broadening likely)CDCl3 allows intermolecular H-bonding (dimerization), causing peak broadening of the amide and ortho-protons.
Experimental Data: Predicted Chemical Shifts ( , ppm)

Based on substituent additivity rules and analogous benzanilide data.

AssignmentMultiplicity

(DMSO-d6)

(CDCl3)
Coupling (

Hz)
Amide NH Singlet (s)10.20 8.35 (br)-
H-6' (Aniline, ortho)Doublet (d)7.958.45

H-2,6 (Benzoyl)Doublet (d)7.927.85

H-3 (Aniline, meta)Doublet (d)7.557.35

H-4 (Aniline, para)dd7.257.05

H-3,5 (Benzoyl)Doublet (d)7.056.95

Ethoxy -OCH2- Quartet (q)4.124.10

Ethoxy -CH3 Triplet (t)1.361.45

Critical Insight: In CDCl3, the H-6' proton (on the dichloro ring) often shifts significantly downfield (


) due to the anisotropy of the carbonyl group when the amide bond is in the trans conformation. In DMSO, solvent coordination disrupts this specific conformation slightly, often compressing the aromatic region.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this strict protocol. This workflow includes "Checkpoints" to validate sample integrity before wasting instrument time.

Step 1: Sample Preparation
  • Massing: Weigh 5.0 – 10.0 mg of the solid compound into a clean vial.

    • Why? Below 5 mg reduces signal-to-noise (S/N); above 10 mg can cause viscosity broadening in DMSO.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Checkpoint: Ensure the solution is perfectly clear. If cloudy, sonicate for 30 seconds. Particulates cause magnetic field inhomogeneity (shimming errors).

  • Transfer: Filter through a glass wool plug into the NMR tube if any suspension remains.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C).

Part 4: Structural Assignment Workflow

Use the following logic flow to assign the spectrum. This prevents misinterpretation of the aromatic region.

NMR_Assignment_Logic Start Start Analysis Step1 Identify Aliphatic Region (1.0 - 4.5 ppm) Start->Step1 Decision1 Is there a Quartet (~4.1) and Triplet (~1.4)? Step1->Decision1 Confirm1 Confirm: 4-Ethoxy Group Present Decision1->Confirm1 Yes Step2 Identify Amide Proton (> 9.0 ppm) Confirm1->Step2 Decision2 Is it a sharp singlet? Step2->Decision2 Confirm2 Confirm: Amide Linkage (DMSO stabilizes this) Decision2->Confirm2 Yes (in DMSO) Step3 Analyze Aromatic Region (6.5 - 8.5 ppm) Confirm2->Step3 Logic1 Locate AA'BB' System (2 doublets, J~8.8Hz) Step3->Logic1 Logic2 Locate AMX System (3 protons, complex splitting) Step3->Logic2 Final Structure Validated Logic1->Final Logic2->Final

Figure 1: Logical stepwise workflow for signal assignment, prioritizing the distinct ethoxy signals before deconvoluting the complex aromatic region.

Part 5: Troubleshooting & Impurity Profiling

Even with high-purity samples, specific artifacts appear in NMR.

Artifact / ImpurityChemical Shift (

)
Source / CauseRemediation
Water (HOD) 3.33 ppm (DMSO)Hygroscopic solventUse a fresh ampoule of DMSO-d6.
DMSO (Residual) 2.50 ppm (Quintet)SolventUse as internal reference (set to 2.50).
Precursor: 2,5-Dichloroaniline ~5.5 ppm (Broad s)Unreacted amineCheck for broad NH2 peak; repurify via acid wash.
Rotational Isomers Duplicate peaksRestricted C-N rotationRare in this specific benzamide at 25°C; if seen, heat to 50°C to coalesce.

References

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 46(1), 38–48.

  • Gowda, B. T., et al. (2008).[1] Structural studies on N-(2,5-dichlorophenyl)-benzamide and related compounds. Zeitschrift für Naturforschung A, 63(a).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

  • PubChem Compound Summary. (2024). N-(2,5-dichlorophenyl)benzamide.[2] National Center for Biotechnology Information.

Sources

Comparative

Technical Guide: C13 NMR Structural Verification of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

N-(2,5-dichlorophenyl)-4-ethoxybenzamide (Formula: C₁₅H₁₃Cl₂NO₂, MW: 310.17) represents a specific class of substituted benzanilides often utilized as intermediates in the synthesis of antifungal agents, anthelmintics, or kinase inhibitors.

In drug development, the structural validation of this compound is critical, particularly to distinguish it from its regioisomers (e.g., the 2,4-dichloro or 3,4-dichloro analogues) which can form if the starting aniline material is impure.

This guide provides a predictive reference standard for the Carbon-13 (C13) NMR chemical shifts of this molecule. By synthesizing data from substituent additivity rules (SCS) and empirical literature on benzanilide derivatives, we establish a robust protocol for verification.

The Molecule at a Glance
  • Fragment A (Acid Side): 4-Ethoxybenzoyl moiety.

  • Fragment B (Amine Side): 2,5-Dichloroaniline moiety.

  • Key Diagnostic Feature: The amide carbonyl signal (~165 ppm) and the differentiation of the chlorinated aromatic ring pattern.[1][2]

Experimental Protocol: Sample Preparation

To ensure reproducibility and match the chemical shifts provided in this guide, the following protocol is mandatory. Solvent effects—particularly hydrogen bonding with the amide proton—can shift the carbonyl and ipso-carbons by 1-3 ppm.

Methodology
  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d6) is the required standard.

    • Reasoning: Chloroform-d (CDCl₃) often leads to poor solubility for benzanilides and inconsistent amide shifts due to concentration-dependent dimerization. DMSO-d₆ disrupts these dimers, providing sharp, monomeric signals.

  • Concentration: Prepare a 20-30 mg/mL solution.

    • Note: Lower concentrations may require excessive scan times for quaternary carbon detection (C-Cl, C=O).

  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for ¹³C).

    • Scans: Minimum 512 scans (to resolve low-intensity quaternary carbons).

    • Pulse Sequence: Proton-decoupled ¹³C (CPD) and DEPT-135 (to distinguish CH/CH₃ from C/CH₂).

Reference Data: Predicted Chemical Shifts

The following table synthesizes predicted values based on Hammett substituent constants and empirical data from analogous benzanilides [1, 2].

Table 1: C13 NMR Chemical Shift Assignment (DMSO-d₆)
AssignmentCarbon TypePredicted Shift (δ, ppm)Signal Characteristics
C=O Quaternary (C)164.5 – 165.5 Weak intensity; most downfield signal.
C4 (Ethoxy-ipso)Quaternary (C)161.0 – 162.0 Deshielded by Oxygen; distinct aromatic signal.
C1' (N-ipso)Quaternary (C)135.5 – 137.0 Shifted downfield due to Amide N attachment.
C5' (Cl-meta)Quaternary (C)131.5 – 133.0 C-Cl carbon; typically weak intensity.
C2, C6 (Benzoyl)Methine (CH)129.0 – 130.0 Strong, symmetric signal (2 carbons).
C3' (Dichlorophenyl)Methine (CH)130.0 – 131.0 Located between two Cl positions (meta/ortho).
C6' (Dichlorophenyl)Methine (CH)126.0 – 128.0 Ortho to Amide N; distinct from other CHs.
C1 (Benzoyl-ipso)Quaternary (C)125.5 – 126.5 Ipso to Carbonyl.
C2' (Cl-ortho)Quaternary (C)122.0 – 124.0 C-Cl carbon; ortho to Amide N.
C4' (Dichlorophenyl)Methine (CH)124.0 – 125.5 Para to Amide N.
C3, C5 (Benzoyl)Methine (CH)113.5 – 114.5 Shielded by ethoxy group (Ortho-effect).
O-CH₂ (Ethoxy)Methylene (CH₂)63.0 – 64.0 Negative peak in DEPT-135.
CH₃ (Ethoxy)Methyl (CH₃)14.5 – 15.0 High field aliphatic signal.

Note: "Prime" notation (e.g., C1') refers to the aniline (dichlorophenyl) ring. Non-prime refers to the benzoyl (acid) ring.

Comparative Analysis: Distinguishing Regioisomers

The most common synthetic error is the use of an incorrect dichloroaniline isomer. The C13 NMR is the definitive tool for distinguishing the 2,5-dichloro target from the 2,4-dichloro impurity.

The "Smoking Gun" Differentiation Strategy

While the ethoxybenzoyl signals (Ring A) will remain identical, the dichloro-substituted ring (Ring B) exhibits a distinct pattern in the DEPT-135 spectrum.

FeatureTarget: N-(2,5-dichlorophenyl) Impurity: N-(2,4-dichlorophenyl)
C4' Position CH (Methine) C-Cl (Quaternary)
DEPT-135 Signal Positive Peak at ~125 ppmNo Signal (Quaternary carbons invisible)
Spectral Pattern 3 Aromatic CH peaks (C3', C4', C6')3 Aromatic CH peaks (C3', C5', C6')
Key Difference The C4' signal is a strong CH peak.[3]The C4' position is silent in DEPT; replaced by C5' CH.

Expert Insight: If you observe a "missing" aromatic CH signal in the 124-126 ppm region relative to the integration of the benzoyl ring protons (in H-NMR) or intensity in C-NMR, suspect the 2,4-isomer. The 2,5-isomer has a proton at the para position relative to the nitrogen, whereas the 2,4-isomer has a chlorine at that position.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and verifying the compound, ensuring no step is overlooked.

G Start Synthesis Reaction (4-Ethoxybenzoyl chloride + 2,5-Dichloroaniline) Workup Workup & Recrystallization (Remove unreacted aniline) Start->Workup Sample Sample Prep (25mg in DMSO-d6) Workup->Sample HNMR 1H NMR Check (Confirm Amide NH @ ~10ppm) Sample->HNMR CNMR 13C NMR Acquisition (CPD + DEPT-135) HNMR->CNMR If Pure Verify Data Verification (Match Table 1) CNMR->Verify Verify->Start Mismatch (Isomer Found)

Figure 1: Critical path workflow for the synthesis and structural verification of substituted benzanilides.

References

  • Suezawa, H., et al. (2001). "Substituent Effects on the 1H, 13C, and 15N NMR Spectra of Substituted Benzanilides." Bulletin of the Chemical Society of Japan, 74(1), 115-121. Link

  • AIST Spectral Database for Organic Compounds (SDBS). "Carbon-13 NMR spectra of 2,5-dichloroaniline and 4-ethoxybenzamide." National Institute of Advanced Industrial Science and Technology. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent additivity rules).

Sources

Validation

N-(2,5-dichlorophenyl)-4-ethoxybenzamide HPLC purity method

An In-Depth Technical Guide to the HPLC Purity Analysis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide: A Comparative Approach This guide provides a comprehensive examination of a robust High-Performance Liquid Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Purity Analysis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide: A Comparative Approach

This guide provides a comprehensive examination of a robust High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of N-(2,5-dichlorophenyl)-4-ethoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis against prominent alternative techniques: Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The objective is to equip you with the foundational knowledge and practical data needed to select and implement the most appropriate analytical strategy for your specific research and quality control objectives.

N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a benzamide derivative, a chemical scaffold of significant interest in medicinal chemistry and materials science.[1][2] Like any synthesized compound destined for further use, particularly in pharmaceutical development, its purity is not a trivial characteristic—it is a critical determinant of its efficacy, safety, and reproducibility in downstream applications. The presence of impurities, even in trace amounts, can alter biological activity, introduce toxicity, or interfere with mechanistic studies. Therefore, a precise, accurate, and reliable analytical method for purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis for its versatility, robustness, and ability to separate non-volatile and thermally unstable compounds.[3][4] This guide establishes a validated HPLC method as a baseline and explores the analytical landscape to provide a holistic perspective on purity determination.

The Core Technique: A Validated Reversed-Phase HPLC Method

The proposed method leverages the principles of reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. The non-polar nature of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, with its dichlorinated phenyl and ethoxy-phenyl rings (Calculated XLogP3-AA: 4.4), makes it an ideal candidate for this technique.[5]

Rationale for Method Parameters
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its wide applicability and strong hydrophobic retention of aromatic compounds. The 5 µm particle size is a standard choice, offering a good balance between efficiency and backpressure.[3]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed. Acetonitrile serves as the strong organic solvent to elute the compound. The phosphate buffer (pH 3.0) is critical for ensuring that any ionizable functional groups on the analyte or impurities have a consistent charge state, leading to sharp, reproducible peaks.

  • Detection: UV detection at 254 nm is chosen as this wavelength is commonly effective for aromatic compounds containing chromophores like benzene rings and amide groups, which are present in the target molecule.

  • Temperature Control: Maintaining a constant column temperature (30 °C) is essential for ensuring the stability and reproducibility of retention times.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Analytical balance, volumetric flasks, pipettes.
  • HPLC-grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and water.

2. Preparation of Solutions:

  • Mobile Phase A (Buffer): Dissolve potassium dihydrogen phosphate in HPLC-grade water to a concentration of 20 mM. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B (Organic): HPLC-grade acetonitrile.
  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of N-(2,5-dichlorophenyl)-4-ethoxybenzamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Gradient Program | Time (min) | % Mobile Phase B (ACN) | | | 0.0 | 40 | | | 20.0 | 80 | | | 25.0 | 80 | | | 25.1 | 40 | | | 30.0 | 40 |

4. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the standard solution (five replicate injections for system suitability) and then the sample solution.
  • System Suitability: For the reference standard, the relative standard deviation (RSD) of the peak area for five replicate injections should be ≤ 2.0%.
  • Purity Calculation: Determine the area of all peaks in the sample chromatogram. Calculate the purity as a percentage of the main peak area relative to the total area of all peaks.
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the HPLC purity determination process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phases (A: Buffer, B: ACN) instrument_setup Set Up HPLC System (Gradient, Flow, Temp) prep_mobile->instrument_setup prep_std Prepare Reference Standard Solution inject_std Inject Standard (System Suitability) prep_std->inject_std prep_sample Prepare Test Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) instrument_setup->inject_blank inject_blank->inject_std inject_std->inject_sample check_sst Verify System Suitability (SST) inject_sample->check_sst integrate_peaks Integrate Peaks in Sample Chromatogram check_sst->integrate_peaks SST Pass final_report Generate Final Report check_sst->final_report SST Fail (Troubleshoot) calculate_purity Calculate % Area Purity integrate_peaks->calculate_purity calculate_purity->final_report

Fig 1. HPLC Purity Analysis Workflow

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a robust and widely used technique, other methods offer distinct advantages in specific contexts. The choice of method should be guided by the project's requirements for speed, sensitivity, resolution, and the nature of potential impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC that utilizes columns packed with sub-2 µm particles.[6] To be effective, this requires a specialized system capable of handling significantly higher backpressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[4]

  • Advantages over HPLC:

    • Speed: Analysis times can be reduced by a factor of up to 9, dramatically increasing sample throughput.[6][7]

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves the resolution between closely eluting impurities and increases the signal-to-noise ratio, thereby enhancing sensitivity.[3][6]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost savings and a reduced environmental footprint.[3][7]

  • Disadvantages:

    • Higher Cost: UPLC systems represent a greater capital investment.

    • Method Transfer: Methods developed on HPLC may require significant re-optimization for a UPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[8] For a compound like N-(2,5-dichlorophenyl)-4-ethoxybenzamide (MW ≈ 310 g/mol ), its suitability for GC depends on its thermal stability and volatility.[5]

  • Advantages over HPLC:

    • Impurity Identification: The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities rather than just quantifying them.

    • Sensitivity for Volatiles: GC is exceptionally sensitive for detecting volatile or semi-volatile impurities (e.g., residual solvents) that may be difficult to analyze by HPLC.[8]

  • Disadvantages:

    • Thermal Instability: The compound must be able to be vaporized without degradation. Many complex pharmaceutical molecules are not suitable for GC.

    • Non-Volatile Impurities: GC cannot analyze non-volatile impurities (e.g., salts, starting materials of high molecular weight), which HPLC handles routinely.

    • Derivatization: If the compound is not sufficiently volatile, a chemical derivatization step may be required, adding complexity and potential sources of error.[9]

Capillary Electrophoresis (CE)

CE separates molecules in a narrow capillary based on their charge-to-mass ratio under the influence of a high electric field.[10][11] It offers a fundamentally different separation mechanism compared to chromatography.

  • Advantages over HPLC:

    • High Efficiency: CE can achieve extremely high theoretical plate counts, leading to exceptional resolution.[12]

    • Minimal Sample/Reagent Consumption: Injection volumes are in the nanoliter range, and total buffer consumption is minimal, making it ideal for precious samples.[12][13]

    • Orthogonal Separation: Because the separation mechanism is different, CE can resolve impurities that co-elute in an HPLC run, providing a more complete purity profile.

  • Disadvantages:

    • Lower Sensitivity (with UV): The short path length for UV detection in the capillary typically results in lower concentration sensitivity compared to HPLC.[12]

    • Neutral Compounds: The basic CE mode (Capillary Zone Electrophoresis) only separates charged species. Analysis of neutral compounds requires more complex methods like Micellar Electrokinetic Chromatography (MEKC).

    • Robustness: CE methods can sometimes be less robust than HPLC methods, being more sensitive to minor changes in buffer composition or sample matrix.

Performance Comparison Summary

The table below provides a semi-quantitative comparison of the discussed techniques for the purity analysis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

ParameterHPLC (Proposed Method) UPLC GC-MS Capillary Electrophoresis (CE)
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningGas-Solid PartitioningElectrophoretic Mobility
Typical Analysis Time 20-30 min2-10 min15-30 min10-20 min
Resolution Good-ExcellentExcellent-SuperiorExcellentSuperior
Sensitivity (LOQ) Good (~0.05%)Excellent (~0.01%)Excellent (with MS)Moderate (~0.1% with UV)
Solvent Consumption HighLowVery Low (Carrier Gas)Extremely Low
Impurity Identification No (requires MS detector)No (requires MS detector)Yes (Inherent)No (requires MS detector)
Best For Routine QC, method robustness, broad applicability.High-throughput screening, resolving complex mixtures.Volatile impurities, residual solvents, impurity identification.Orthogonal method, very small sample sizes, charged impurities.

Decision Framework for Method Selection

Choosing the right analytical tool is a strategic decision. The following diagram illustrates a logical approach to selecting a method based on common project goals.

Method_Selection start Project Goal? q_speed Is High Throughput (Speed) Critical? start->q_speed q_id Is Identification of Unknown Impurities Required? q_speed->q_id No ans_uplc Use UPLC q_speed->ans_uplc Yes q_orthogonal Need an Orthogonal Method or Sample is Limited? q_id->q_orthogonal No ans_gcms Consider GC-MS (if analyte is volatile) q_id->ans_gcms Yes ans_ce Use Capillary Electrophoresis (CE) q_orthogonal->ans_ce Yes ans_hplc Use HPLC (Robust, Standard Method) q_orthogonal->ans_hplc No

Fig 2. Decision Tree for Analytical Method Selection

Conclusion

For the routine, high-quality purity assessment of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, the proposed reversed-phase HPLC method stands as a reliable, robust, and scientifically sound choice. It provides the accuracy and precision required for quality control in most research and development settings.

However, a "one-size-fits-all" approach is rarely optimal in science. For laboratories focused on high-throughput analysis, transitioning to a UPLC method offers undeniable advantages in speed and efficiency.[3][6][7] When the structural elucidation of unknown impurities is the primary goal, GC-MS (assuming thermal stability) or LC-MS would be the superior choice. Finally, Capillary Electrophoresis serves as an invaluable orthogonal technique, offering a different selectivity that can reveal impurities missed by chromatography and is ideal when sample quantities are severely limited.[12][14]

By understanding the fundamental principles, advantages, and limitations of each technique, the modern scientist can make an informed decision, ensuring that the chosen analytical method is not only technically sound but also perfectly aligned with the overarching goals of their project.

References

  • Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed.
  • Alispharm. (n.d.).
  • Anonymous. (n.d.).
  • Baran, P. et al. (2012).
  • Anonymous. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Scribd.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline.
  • UBC Library Open Collections. (n.d.). Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. UBC Library.
  • Anonymous. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics.
  • Request PDF. (n.d.). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Request PDF.
  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. SCIEX.
  • BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.
  • PMC. (n.d.).
  • PubChem. (n.d.). 2,5-dichloro-N-(4-ethoxyphenyl)benzamide. PubChem.
  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Longdom Publishing. (n.d.). Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences. Longdom Publishing.

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Comparative

A Comparative Guide to the Biological Activity of Benzamide Analogs

The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a broad spectrum of biological activities. This guide provides an in-depth comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activities of various benzamide analogs, with a focus on their roles as Histone Deacetylase (HDAC) inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the structure-activity relationships that govern their potency and selectivity, present supporting experimental data, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds and to inform the design of novel therapeutics.

Benzamide Analogs as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones.[1] Their dysregulation is implicated in various cancers, making them a key target for therapeutic intervention.[1][2] Benzamide derivatives have emerged as a significant class of HDAC inhibitors, with several compounds demonstrating potent and selective activity.[2][3]

Mechanism of Action and Structure-Activity Relationship

Benzamide-based HDAC inhibitors typically function by chelating the zinc ion within the enzyme's active site, a critical interaction for their inhibitory effect.[4] The structure-activity relationship (SAR) of these analogs reveals that modifications to the benzamide scaffold can significantly impact their potency and isoform selectivity. For instance, substitutions on the benzamide ring can enhance electron density, leading to increased inhibitory activity.[5] The nature of the "cap" group, which is distal to the zinc-binding moiety, also plays a crucial role in determining isoform selectivity.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has provided insights into the interactions surrounding the benzamide ring, revealing that an increase in electron density enhances inhibitory activity.[5] Molecular docking studies have shown that the benzamide scaffold binds within the hydrophobic cavity of the HDAC active site.[5]

Comparative Biological Activity of Benzamide HDAC Inhibitors

The following table summarizes the inhibitory activity of selected benzamide analogs against various HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)NotesReference
CI-994 ---More selective for HDAC1 and HDAC3.[3][3]
MS-275 ---More selective for HDAC1 and HDAC3.[3][3]
MGCD0103 ---More selective for HDAC1 and HDAC3.[3][3]
Compound 13 >15,000>15,00041Highly selective for HDAC3.[4][4]
Compound 14 16023040Inhibits HDAC1, 2, and 3 with less selectivity.[4][4]
Compound 16 >10,000>10,00030Unprecedented selectivity for HDAC3 (>300-fold).[4][4]

Note: Specific IC50 values for CI-994, MS-275, and MGCD0103 across all isoforms were not consistently available in a single source.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the IC50 values of benzamide analogs against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin and trichostatin A in assay buffer)

  • Test compounds (benzamide analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well plate, add the HDAC assay buffer, the test compound dilutions, and the recombinant HDAC enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of HDAC Inhibition Workflow:

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Benzamide Analogs C Add Reagents and Compounds to Plate A->C B Prepare Reagents (Enzyme, Substrate, Buffer) B->C D Incubate at 37°C C->D E Add Developer Solution D->E F Incubate at 37°C E->F G Measure Fluorescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for in vitro HDAC inhibition assay.

Benzamide Analogs as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[6] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[7] Several benzamide analogs have been identified as potent PARP inhibitors.[8]

Mechanism of Action and Structure-Activity Relationship

The benzamide moiety is a key pharmacophore for PARP inhibition, primarily through hydrogen bonding interactions with critical residues in the NAD+ binding site of the enzyme.[9] Structure-activity relationship studies have shown that the orientation of the carboxamide group and the nature of substituents on the aromatic ring are crucial for potent inhibition.[9] Molecular docking studies indicate that these compounds can bind firmly within the catalytic pocket of PARP-1.[6]

Comparative Biological Activity of Benzamide PARP Inhibitors

The following table presents the PARP-1 inhibitory activity and anticancer activity of selected benzamide derivatives.

CompoundPARP-1 IC50 (nM)Anticancer Activity (HCT116 cells) IC50 (µM)NotesReference
Olaparib 1.49-FDA-approved PARP inhibitor (for comparison).[9][9]
Compound 13f 0.250.30Exhibits potent PARP-1 inhibition and anticancer activity.[6][6]
Compound 4a 2.013.6Potent EGFR and PARP-1 inhibition.[9][9]
Compound 4b 3.64.6Potent EGFR and PARP-1 inhibition.[9][9]
Experimental Protocol: PARP Inhibition Assay (Cell-Based)

This protocol outlines a method to assess the PARP-inhibitory activity of benzamide analogs in a cellular context.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds (benzamide analogs) dissolved in DMSO

  • DNA-damaging agent (e.g., hydrogen peroxide)

  • Antibodies for PAR detection (e.g., anti-PAR antibody)

  • Secondary antibody conjugated to a fluorescent dye

  • DAPI for nuclear staining

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Seed the cancer cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzamide analogs for a specified period (e.g., 1 hour).

  • Induce DNA damage by adding a DNA-damaging agent (e.g., H2O2) and incubate for a short period (e.g., 15 minutes).

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate the cells with the primary anti-PAR antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear PAR staining intensity.

  • Calculate the percent inhibition of PAR formation for each compound concentration and determine the IC50 value.

Diagram of PARP Signaling Pathway Inhibition:

PARP_Inhibition_Pathway cluster_pathway DNA Damage Response DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PARylation PAR Polymer Synthesis (PARylation) PARP->PARylation DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Benzamide Benzamide Analog (PARP Inhibitor) Benzamide->PARP Inhibits

Caption: Inhibition of the PARP-mediated DNA damage response.

Benzamide Analogs in Neuroscience

Substituted benzamides also play a significant role in the treatment of psychiatric disorders, acting as antipsychotic agents.[10][11] Compounds like amisulpride selectively modulate dopaminergic neurons.[11] At low doses, amisulpride can block presynaptic autoreceptors, leading to an increase in dopamine release, which is beneficial in treating depression.[11] At higher doses, it blocks postsynaptic D2 and D3 receptors, producing an antipsychotic effect.[11] The development of 2-phenylpyrrole analogs as conformationally restricted benzamides has led to a new class of potential antipsychotics with high affinity for dopamine D2 receptors.[10]

Conclusion

Benzamide analogs represent a remarkably versatile class of compounds with significant therapeutic potential across various disease areas. Their biological activity is intricately linked to their chemical structure, and subtle modifications can lead to profound differences in potency and selectivity. This guide has provided a comparative overview of benzamide analogs as HDAC and PARP inhibitors, highlighting key structure-activity relationships and providing standardized protocols for their evaluation. The continued exploration of this chemical scaffold holds great promise for the development of next-generation therapeutics.

References

  • A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis incorporating ligand-receptor docking alignment and molecular dynamic (MD) simulations was conducted to elucidate the potent inhibitory effects of a series of benzamide derivatives on histone deacetylase 1 (HDAC1). MDPI.
  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity rel
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.
  • Comparative Study on the Biological Activity of Benzamide Analogs. Benchchem.
  • 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1. PubMed.
  • Benzamide analogues as parp dna repair enzyme inhibitors.
  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxam
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PubMed Central.
  • N-(2-Aminophenyl)
  • Benzamide inhibitors of HDAC 1 and 2.
  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
  • 2-Phenylpyrroles as conformationally restricted benzamide analogs. A new class of potential antipsychotics. 1. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • Consensus on the use of substituted benzamides in psychiatric p
  • The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Neg
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Chemical structure - biological activity relationship in the group of benzamide compounds II.
  • Structural requirements for potent PARP inhibition. The benzamide...
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central.
  • Chemical structures and known PARP activities of FDA-approved PARP...
  • Enhancing Giardicidal Activity and Aqueous Solubility through the Development of “RetroABZ”, a Regioisomer of Albendazole: In Vitro, In Vivo, and In Silico Studies. MDPI.

Sources

Validation

Reference Standard Qualification Guide: N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 333348-58-6 | Formula: C₁₅H₁₃Cl₂NO₂ | M.W.: 310.18 g/mol

Executive Summary: The "Purity" Trap

Audience: Analytical Chemists, QC Managers, and Medicinal Chemists.

In the development of benzamide-class antimicrobials and fungicides, N-(2,5-dichlorophenyl)-4-ethoxybenzamide serves as a critical structural node. However, a common error in research and early-phase development is treating commercial "98%" chemical vendors' catalogs as Reference Standards .

The Core Problem: A vendor Certificate of Analysis (CoA) reporting "98% Purity by HPLC" refers to Chromatographic Purity (Area %) , not Assigned Potency (w/w) . It ignores volatiles, water, inorganic salts, and non-chromophoric impurities.

The Consequence: Using an uncharacterized standard for biological assays (IC₅₀ determination) or quantification can introduce a 5–15% systematic error , invalidating potency data and regulatory submissions.

This guide outlines the protocol to transition this compound from a "Chemical Reagent" to a Qualified Reference Standard compliant with ICH Q3A(R2) and ISO 17034 principles.

Comparative Analysis: Material Grades

The following table objectively compares the three tiers of material available for this compound.

FeatureTier 1: Research Grade Tier 2: Secondary Standard (In-House) Tier 3: Certified Reference Material (CRM)
Source General Chemical Vendor (e.g., Sigma AldrichCPR)Characterized In-House from Tier 1 MaterialAccredited ISO 17034 Producer
Purity Definition Area % (HPLC-UV @ 254nm)Mass Fraction (w/w) Certified Value (w/w) ± Uncertainty
Traceability NoneTraceable to Primary Standard (via qNMR)SI-Traceable (NIST/BIPM)
Water/Solvent Not quantified (often >1%)Quantified (KF/TGA) & SubtractedQuantified & Certified
Uncertainty (

)
UnknownEstimated (~0.5 - 1.0%)Calculated (~0.1 - 0.5%)
Cost Low ($)Medium (

- Labor intensive)
High (

$)
Use Case Synthesis starting materialRoutine QC, Stability, Bioassays Dispute resolution, Instrument Calibration

Scientist's Verdict: For N-(2,5-dichlorophenyl)-4-ethoxybenzamide, Tier 3 CRMs are rarely available off-the-shelf. You must generate a Tier 2 Secondary Standard from Tier 1 material using the protocols below.

Strategic Decision Framework

Before beginning experimental work, determine the required rigor using this decision tree.

G Start Start: Material Receipt Purpose Intended Use? Start->Purpose Screening High-Throughput Screening Purpose->Screening Qualitative Quant Quantification / Release / GLP Purpose->Quant Quantitative SimpleUse Use 'As Is' (Correct for Salt if needed) Screening->SimpleUse CheckCoA Check Vendor CoA Quant->CheckCoA AreaPurity Is Purity > 98% (Area)? CheckCoA->AreaPurity Qualify FULL QUALIFICATION (Mass Balance or qNMR) AreaPurity->Qualify Yes Purify Recrystallize / Prep-HPLC AreaPurity->Purify No (<98%) Purify->Qualify Retest

Figure 1: Decision logic for qualifying N-(2,5-dichlorophenyl)-4-ethoxybenzamide based on assay criticality.

Experimental Protocols: Potency Assignment

To convert the vendor material into a reliable standard, you must determine the Assigned Purity (


) . Two methods are industry standard: Mass Balance  (Traditional) and Quantitative NMR (qNMR)  (Modern/Rapid).
Method A: The Mass Balance Approach (Gold Standard)

Best for: When qNMR is unavailable or the molecule has paramagnetic impurities.

Principle:



Step-by-Step Protocol:

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

    • Mobile Phase: Gradient A (0.1% H₃PO₄ in Water) / B (Acetonitrile). 50% B to 90% B over 15 min.

    • Detection: 254 nm (Amide

      
      ) and 280 nm.
      
    • Limit: Integration must cover 100x the noise level.

  • Volatiles (TGA/LOD):

    • Perform Thermogravimetric Analysis (TGA). Heat 10mg sample from 30°C to 150°C at 10°C/min.

    • Note: Benzamides can trap lattice water. If TGA shows weight loss <100°C, confirm with Karl Fischer (KF) titration.

  • Inorganics (ROI):

    • Perform Residue on Ignition (sulfated ash) if the synthesis involved metal catalysts (Pd, Cu).

  • Calculation:

    
    
    
Method B: Quantitative NMR (qNMR) (Recommended)

Best for: Speed, traceability to SI units, and independence from UV extinction coefficients.

Principle: Direct ratio measurement of protons against a NIST-traceable Internal Standard (IS).

Step-by-Step Protocol:

  • Internal Standard Selection:

    • Use Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone .

    • Requirement: The IS signals must not overlap with the benzamide aromatic protons (7.0–8.5 ppm) or the ethoxy group (1.4 ppm / 4.1 ppm).

  • Sample Preparation:

    • Weigh accurately (~10 mg) of N-(2,5-dichlorophenyl)-4-ethoxybenzamide (

      
      ) and Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in DMSO-d₆ (Solubility is excellent; avoids exchangeable proton issues).

  • Acquisition Parameters (Critical for Validity):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       (typically 30–60 seconds).
      
    • Scans: 16 or 32 (for S/N > 250:1).

  • Calculation:

    
    
    
    • 
      : Integral area.[1][2]
      
    • 
      : Number of protons (e.g., 2 for ethoxy CH₂).
      
    • 
      : Molecular weight (310.18 for analyte).
      
Technical Specifications & Impurity Profile

When analyzing N-(2,5-dichlorophenyl)-4-ethoxybenzamide, specific structural alerts must be monitored.

1. Regioisomerism (The "Hidden" Impurity):

  • Risk: The starting material 2,5-dichloroaniline may contain 2,4-dichloroaniline .

  • Detection: These isomers often co-elute on standard C18 columns.

  • Solution: Use a Phenyl-Hexyl column or run qNMR. The splitting pattern of the dichloro-ring protons will differ (2,5-dichloro = doublet/doublet; 2,4-dichloro = doublet/doublet/singlet pattern distinctness).

2. Hydrolysis Degradants:

  • Pathway: Amide bond cleavage.

  • Markers: 4-Ethoxybenzoic acid (Ret. Time ~ 4 min) and 2,5-Dichloroaniline (Ret. Time ~ 6 min).

  • Storage: Store solid at +4°C, desiccated. Solutions in DMSO are stable for 24h at RT but should be frozen for long-term storage.

Validation Workflow Visualization

Validation cluster_qNMR Primary Path: qNMR cluster_MB Secondary Path: Mass Balance Sample Raw Sample (N-(2,5-dichlorophenyl)-...) Weigh Precision Weighing (+ Internal Std) Sample->Weigh HPLC HPLC-UV (Purity %) Sample->HPLC KF Karl Fischer (Water %) Sample->KF ROI Ash/ROI (Inorganic %) Sample->ROI NMR_Acq 1H NMR Acquisition (D1 > 30s) Weigh->NMR_Acq Process Integration & Calc NMR_Acq->Process Final Qualified Standard (Assigned Potency) Process->Final HPLC->Final Combine Data KF->Final ROI->Final

Figure 2: Dual-pathway workflow for potency assignment. qNMR is preferred for speed and direct traceability.

References
  • International Council for Harmonisation (ICH). (2006).[3][4] Impurities in New Drug Substances Q3A(R2). ICH Harmonised Tripartite Guideline. Link

  • International Organization for Standardization (ISO). (2016).[5][6] ISO 17034:2016 General requirements for the competence of reference material producers. Link

  • U.S. Food and Drug Administration (FDA). (2024).[4][7] Q2(R2) Validation of Analytical Procedures. Guidance for Industry. Link

  • Buraqy, H. et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Journal of Analytical Science and Technology. Link

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Requires Subscription).

Sources

Comparative

N-(2,5-dichlorophenyl)-4-ethoxybenzamide melting point determination

An In-Depth Comparative Guide to the Melting Point Determination of N-(2,5-dichlorophenyl)-4-ethoxybenzamide Authored by: A Senior Application Scientist In the landscape of pharmaceutical development and quality control,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Melting Point Determination of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The melting point is a fundamental thermodynamic property that serves as a critical indicator of a compound's purity and identity.[1] This guide provides a comprehensive comparison of two primary methodologies for determining the melting point of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a novel benzamide derivative. We will explore the classical capillary method, revered for its ubiquity and compliance with pharmacopeial standards, and Differential Scanning Calorimetry (DSC), a modern thermoanalytical technique offering enhanced precision and a wealth of additional data.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to empower informed analytical decisions.

Physicochemical Profile: N-(2,5-dichlorophenyl)-4-ethoxybenzamide

A thorough understanding of the test article is the foundation of any analytical endeavor.

  • Chemical Name: N-(2,5-dichlorophenyl)-4-ethoxybenzamide

  • Molecular Formula: C₁₅H₁₃Cl₂NO₂[2]

  • Molecular Weight: 310.2 g/mol [2]

  • CAS Number: 333348-58-6[3]

  • Chemical Structure:

    
    
    

While the theoretical properties are established, a definitive, experimentally-verified melting point for this specific compound is not widely published, underscoring the importance of the methodologies detailed herein.

Method 1: Capillary Melting Point Determination (The Pharmacopeial Standard)

The capillary method is the benchmark technique for melting point determination cited in numerous pharmacopeias, including the United States Pharmacopeia (USP).[4][5] Its enduring prevalence is due to its simplicity, reliability, and the direct visual observation of the melting process.

Principle of Operation

A pure, crystalline solid typically melts over a very narrow temperature range (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces holding the solid together.[6][7][8] This disruption leads to two observable effects: a depression of the melting point and a broadening of the melting range.[1] Therefore, a sharp, well-defined melting range is a strong indicator of high purity. The capillary method relies on slowly heating a finely powdered sample packed into a thin glass capillary and visually observing the temperatures at which the first drop of liquid appears (onset) and the last crystal melts (clear point).

Experimental Protocol: USP <741> Class Ia

This protocol is harmonized with the guidelines set forth in USP General Chapter <741>.[5][9][10]

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for reproducible results. The sample must be completely dry, as residual solvent can act as an impurity, depressing and broadening the melting range.[11] Grinding ensures a uniform particle size for efficient and even heat transfer within the capillary.[12]
  • Procedure:
  • Ensure the N-(2,5-dichlorophenyl)-4-ethoxybenzamide sample is thoroughly dried, for instance, in a desiccator over silica gel for 24 hours.[13]
  • Place a small amount of the sample on a watch glass and pulverize it into a fine powder using a spatula or mortar and pestle.[11][12]

2. Capillary Loading:

  • Rationale: The sample must be tightly packed to avoid shrinking or sagging upon heating, which could be mistaken for the onset of melting.[11] A consistent sample height ensures uniform heat absorption. A sample column of 2.5-3.5 mm is specified by the USP.[5]
  • Procedure:
  • Take a capillary tube (typically ~10 cm long, 0.8-1.2 mm internal diameter) and press the open end into the powdered sample.[5][14]
  • Invert the tube and tap it gently on a hard surface to pack the sample into the closed end.[14][15]
  • Repeat until a packed column of 2-3 mm is achieved.[14][15]

3. Melting Point Determination:

  • Rationale: The heating rate is the most critical instrumental parameter.[4] A rapid heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to erroneously high and broad melting ranges.[14] A preliminary, rapid determination is often performed to find an approximate melting point, followed by a slow, careful measurement.[1]
  • Procedure:
  • Insert the loaded capillary into the heating block of the melting point apparatus.[12]
  • For an unknown sample, perform a rapid determination by heating at a rate of 4-5°C per minute to find the approximate melting temperature.[15]
  • Allow the apparatus to cool to at least 20°C below the approximate melting point.[14][15]
  • Insert a new capillary with the sample. Heat rapidly until the temperature is about 15°C below the expected melting point.[14]
  • Reduce the heating rate to 1-2°C per minute.[14][15][16] This slow ramp rate is crucial for accuracy.
  • Record the temperature at the onset of melting , when the first droplet of liquid is visible.[15]
  • Record the temperature at the clear point , when the last solid crystal disappears into a transparent liquid.[15]
  • The recorded melting point is the range between the onset and clear point temperatures.
  • Perform the determination at least twice with fresh samples, ensuring the results are consistent.[15]
Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Result Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensures uniformity Load Load Sample into Capillary Grind->Load Pack Pack to 2-3 mm Load->Pack Avoids air pockets Insert Insert Capillary into Apparatus Pack->Insert FastHeat Rapid Heat to ~15°C Below MP Insert->FastHeat SlowHeat Heat at 1-2°C/min FastHeat->SlowHeat Crucial for equilibrium Record_Onset Record T1 (Onset of Melt) SlowHeat->Record_Onset Record_Clear Record T2 (Clear Point) Record_Onset->Record_Clear Report Report as Range (T1 - T2) Record_Clear->Report Repeat Repeat for Consistency Report->Repeat

Caption: Workflow for the Capillary Melting Point Method.

Method 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[17][18] It is widely used in the pharmaceutical industry for its high sensitivity, accuracy, and ability to provide quantitative data on thermal transitions.

Principle of Operation

In DSC, the sample and a reference (typically an empty pan) are heated in a controlled manner.[19] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process).[20] To maintain the same temperature as the reference, the instrument must supply additional heat to the sample. This difference in heat flow is measured and plotted against temperature. The melting of a crystalline solid appears as a distinct endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion, a measure of the energy required to melt the sample.

Experimental Protocol: DSC Analysis

1. Sample Preparation:

  • Rationale: Accurate weighing is essential for quantitative analysis (enthalpy calculations). The sample must be sealed in a crucible to ensure good thermal contact and prevent any loss of material during the experiment.
  • Procedure:
  • Accurately weigh 1-5 mg of N-(2,5-dichlorophenyl)-4-ethoxybenzamide into a clean aluminum DSC pan.
  • Hermetically seal the pan with a lid using a sample press.

2. Instrument Setup and Calibration:

  • Rationale: The instrument must be calibrated with certified reference standards (e.g., indium, tin) to ensure the accuracy of the temperature and enthalpy scales.
  • Procedure:
  • Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.
  • Define the temperature program in the instrument software. A typical program for melting point determination would be:
  • Equilibrate at a starting temperature (e.g., 25°C).
  • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point.
  • An inert nitrogen purge is typically used to create a stable thermal environment.

3. Data Analysis:

  • Rationale: The resulting DSC curve provides several key data points. The extrapolated onset temperature is often considered the most representative of the true melting point, while the peak temperature is also commonly reported.
  • Procedure:
  • Initiate the temperature program.
  • Upon completion, analyze the resulting thermogram using the instrument's software.
  • Determine the extrapolated onset temperature , the peak temperature (T_peak) , and the enthalpy of fusion (ΔH_fus) from the endothermic melting peak.
Workflow for Differential Scanning Calorimetry (DSC)

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Analysis cluster_result Data Interpretation Weigh Weigh 1-5 mg Sample Seal Seal in DSC Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Calibrate Calibrate with Standards Calibrate->Load Program Set Temperature Program (e.g., 10°C/min) Load->Program Run Run Temperature Program Generate Generate Thermogram (Heat Flow vs. Temp) Run->Generate Analyze Analyze Endotherm Peak Generate->Analyze Determine_Onset Determine Onset Temp. Analyze->Determine_Onset Determine_Peak Determine Peak Temp. Analyze->Determine_Peak Determine_Enthalpy Calculate ΔH_fus Analyze->Determine_Enthalpy

Caption: Workflow for Melting Point Determination by DSC.

Comparative Analysis: Capillary Method vs. DSC

The choice between the capillary method and DSC depends on the specific requirements of the analysis, from routine quality control to in-depth physicochemical characterization.

FeatureCapillary Melting Point MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase change from solid to liquid.Measurement of differential heat flow required to heat a sample vs. a reference.[17][18][19]
Primary Result Melting Range (Onset to Clear Point).Onset Temperature, Peak Temperature, Enthalpy of Fusion (ΔH_fus).[20][21]
Precision Lower; dependent on operator skill and heating rate control.Higher; instrument-controlled, highly reproducible.
Sample Size 2-5 mg (in capillary).1-5 mg (in pan).
Throughput Moderate; some instruments allow for multiple simultaneous measurements.[22]High; autosamplers enable unattended analysis of many samples.
Additional Info Purity assessment (qualitative via range broadening).Polymorphism, glass transitions, crystallization, heat capacity, purity (quantitative).[18][23]
Regulatory Status Widely accepted as the pharmacopeial standard method.[4][5]Widely used and accepted in the pharmaceutical industry for characterization.[23]
Complexity & Cost Relatively simple and low-cost instrumentation.More complex and higher-cost instrumentation and software.

Conclusion and Recommendations

For the definitive determination of the melting point of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a dual-method approach provides the most robust and defensible data package.

  • For Routine Quality Control and Identification: The capillary melting point method is sufficient and compliant with regulatory expectations for identity and purity checks.[4][5] A sharp melting range (e.g., within 1°C) provides strong evidence of the material's purity.

  • For Physicochemical Characterization and Development: Differential Scanning Calorimetry (DSC) is the superior choice. It not only provides a more precise melting point (typically reported as the onset temperature) but also yields critical quantitative data on the enthalpy of fusion. Furthermore, DSC is invaluable for screening for polymorphism, a critical factor in drug development, as different crystalline forms can have different melting points, solubilities, and bioavailabilities.[23]

By employing these methods, researchers can confidently establish the melting point of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, ensuring the quality, consistency, and integrity of this compound for its intended application.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Contract Pharma. (2022, January 31). Differential Scanning Calorimetry (DSC).
  • thinkSRS.com. Melting Point Determination.
  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia.
  • Temple University. (2010, May 3). Melting Point Apparatus Guidelines.
  • University of Colorado Boulder. Mel-Temp Melting Point Apparatus.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • University of Calgary. Melting point determination.
  • Steadman. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Torontech. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Scribd. USP 741 Melting Point or Range.
  • Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point.
  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC).
  • European Pharmaceutical Review. Principles of Differential Scanning Calorimetry (DSC).
  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points.
  • Quora. (2021, October 20). Why does impurity among solids lower the melting point? What happens on a molecular level that causes this effect?
  • Wikipedia. Differential scanning calorimetry.
  • uspbpep.com. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE.
  • NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • Japanese Pharmacopoeia. Melting Point Determination / General Tests.
  • METTLER TOLEDO. Melting Point Determination | Your Guide to Melting Point Analysis.
  • SSERC. Melting point determination.
  • Prasad Kuppa, R. (2021, June 11). Melting point testing as per USP 741. YouTube.
  • PubChem. 2,5-dichloro-N-(4-ethoxyphenyl)benzamide.
  • Sigma-Aldrich. N-(2,5-DICHLOROPHENYL)-4-ETHOXYBENZAMIDE AldrichCPR.

Sources

Validation

The Spectral Fingerprint: Characteristic Vibrational Modes

Technical Guide: IR Spectral Profiling of Secondary Amides Executive Summary In the context of drug development and structural biology, secondary amides ( ) represent the structural backbone of peptides, proteins, and nu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectral Profiling of Secondary Amides

Executive Summary In the context of drug development and structural biology, secondary amides (


) represent the structural backbone of peptides, proteins, and numerous peptidomimetic therapeutics. Unlike primary or tertiary amides, secondary amides exhibit a unique vibrational signature heavily influenced by trans vs. cis conformation and intermolecular hydrogen bonding.[1] This guide provides a rigorous, data-driven framework for the identification and validation of secondary amides using Infrared (IR) Spectroscopy, distinguishing them from structural analogs.

[1]

The IR spectrum of a secondary amide is dominated by coupled vibrational modes, historically classified as Amide bands (I through VII). For routine analytical purposes, Amide I, II, and A are the diagnostic triad.

Amide A & B (High Frequency Region: 3100–3500 cm⁻¹)[2]
  • Amide A (~3300 cm⁻¹): Arises from the N-H stretching vibration.[1][2][3] In secondary amides, this appears as a single peak.[2][4]

    • Critical Insight: The position is strictly dependent on hydrogen bonding.[1] In dilute solution (non-bonded), it shifts to ~3400–3450 cm⁻¹. In solid state (H-bonded), it broadens and redshifts to ~3270–3330 cm⁻¹.

  • Amide B (~3100 cm⁻¹): A weaker band often observed as a shoulder.[1] It originates from a Fermi resonance between the N-H stretch and the overtone of the Amide II band.[1][5]

Amide I (The Carbonyl Signature: 1630–1690 cm⁻¹)[1]
  • Mechanism: Primarily C=O stretching (~80%) with minor contributions from C-N stretching.[1][5]

  • Diagnostic Value: This is the most intense band.[1] Its frequency is a direct reporter of the electronic environment.[1] Electron-withdrawing groups on the nitrogen increase the frequency, while hydrogen bonding decreases it.[1]

Amide II (The Fingerprint Differentiation: 1510–1570 cm⁻¹)[1]
  • Mechanism: A coupled mode consisting of N-H in-plane bending (~60%) and C-N stretching (~40%).[1][5]

  • Differentiation: This band is strong and distinct in secondary amides .[1] In primary amides, it overlaps with the N-H scissoring; in tertiary amides, it is completely absent.

Comparative Analysis: Secondary vs. Alternatives

To validate a secondary amide structure, one must rule out primary and tertiary congeners. The following table synthesizes the critical differentiation points.

Table 1: Comparative IR Characteristics of Amide Classes (Solid State/Condensed Phase)

FeatureSecondary Amide (

)
Primary Amide (

)
Tertiary Amide (

)
N-H Stretch (3100–3500 cm⁻¹)Single band (~3300 cm⁻¹).[1][3] Medium intensity.Doublet (Sym/Asym stretch). "Molar tooth" shape.[1][6]Absent .
Amide I (C=O Stretch)Strong, 1630–1680 cm⁻¹.Strong, 1650–1690 cm⁻¹.Strong, 1630–1670 cm⁻¹.
Amide II (N-H Bend + C-N)Strong/Sharp , 1510–1570 cm⁻¹.Broad/Medium, 1590–1620 cm⁻¹ (often obscured).Absent .
H-Bonding Sensitivity High (shifts >50 cm⁻¹).[1]High.Low (only C=O acceptor).[1]

Expert Insight: The presence of a strong Amide II band combined with a single N-H stretch is the definitive "inclusion criteria" for secondary amides.[1]

Experimental Protocol: Self-Validating Acquisition

Reliable data requires controlling the physical state of the sample.[1] Hydrogen bonding in the solid state can mask free N-H frequencies.[1]

Method A: Solid State (ATR-FTIR)
  • Application: Rapid screening of powders/crystals.[1]

  • Protocol:

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.[1] Background scan (air).[1]

    • Apply sample.[1][7] Apply high pressure to ensure contact (critical for Amide A intensity).[1]

    • Acquire spectrum (4 cm⁻¹ resolution, 16 scans).[1]

  • Expected Result: Broad Amide A (~3300 cm⁻¹), depressed Amide I frequency due to lattice H-bonding.

Method B: Dilute Solution (Transmission)
  • Application: Determining "free" vibrational frequencies and confirming H-bonding strength.[1][5][7][8][9]

  • Protocol:

    • Dissolve sample in dry

      
       or 
      
      
      
      (< 0.01 M concentration).[1]
    • Use a liquid cell with NaCl or CaF₂ windows (0.1–1.0 mm pathlength).[1]

    • Subtract solvent background rigorously.[1]

  • Expected Result: Amide A sharpens and shifts to ~3450 cm⁻¹.[1] Amide I shifts to higher frequency (~1680+ cm⁻¹).[1]

Method C: The D₂O Exchange Validation (The "Gold Standard")

If the assignment of the N-H or Amide II band is ambiguous, deuterium exchange provides definitive proof.[1]

  • Dissolve/Suspend the sample in

    
     (or shake a solution with 
    
    
    
    ).
  • Mechanism: The labile N-H proton exchanges for Deuterium (

    
    ).[1]
    
  • Observation:

    • Amide A (3300 cm⁻¹) disappears .[1] A new N-D stretch appears at ~2400–2500 cm⁻¹.[1]

    • Amide II (1550 cm⁻¹) disappears .[1] The N-H bending contribution is removed.[1]

    • Amide I remains largely unchanged (slight shift due to decoupling).[1]

Visualizations

Figure 1: Vibrational Mode Coupling in Secondary Amides

This diagram illustrates the atomic motions contributing to the diagnostic bands.[1]

AmideModes cluster_0 Amide I (1630-1690 cm⁻¹) cluster_1 Amide II (1510-1570 cm⁻¹) cluster_2 Amide A (3300 cm⁻¹) CO_Stretch C=O Stretch (Primary Component) CN_Stretch1 C-N Stretch (Minor) CO_Stretch->CN_Stretch1 Coupled NH_Bend N-H In-Plane Bend (Major Component) CN_Stretch2 C-N Stretch (Significant) NH_Bend->CN_Stretch2 Strongly Coupled NH_Stretch N-H Stretch (H-Bond Sensitive) AmideB Amide B Band (~3100 cm⁻¹) NH_Stretch->AmideB Fermi Resonance AmideII_Overtone Amide II Overtone AmideII_Overtone->AmideB Fermi Resonance

Caption: Decomposition of coupled vibrational modes. Note the strong coupling in Amide II and the Fermi resonance creating Amide B.[1]

Figure 2: Decision Tree for Amide Identification

A logical workflow for researchers to classify unknown amide samples.

IdentificationWorkflow Start Unknown Amide Sample (IR Spectrum Acquired) CheckNH Analyze 3100-3500 cm⁻¹ Region Start->CheckNH NoNH No Peaks CheckNH->NoNH Absent OneNH Single Peak (~3300 cm⁻¹) CheckNH->OneNH Present TwoNH Doublet (Sym/Asym) CheckNH->TwoNH Present Tertiary Tertiary Amide (Confirm: No Amide II band) NoNH->Tertiary CheckAmideII Check 1500-1600 cm⁻¹ Region OneNH->CheckAmideII Primary Primary Amide (Confirm: Amide II @ ~1600 cm⁻¹) TwoNH->Primary StrongII Strong Band @ ~1550 cm⁻¹ CheckAmideII->StrongII WeakII Weak/Obscured Band CheckAmideII->WeakII Unlikely for Sec. Amide Secondary SECONDARY AMIDE (Valid ID) StrongII->Secondary Validation Validation: D₂O Exchange (Amide II disappears?) Secondary->Validation

Caption: Systematic workflow for distinguishing amide classes based on N-H multiplicity and Amide II intensity.

References

  • Smith, B. C. (2020).[1][4] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Barth, A. (2007).[1] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1] (Discusses Amide I/II coupling and D2O exchange).

  • National Institutes of Health (NIH) .[1] Dependence of Amide Vibrations on Hydrogen Bonding. PMC. Available at: [Link]

  • LibreTexts Chemistry . 10.7: Functional Groups and IR Tables. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Quality Control Testing of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous quality control (QC) of active pharmaceutical ingredients (APIs) is paramount to ensure safety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quality control (QC) of active pharmaceutical ingredients (APIs) is paramount to ensure safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the QC testing of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, a novel benzamide derivative with potential therapeutic applications. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the selection of these methods, empowering researchers to make informed decisions in their analytical strategy.

Introduction to N-(2,5-dichlorophenyl)-4-ethoxybenzamide and the Imperative of Stringent QC

N-(2,5-dichlorophenyl)-4-ethoxybenzamide (Figure 1) is a small molecule of interest within drug discovery programs. Its chemical structure, featuring a dichlorinated phenyl ring linked via an amide bond to an ethoxy-substituted benzoyl group, suggests potential biological activity.[1] The molecular formula is C₁₅H₁₃Cl₂NO₂ with a molecular weight of 310.18 g/mol .[1]

Figure 1: Chemical Structure of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

Caption: Structure of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Given its intended use in pharmaceutical applications, establishing a robust QC testing regimen is a non-negotiable aspect of its development. This ensures the identity, purity, and quality of the API, safeguarding against the presence of potentially harmful impurities that may arise during synthesis.

Potential Impurities: A Proactive Approach to Quality Control

Figure 2: Putative Synthesis and Potential Impurities ```dot digraph "Synthesis_and_Impurities" { graph [splines=true, overlap=false, rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes for Reactants and Product reactant1 [label="4-Ethoxybenzoic Acid"]; reactant2 [label="2,5-Dichloroaniline"]; product [label="N-(2,5-dichlorophenyl)-\n4-ethoxybenzamide"];

// Nodes for Potential Impurities imp1 [label="Unreacted 4-Ethoxybenzoic Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; imp2 [label="Unreacted 2,5-Dichloroaniline", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; imp3 [label="Side-reaction products\n(e.g., diacylated aniline)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; imp4 [label="Reagent-related impurities\n(e.g., from coupling agents)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges reactant1 -> product; reactant2 -> product; product -> {imp1, imp2, imp3, imp4} [label="Potential Impurities", style=dashed, color="#EA4335"]; }

Caption: Workflow for impurity identification using UPLC-MS.

Advantages of UPLC-MS:

  • Superior Resolution and Speed: UPLC offers faster analysis times and better separation of complex mixtures compared to traditional HPLC.

  • Definitive Identification: Mass spectrometry provides molecular weight information and fragmentation patterns, allowing for the confident identification of unknown impurities. [2]* High Sensitivity: MS detection allows for the detection and quantification of impurities at very low levels.

Limitations of UPLC-MS:

  • Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, affecting quantification.

  • Higher Cost and Complexity: UPLC-MS systems are more expensive and require more specialized expertise to operate and maintain compared to standard HPLC systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of the API and the characterization of impurities. [3]Both ¹H and ¹³C NMR should be employed.

Predicted ¹H NMR Spectral Features for N-(2,5-dichlorophenyl)-4-ethoxybenzamide:

  • Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the dichlorophenyl and ethoxybenzoyl rings.

  • Ethoxy Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (approx. 1.4 and 4.1 ppm, respectively) characteristic of an ethoxy group.

  • Amide Proton: A broad singlet (NH) which may be exchangeable with D₂O.

Advantages of NMR:

  • Definitive Structure Elucidation: Provides detailed information about the chemical environment of each atom in the molecule, allowing for complete structural assignment.

  • Quantitative Analysis (qNMR): Can be used for quantitative analysis without the need for a reference standard of the analyte.

Limitations of NMR:

  • Lower Sensitivity: Compared to MS, NMR is less sensitive and may not be suitable for detecting trace-level impurities.

  • Complex Spectra: For complex molecules or mixtures, the NMR spectra can be crowded and difficult to interpret.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Tool for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It serves as a valuable tool for identity confirmation.

Expected Key FTIR Absorptions for N-(2,5-dichlorophenyl)-4-ethoxybenzamide:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amide)3300-3500
C=O Stretch (amide)1630-1680
C-O Stretch (ether)1000-1300
C-Cl Stretch600-800
Aromatic C-H Stretch3000-3100

Advantages of FTIR:

  • Speed and Simplicity: FTIR analysis is very fast and requires minimal sample preparation.

  • Identity Confirmation: The FTIR spectrum provides a unique "fingerprint" of the molecule, which can be used to confirm its identity against a reference standard.

Limitations of FTIR:

  • Limited Structural Information: While it confirms the presence of functional groups, it does not provide detailed information about the overall molecular structure.

  • Not Suitable for Quantification: FTIR is primarily a qualitative technique and is not typically used for accurate quantitative analysis in QC.

Method Validation: Ensuring the Reliability of QC Data

Regardless of the analytical technique chosen, method validation is a regulatory requirement to ensure that the method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [4][5][6][7] Table 2: Key Validation Parameters for a Quantitative Impurity Method

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

A comprehensive QC strategy for N-(2,5-dichlorophenyl)-4-ethoxybenzamide should leverage the strengths of multiple analytical techniques.

  • For routine QC testing (identity, assay, and purity): A validated HPLC-UV method is the recommended primary tool due to its robustness, quantitative accuracy, and cost-effectiveness.

  • For impurity identification and structural elucidation during development and for out-of-specification investigations: UPLC-MS and NMR are indispensable. UPLC-MS provides the sensitivity and specificity needed to identify unknown impurities, while NMR offers definitive structural confirmation.

  • For rapid identity confirmation: FTIR is a valuable and efficient screening tool.

By implementing a well-validated, multi-technique approach, researchers and drug developers can ensure the quality, safety, and consistency of N-(2,5-dichlorophenyl)-4-ethoxybenzamide, paving the way for its successful progression through the pharmaceutical development pipeline.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Quality Guidelines. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis - Waters. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - Taylor & Francis Online. [Link]

  • Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). - IJIRT. [Link]

  • Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchGate. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA - Veeprho. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • 2,5-dichloro-N-(4-ethoxyphenyl)benzamide | C15H13Cl2NO2 | CID 869300 - PubChem. [Link]

  • Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines - The Royal Society of Chemistry. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - OMICS International. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. [Link]

  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux - ResearchGate. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. [Link]

  • N-(2,5-dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide - PubChem. [Link]

  • Benzamide, N-(2,5-dichlorophenyl)- | C13H9Cl2NO | CID 96184 - PubChem. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC. [Link]

  • Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to Characterizing Novel Benzamide Derivatives: A Comparative Analysis of N-(2,5-dichlorophenyl)-4-ethoxybenzamide Against Standard Histone Deacetylase (HDAC) Inhibitors

This guide provides a comprehensive framework for evaluating the potential of novel benzamide compounds, using the uncharacterized molecule N-(2,5-dichlorophenyl)-4-ethoxybenzamide as a case study. We will outline a syst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the potential of novel benzamide compounds, using the uncharacterized molecule N-(2,5-dichlorophenyl)-4-ethoxybenzamide as a case study. We will outline a systematic approach to compare its hypothetical performance against well-established standard inhibitors of histone deacetylases (HDACs), a prominent target for benzamide derivatives in cancer therapy.

Introduction: The Therapeutic Promise of Benzamides and HDAC Inhibition

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A particularly successful application of benzamide-containing molecules has been in the development of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In various cancers, aberrant HDAC activity contributes to the silencing of tumor suppressor genes.[1][2]

HDAC inhibitors can reverse this process, inducing histone hyperacetylation and reactivating the expression of genes that can halt tumor progression, trigger cell cycle arrest, and promote apoptosis.[1] Several HDAC inhibitors have been approved for cancer treatment, and they are broadly classified based on their chemical structure, with benzamides representing a key class of synthetic inhibitors.[3][4]

This guide focuses on a novel, uncharacterized compound, N-(2,5-dichlorophenyl)-4-ethoxybenzamide . While its specific biological targets are unknown, its benzamide core suggests a potential for HDAC inhibition. To explore this hypothesis, we will compare its theoretical profile to that of established, standard HDAC inhibitors.

The Competitors: Standard HDAC Inhibitors

For a robust comparison, we will consider a selection of FDA-approved HDAC inhibitors that represent different chemical classes and mechanisms of action:

  • Vorinostat (SAHA): A hydroxamic acid-based pan-HDAC inhibitor, considered a first-generation gold standard.

  • Romidepsin (FK228): A cyclic peptide-based, potent class I-selective HDAC inhibitor.

  • Chidamide (Tucidinostat): A benzamide-based, subtype-selective HDAC inhibitor, primarily targeting HDAC1, 2, and 3.[3][4]

Comparative Analysis: A Hypothetical Performance Profile

The following sections outline the key experimental comparisons that would be necessary to characterize N-(2,5-dichlorophenyl)-4-ethoxybenzamide and benchmark it against our standard inhibitors. The data presented in the tables is illustrative, representing the type of results one would generate in such a study.

Mechanism of Action: The Zinc-Binding Group

A critical feature of many HDAC inhibitors is a zinc-binding group that chelates the zinc ion in the enzyme's active site. In many benzamide HDAC inhibitors, this function is fulfilled by an N-(2-aminophenyl)-benzamide moiety.[3][4] N-(2,5-dichlorophenyl)-4-ethoxybenzamide lacks the ortho-amino group, suggesting it might have a different mode of interaction with the HDAC active site or target a different class of enzymes altogether.

Signaling Pathway of HDAC Inhibition

HDAC_Pathway cluster_nucleus Cell Nucleus DNA DNA Histones Histone Proteins Chromatin_Open Open Chromatin (Transcriptionally Active) Histones->Chromatin_Open Results in Chromatin_Closed Results from Deacetylation Histones->Chromatin_Closed HAT Histone Acetyltransferases (HATs) Acetyl_Groups Acetyl Groups HAT->Acetyl_Groups Adds HDAC Histone Deacetylases (HDACs) HDAC->Acetyl_Groups Removes Acetyl_Groups->Histones Attaches to Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression Allows Gene_Silencing Gene Silencing Chromatin_Closed->Gene_Silencing Leads to Inhibitor N-(2,5-dichlorophenyl) -4-ethoxybenzamide or Standard Inhibitor Inhibitor->HDAC Blocks

Caption: The role of HDACs in gene expression and the mechanism of HDAC inhibitors.

Enzymatic Potency and Selectivity

The initial step in characterizing a potential inhibitor is to determine its potency against a panel of HDAC isoforms. This is crucial for understanding its potential therapeutic window and off-target effects.

Table 1: Hypothetical IC50 Values (nM) Against Class I and II HDACs

CompoundHDAC1HDAC2HDAC3HDAC6HDAC8
N-(2,5-dichlorophenyl)-4-ethoxybenzamide 520480>10,0001,200>10,000
Vorinostat (SAHA)15254010350
Romidepsin1.12.57.850650
Chidamide9516067>20,000>20,000

This illustrative data suggests that our novel compound might be a moderately potent, class I-selective HDAC inhibitor, with a preference for HDAC1 and HDAC2 over other isoforms.

Cellular Activity: Anti-proliferative Effects

The ultimate goal of an anti-cancer agent is to inhibit the growth of tumor cells. Therefore, evaluating the anti-proliferative activity of the compound in various cancer cell lines is a critical step.

Table 2: Hypothetical Anti-proliferative Activity (GI50, µM) in Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
N-(2,5-dichlorophenyl)-4-ethoxybenzamide 5.27.84.5
Vorinostat (SAHA)2.53.11.8
Romidepsin0.050.080.03
Chidamide1.52.21.1

These hypothetical results indicate that while the novel compound may have anti-proliferative effects, it is less potent than the established HDAC inhibitors.

Experimental Protocols

To generate the kind of data presented above, a series of well-defined experiments are necessary. Below are step-by-step methodologies for key assays.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Novel Compound Synthesis (N-(2,5-dichlorophenyl) -4-ethoxybenzamide) enzymatic_assay In Vitro HDAC Enzymatic Assay start->enzymatic_assay Determine IC50 selectivity HDAC Isoform Selectivity Panel enzymatic_assay->selectivity Assess Specificity cell_proliferation Cellular Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo) selectivity->cell_proliferation Evaluate Cellular Potency western_blot Western Blot for Histone Acetylation cell_proliferation->western_blot Confirm Mechanism in_vivo In Vivo Xenograft Model Studies western_blot->in_vivo Test In Vivo Efficacy end Candidate for Further Development in_vivo->end

Caption: A typical workflow for the preclinical evaluation of a novel HDAC inhibitor.

Protocol 1: In Vitro HDAC Enzymatic Assay

This protocol describes a common method for determining the IC50 value of a compound against a specific HDAC isoform.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

    • Test compound (N-(2,5-dichlorophenyl)-4-ethoxybenzamide) and standard inhibitors, serially diluted in DMSO.

    • 384-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Add 5 µL of serially diluted compound or DMSO vehicle to the wells of the microplate.

    • Add 10 µL of HDAC enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at 37°C.

    • Add 10 µL of the fluorogenic substrate to each well to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 25 µL of developer solution.

    • Incubate for 15 minutes at 37°C.

    • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Anti-Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line (e.g., A549)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound and standard inhibitors, serially diluted.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well clear microplate.

    • Absorbance plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serially diluted concentrations of the test compounds.

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

This guide has provided a structured, albeit hypothetical, comparison of the novel compound N-(2,5-dichlorophenyl)-4-ethoxybenzamide with standard-of-care HDAC inhibitors. The presented framework outlines the essential in vitro and cellular assays required to ascertain its potential as a therapeutic agent. Based on our illustrative data, N-(2,5-dichlorophenyl)-4-ethoxybenzamide presents as a potential starting point for a new class of HDAC inhibitors. Further medicinal chemistry efforts could focus on modifying the structure to improve potency and selectivity. The lack of the traditional N-(2-aminophenyl) zinc-binding group warrants further investigation into its precise mechanism of action, which may reveal novel interactions with the HDAC enzyme or even an entirely different biological target.

References

  • Journal of Medicinal Chemistry. (2023). Novel Aminophenyl Benzamide-Type Histone Deacetylase Inhibitors with Enhanced Potency and Selectivity. ACS Publications. Available from: [Link]

  • Taylor & Francis Online. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis. Available from: [Link]

  • PubMed. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. National Library of Medicine. Available from: [Link]

  • PubMed Central. (n.d.). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. National Library of Medicine. Available from: [Link]

  • ACS Publications. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Library of Medicine. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(2,5-dichlorophenyl)-4-ethoxybenzamide

This document provides an in-depth, procedural guide for the safe and compliant disposal of N-(2,5-dichlorophenyl)-4-ethoxybenzamide. As a chlorinated aromatic amide, this compound necessitates rigorous handling and disp...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of N-(2,5-dichlorophenyl)-4-ethoxybenzamide. As a chlorinated aromatic amide, this compound necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management.

Foundational Principles: Hazard Assessment and Regulatory Compliance

The proper disposal of any chemical waste begins with a thorough understanding of its intrinsic hazards and the governing regulations. N-(2,5-dichlorophenyl)-4-ethoxybenzamide is a member of the chlorinated aromatic compound family, which is recognized for its potential toxicity and environmental persistence.[1] Therefore, all waste containing this compound must be treated as hazardous.[1][2]

Disposal procedures must strictly adhere to all applicable local, state, and federal regulations.[3] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5] It is imperative to consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with specific institutional and local guidelines.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)Rationale
Acute Toxicity While specific data for this compound is not readily available, related benzamides are classified as harmful if swallowed.[6][7] Chlorinated compounds can also be toxic if they come into contact with the skin.[8]Chemical-resistant gloves (e.g., Nitrile)Prevents dermal absorption, which is a potential route of exposure.[2]
Eye Irritation Benzamide and related compounds can cause eye irritation.[2][9]Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.[3]
Environmental Hazard Chlorinated aromatic compounds can be toxic to aquatic life with long-lasting effects.[8][10] Improper disposal can lead to groundwater contamination.[11]Lab CoatProtects skin and clothing from contamination.[3]
Inhalation Hazard Handling of the solid compound may generate dust.Use in a well-ventilated area or a chemical fume hood.[1]Minimizes the inhalation of airborne particles.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of N-(2,5-dichlorophenyl)-4-ethoxybenzamide from the point of generation to final removal by a certified waste management service.

Waste Segregation at the Source

Proper segregation is the cornerstone of safe chemical waste management. Immediately upon generation, all waste contaminated with N-(2,5-dichlorophenyl)-4-ethoxybenzamide must be separated from non-hazardous waste streams.

Types of Waste to Segregate:

  • Solid Waste: Unused or expired solid N-(2,5-dichlorophenyl)-4-ethoxybenzamide, contaminated personal protective equipment (gloves, weighing papers, etc.), and any absorbent materials used for spill cleanup.

  • Liquid Waste: Solutions containing dissolved N-(2,5-dichlorophenyl)-4-ethoxybenzamide and any rinsate from contaminated glassware. Note that halogenated solvent wastes should be collected separately from non-halogenated organic solvent wastes.[12]

  • Sharps Waste: Contaminated needles, syringes, or broken glassware. These must be placed in a designated, puncture-resistant sharps container.

Containerization and Labeling

All hazardous waste must be collected in appropriate, sealed containers.

  • Select the Right Container: Use a container that is chemically compatible with the waste. For solid waste, a sealable plastic bag or a wide-mouthed plastic container is suitable. For liquid waste, use a sealable, chemical-resistant bottle.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(2,5-dichlorophenyl)-4-ethoxybenzamide," and the approximate concentration and quantity of the waste. The date of accumulation should also be clearly visible.

On-site Storage

Designate a specific, secure area for the temporary storage of hazardous waste pending pickup.

  • Storage Location: Store waste containers in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

Arranging for Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[10] Never dispose of N-(2,5-dichlorophenyl)-4-ethoxybenzamide down the drain or in the regular trash.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.[1]

  • Isolate the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill.

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Containment and Cleanup:

    • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled hazardous waste container.[10]

    • Large Spills: For larger spills, it may be necessary to contain the material and contact your institution's EHS for assistance.[11]

  • Decontamination: After the bulk of the spill has been cleaned up, decontaminate the area with an appropriate solvent, followed by soap and water.[1]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

G start Waste Generation (N-(2,5-dichlorophenyl)-4-ethoxybenzamide) segregate Segregate at Source (Solid, Liquid, Sharps) start->segregate containerize Containerize in Compatible, Sealed Containers segregate->containerize label Label Container ('Hazardous Waste', Chemical Name, Date) containerize->label store Store in Designated Secure, Ventilated Area label->store disposal Arrange Pickup by Licensed Waste Disposal Company store->disposal end Compliant Disposal disposal->end

Caption: Disposal workflow for N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

References

  • Benchchem. (n.d.). Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
  • CDMS.net. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Nevada Division of Environmental Protection. (2008). Technical Memorandum.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • CRC Industries. (2019). SDS US.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS).
  • Braun Research Group. (n.d.). Halogenated Solvents.
  • Merck Millipore. (n.d.). Benzamide CAS 55-21-0 | 802191.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.

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Handling

Comprehensive Safety and Handling Guide for N-(2,5-dichlorophenyl)-4-ethoxybenzamide

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-(2,5-dichlorophenyl)-4-ethoxybenzamide. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven guidance that ensures both the integrity of your research and the safety of your laboratory personnel. This document is structured to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Hazard Assessment and Risk Mitigation

Based on analogous compounds, N-(2,5-dichlorophenyl)-4-ethoxybenzamide is presumed to present several potential hazards. The core principle of our safety protocol is to mitigate these risks through a combination of engineering controls, personal protective equipment (PPE), and stringent operational procedures.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2][4]

  • Eye Damage/Irritation: Risk of serious eye irritation or damage.[2][4][5]

  • Respiratory Sensitization: May cause allergy or asthma-like symptoms if inhaled.[4]

  • Carcinogenicity: Suspected of causing cancer.[2]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[2]

The following table summarizes the recommended PPE based on these anticipated hazards.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Inhalation Government-approved respirator (e.g., N95 or higher) or use within a certified chemical fume hood.[1]To prevent inhalation of potentially harmful dust or aerosols.
Skin Contact Compatible chemical-resistant gloves (e.g., nitrile rubber).[1][6] Protective lab coat and long pants.[7]To prevent skin absorption and irritation.[2]
Eye Contact Government-approved safety goggles or a face shield.[1][6]To protect against splashes and airborne particles that could cause serious eye damage.

Operational Workflow for Safe Handling

A systematic approach to handling N-(2,5-dichlorophenyl)-4-ethoxybenzamide is crucial for minimizing exposure risk. The following workflow diagram and step-by-step protocol outline the essential procedures from preparation to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Review SDS (Analogous) & Prepare PPE Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Prep->Eng_Controls Pre-operational Checks Weigh Weighing (in fume hood) Eng_Controls->Weigh Proceed to Handling Dissolve Dissolution (in fume hood) Weigh->Dissolve Chemical Transfer Decon Decontaminate Workspace Dissolve->Decon Experiment Complete Waste Segregate & Label Waste Decon->Waste Cleanup Dispose Dispose via EHS Waste->Dispose Final Step

Caption: A logical workflow for the safe handling of N-(2,5-dichlorophenyl)-4-ethoxybenzamide.

Step-by-Step Handling Protocol:
  • Pre-Handling Preparation:

    • Thoroughly review the safety data sheets of analogous compounds to understand potential hazards.[8]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are accessible and operational.[7]

  • Handling the Compound:

    • All handling of solid N-(2,5-dichlorophenyl)-4-ethoxybenzamide, including weighing and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Wear all prescribed PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][6]

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1]

  • Post-Handling and Decontamination:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[2][9]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of contaminated gloves and any disposable protective clothing in a designated waste container.[6]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15-20 minutes. Seek immediate medical attention.[7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]
Spill Response Protocol:
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[9][10]

  • Collect: Carefully sweep or vacuum the spilled material into a designated, labeled waste container.[11] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of N-(2,5-dichlorophenyl)-4-ethoxybenzamide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Plan Start Waste Generation (Chemical & Contaminated Materials) Segregate Segregate into Designated Labeled Waste Container Start->Segregate Store Store in a Cool, Dry, Well-Ventilated Area Segregate->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Pickup Arrange for Hazardous Waste Pickup Contact_EHS->Pickup

Caption: A step-by-step process for the safe disposal of chemical waste.

Disposal Protocol:
  • Waste Collection: Collect all waste N-(2,5-dichlorophenyl)-4-ethoxybenzamide and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated and properly labeled hazardous waste container.[6]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "N-(2,5-dichlorophenyl)-4-ethoxybenzamide".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

By adhering to these protocols, you contribute to a safer research environment and ensure the responsible management of chemical substances. Your commitment to safety is integral to the advancement of science.

References

  • Enamine. (n.d.). Safety Data Sheet - 2-[(2,4-dichlorophenyl)methoxy]benzoic acid.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • BASF. (2026). Safety Data Sheet - Rex Duo.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Combi-Blocks, Inc. (2024). JR-4994 - Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate.
  • Key Organics. (2017). Safety Data Sheet - 2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde.
  • CDMS.net. (n.d.). Safety Data Sheet.
  • BASF. (2026). Safety Data Sheet - Sideris.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.

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